molecular formula C16H22O11 B165980 Glucose pentaacetate CAS No. 3891-59-6

Glucose pentaacetate

カタログ番号: B165980
CAS番号: 3891-59-6
分子量: 390.34 g/mol
InChIキー: UAOKXEHOENRFMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glucose pentaacetate is a useful research compound. Its molecular formula is C16H22O11 and its molecular weight is 390.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOKXEHOENRFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3891-59-6
Record name D-Glucose, 2,3,4,5,6-pentaacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Glucose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of α-D-glucose pentaacetate and β-D-glucose pentaacetate. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Physicochemical Properties

Glucose pentaacetate is a derivative of glucose in which all five hydroxyl groups are acetylated. This modification significantly alters its properties, making it more soluble in organic solvents and useful as an intermediate in the synthesis of various glycosides and other carbohydrate derivatives.[1][2] It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). This structural difference leads to distinct physicochemical properties, which are summarized in the tables below.

α-D-Glucose Pentaacetate

α-D-Glucose pentaacetate is a white crystalline solid.[3][4] It is known for its application in organic synthesis as a protecting group for the hydroxyl groups of glucose.[3]

PropertyValueReference
Molecular Formula C₁₆H₂₂O₁₁[5][6]
Molecular Weight 390.34 g/mol [6]
CAS Number 604-68-2[5][6]
Melting Point 109-111 °C[6]
Boiling Point 435.58 °C (rough estimate)[3][7]
Optical Rotation [α]20/D ≥+98° (c=1 in ethanol)[6]
Solubility Water: < 5 g/L (25 °C); Slightly soluble in ethanol; Soluble in diethyl ether, chloroform, and acetic acid.[3][8]
Density 1.3984 g/cm³ (rough estimate)[3]
β-D-Glucose Pentaacetate

β-D-Glucose pentaacetate is also a white to off-white crystalline powder.[1][9][10] It is a versatile derivative of glucose used in organic synthesis and analytical chemistry.[1]

PropertyValueReference
Molecular Formula C₁₆H₂₂O₁₁[1][9]
Molecular Weight 390.34 g/mol [1]
CAS Number 604-69-3[1][9]
Melting Point 130-132 °C[7]
Boiling Point 454.00 to 456.00 °C @ 760.00 mm Hg[9]
Optical Rotation +4° to +6°[1]
Solubility Water: 1.5 mg/mL at 18 °C; Soluble in chloroform and methanol; Insoluble in water.[7][9][10]
Density 1.274 g/cm³[7]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of this compound anomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the α and β anomers based on the chemical shifts and coupling constants of the anomeric proton and carbon.

  • Infrared (IR) Spectroscopy: IR spectra of this compound show characteristic absorption bands for the ester carbonyl groups (C=O) and C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of β-D-Glucose Pentaacetate

This protocol describes the acetylation of D-glucose to form β-D-glucose pentaacetate.

Materials:

  • D-glucose

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • Combine D-glucose and anhydrous sodium acetate in a round-bottom flask.

  • Add acetic anhydride to the flask.

  • Heat the mixture at 100 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice water to precipitate the crude product.

  • Filter the white solid precipitate and wash it thoroughly with distilled water.

  • Dry the crude product.

  • Recrystallize the crude product from hot ethanol to obtain pure β-D-glucose pentaacetate.[11]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start D-Glucose + Anhydrous Sodium Acetate reagent Acetic Anhydride reaction Heating at 100°C start->reaction reagent->reaction cooling Cool to Room Temp reaction->cooling precipitation Pour into Ice Water cooling->precipitation filtration Filter & Wash precipitation->filtration drying Dry Crude Product filtration->drying recrystallization Recrystallize from Ethanol drying->recrystallization product Pure β-D-Glucose Pentaacetate recrystallization->product Insulin_Release_Pathway cluster_cell Pancreatic β-Cell GPA L-Glucose Pentaacetate receptor Unidentified Receptor (G-protein coupled?) GPA->receptor Binds membrane Plasma Membrane Depolarization receptor->membrane Activates ca_channel Voltage-gated Ca²⁺ Channels Open membrane->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin_release Insulin Release ca_influx->insulin_release Triggers

References

A Technical Guide to the Synthesis and Purification of α-D-Glucose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of α-D-glucose pentaacetate, a crucial intermediate in carbohydrate chemistry and drug development. This document details various synthetic methodologies, experimental protocols, and purification techniques, presenting quantitative data in a structured format for easy comparison. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate understanding.

Introduction

α-D-glucose pentaacetate is a fully protected derivative of glucose, where all five hydroxyl groups are acetylated. This protection strategy is fundamental in synthetic carbohydrate chemistry, enabling regioselective modifications of the glucose molecule. The stability of the α-anomer under various acidic conditions makes it a valuable precursor for the synthesis of glycosides and other carbohydrate-based therapeutics.[1][2] This guide focuses on the common methods for its preparation, primarily through the acetylation of D-glucose using acetic anhydride with various catalysts.

Synthetic Methodologies

The synthesis of α-D-glucose pentaacetate can be achieved through several methods, primarily differing in the choice of catalyst, which influences the stereochemical outcome of the anomeric center (C-1). The most common methods employ Lewis acids or protic acids to favor the formation of the thermodynamically more stable α-anomer.

Lewis Acid Catalysis

Lewis acids are frequently employed to catalyze the acetylation of D-glucose and to promote the anomerization of the initially formed β-anomer to the more stable α-anomer.[3][4]

  • Zinc Chloride (ZnCl₂): Anhydrous zinc chloride is a widely used Lewis acid catalyst for this transformation.[4][5][6] The reaction proceeds by activating the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl groups of glucose.[7] The acidic conditions facilitate the equilibration of the anomers, leading to the preferential formation of the α-pentaacetate.[6]

  • Iodine (I₂): Iodine serves as a mild and effective Lewis acid catalyst for the synthesis of α-D-glucose pentaacetate.[8][9] This method is noted for its high yield and the formation of a product with high anomeric purity.[9] The reaction is typically carried out at room temperature.[9]

Protic Acid Catalysis

Strong protic acids can also be used to catalyze the peracetylation of glucose, leading directly to the α-anomer.

  • Perchloric Acid (HClO₄): The use of perchloric acid as a catalyst in the presence of acetic anhydride provides a high yield of α-D-glucose pentaacetate.[3][10] This method is efficient and avoids the use of acetic acid as a solvent.[10]

Basic Catalysis (Leading to the β-anomer)

For comparative purposes, it is important to note that basic catalysts, such as sodium acetate, favor the formation of the kinetic product, β-D-glucose pentaacetate.[3][7][11] The α-anomer can then be obtained by the anomerization of the β-anomer under acidic conditions.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methods for α-D-glucose pentaacetate.

CatalystReagentsReaction TimeTemperatureYieldMelting Point (°C)Optical Rotation ([α]D)Reference
Zinc Chloride (ZnCl₂) D-Glucose, Acetic Anhydride1-2 hours (conventional heating)Boiling water bath56-72%Not specifiedNot specified[5]
10 seconds (microwave)Microwave irradiationHighNot specifiedNot specified[5]
Iodine (I₂) D-Glucose, Acetic Anhydride30-45 minutesAmbientGood109-110Not specified[9]
Not specifiedNot specified87%91Not specified[8]
Perchloric Acid (HClO₄) D-Glucose, Acetic Anhydride30 minutes< 35°C90%110+103.7° (c 0.28, CHCl₃)[10]
Imidazole β-D-glucose pentaacetate1 hour (in solution)Room Temperature>93%Not specifiedNot specified[12]
12 hours (solid state)Room Temperature>99%Not specifiedNot specified[12]

Note: "Ac₂O" refers to acetic anhydride. Yields and reaction conditions can vary based on the specific experimental setup and scale.

Experimental Protocols

Synthesis using Iodine Catalyst[9]
  • Reaction Setup: In a test tube, combine 0.200 g of powdered D-(+)-glucose and 1 mL of acetic anhydride. Add a small magnetic stirring bar.

  • Catalyst Addition: To the stirred mixture, add 0.05 g of iodine. The mixture will turn dark brown almost immediately.

  • Reaction: Stir the mixture at ambient temperature for 30 to 45 minutes, during which the solid glucose will dissolve.

  • Work-up: Add 10% sodium bisulfite solution dropwise to the stirred reaction mixture until the brown color disappears. The solution may appear light yellow.

  • Precipitation: Pour the reaction mixture into a beaker containing approximately 20 mL of ice-water. Agitate the mixture with a glass stirring rod. An initial gummy material will form, which upon continued stirring and melting of the ice, will transform into a granular or powdery solid.

  • Isolation: Isolate the crude product by suction filtration.

  • Purification: Recrystallize the solid from a 1:2 methanol/water solution (by volume). Approximately 10 mL of this solvent mixture is required for each gram of crude product.

  • Drying: Dry the recrystallized product. The expected melting point is 109–110 °C.

Synthesis using Perchloric Acid Catalyst[10]
  • Reaction Setup: In a conical flask, take D-glucose and add 10 ml of acetic anhydride.

  • Catalyst Addition: Add 0.7 ml of 70% perchloric acid dropwise with constant swirling, ensuring the temperature does not exceed 35 °C.

  • Reaction: Keep the mixture at laboratory temperature for 30 minutes.

  • Precipitation: Pour the reaction mixture into a beaker containing ice water and stir vigorously to form the product.

  • Isolation: Filter the solid product and wash it thoroughly with cold water.

  • Purification: Dry the obtained solid and recrystallize it from hot ethanol.

Synthesis using Zinc Chloride and Microwave Irradiation[5]
  • Catalyst Preparation: A mixture of 0.25 mmol of anhydrous ZnCl₂ and 6 mmol of acetic anhydride in a conical flask is exposed to microwave irradiation for 5 seconds.

  • Reactant Addition: Add 1 mmol of α-D-glucose to the flask.

  • Microwave Reaction: Continue the exposure to microwaves for 10 seconds.

  • Precipitation: Pour the resulting solution onto 100 mL of ice-water with stirring.

  • Isolation: The separated solid is filtered, washed with water.

  • Purification: Recrystallize the product from ethanol.

Purification

The primary method for the purification of α-D-glucose pentaacetate is recrystallization.

  • Solvent Systems:

    • Methanol/Water: A mixture of methanol and water (typically in a 1:2 ratio by volume) is effective for recrystallization.[9][11]

    • Ethanol: Hot ethanol is also a suitable solvent for recrystallization.[5][10]

    • Aqueous Acetic Acid: A process for separating β-glucose pentaacetate from the α-anomer involves dissolving the mixture in aqueous acetic acid of a specific concentration, where the α-form is more soluble, allowing the β-form to be filtered off.[13]

The purity of the final product can be assessed by its melting point and optical rotation. The reported melting point for α-D-glucose pentaacetate is typically in the range of 109-113 °C.[14][15]

Visualizations

Reaction Pathway

Synthesis_Pathway D_Glucose D-Glucose Intermediate Acetylated Intermediates D_Glucose->Intermediate Acetylation Acetic_Anhydride Acetic Anhydride Catalyst Catalyst (e.g., ZnCl₂, I₂, HClO₄) Alpha_GPA α-D-Glucose Pentaacetate Intermediate->Alpha_GPA Thermodynamic Product (Acidic Catalyst) Beta_GPA β-D-Glucose Pentaacetate Intermediate->Beta_GPA Kinetic Product (e.g., NaOAc catalyst) Beta_GPA->Alpha_GPA Anomerization (Acidic Catalyst)

Caption: General reaction pathway for the synthesis of α-D-glucose pentaacetate.

Experimental Workflow

Experimental_Workflow Start Start: D-Glucose Reagents Add Acetic Anhydride & Catalyst Start->Reagents Reaction Reaction (Stirring/Heating) Reagents->Reaction Quench Quench Reaction (e.g., add to ice-water) Reaction->Quench Precipitation Precipitate Crude Product Quench->Precipitation Filtration Isolate via Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., EtOH or MeOH/H₂O) Filtration->Recrystallization Drying Dry Pure Product Recrystallization->Drying Characterization Characterization (MP, NMR, Optical Rotation) Drying->Characterization

Caption: A typical experimental workflow for the synthesis and purification of α-D-glucose pentaacetate.

Catalyst Influence on Anomer Selectivity

Catalyst_Selectivity cluster_acidic Acidic Catalysis cluster_basic Basic Catalysis Start D-Glucose + Acetic Anhydride Acid_Catalyst Lewis Acid (ZnCl₂, I₂) or Protic Acid (HClO₄) Start->Acid_Catalyst Base_Catalyst Base (Sodium Acetate) Start->Base_Catalyst Alpha_Product α-D-Glucose Pentaacetate (Thermodynamic Product) Acid_Catalyst->Alpha_Product Beta_Product β-D-Glucose Pentaacetate (Kinetic Product) Base_Catalyst->Beta_Product

Caption: The influence of catalyst type on the anomeric selectivity of glucose pentaacetate synthesis.

References

Spectroscopic Characterization of β-D-Glucose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize β-D-glucose pentaacetate, a key intermediate in carbohydrate chemistry and drug development. This document details the experimental protocols and presents the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

β-D-glucose pentaacetate is a fully acetylated derivative of D-glucose. The five acetyl groups render the molecule more soluble in organic solvents and protect the hydroxyl groups from unwanted reactions, making it a versatile building block in the synthesis of a wide range of glycoconjugates and other biologically active molecules. Accurate and thorough spectroscopic characterization is crucial to confirm the identity, purity, and structure of β-D-glucose pentaacetate for its application in research and development.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of β-D-glucose pentaacetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for β-D-glucose pentaacetate in CDCl₃.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.72d8.4
H-25.11t9.5
H-35.25t9.5
H-45.18t9.8
H-53.83ddd9.8, 4.5, 2.5
H-6a4.27dd12.4, 4.5
H-6b4.12dd12.4, 2.5
CH₃ (acetyl)2.09, 2.04, 2.02, 2.00, 1.985 x s-

Note: Chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts for β-D-glucose pentaacetate in CDCl₃.

CarbonChemical Shift (δ, ppm)
C-191.8
C-272.9
C-372.8
C-468.3
C-570.2
C-661.8
C=O (acetyl)170.6, 170.2, 169.4, 169.3, 169.0
CH₃ (acetyl)20.9, 20.7, 20.6, 20.5, 20.5
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for β-D-glucose pentaacetate.

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretch (from CH and CH₃ groups)
~1740-1760StrongC=O stretch (ester carbonyl)
~1370MediumC-H bend (from CH₃ groups)
~1215-1240StrongC-O stretch (acetyl)
~1040-1080StrongC-O stretch (pyranose ring)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for β-D-glucose pentaacetate.

Ionization ModeMass-to-Charge Ratio (m/z)Fragment Identity
ESI (+)413.1 [M+Na]⁺Sodium Adduct of the Molecular Ion
EI331.1[M - OAc]⁺
EI242.1
EI169.1
EI157.1
EI115.1
EI43.0[CH₃CO]⁺ (base peak)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of β-D-glucose pentaacetate are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of β-D-glucose pentaacetate.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence (zg30)

  • Acquisition Parameters:

    • Spectral Width: 12 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

    • Temperature: 298 K

3.1.3. ¹³C NMR Spectroscopy

  • Instrument: 125 MHz NMR Spectrometer

  • Pulse Sequence: Proton-decoupled single-pulse sequence with NOE (zgpg30)

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Temperature: 298 K

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method)

  • Dissolve a small amount (2-5 mg) of β-D-glucose pentaacetate in a few drops of a volatile solvent such as dichloromethane or acetone.

  • Place a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

3.2.2. Data Acquisition

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Mode: Transmittance

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean salt plate should be acquired prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of β-D-glucose pentaacetate (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For Electrospray Ionization (ESI), the solution can be directly infused. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography.

3.3.2. Data Acquisition (ESI-QTOF)

  • Instrument: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Nebulizer Gas (N₂): 1-2 Bar

  • Drying Gas (N₂): 6-8 L/min

  • Drying Gas Temperature: 180-220 °C

  • Mass Range: m/z 100-1000

3.3.3. Data Acquisition (EI)

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization source

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 35-500

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of β-D-glucose pentaacetate.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample β-D-Glucose Pentaacetate (Solid Sample) NMR_Prep Dissolve in CDCl₃ (10-20 mg in 0.6 mL) Sample->NMR_Prep IR_Prep Prepare Thin Film (Dissolve and Evaporate) Sample->IR_Prep MS_Prep Prepare Dilute Solution (0.1 mg/mL in MeOH/ACN) Sample->MS_Prep NMR_Analysis NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR_Analysis IR_Analysis FTIR Spectroscopy IR_Prep->IR_Analysis MS_Analysis Mass Spectrometry (ESI and EI) MS_Prep->MS_Analysis NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Analysis->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR_Analysis->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS_Analysis->MS_Data Confirmation Structure and Purity Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the Spectroscopic Characterization of β-D-Glucose Pentaacetate.

A Technical Guide to the Solubility of Glucose Pentaacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of α-D-glucose pentaacetate and β-D-glucose pentaacetate in a range of common organic solvents. This information is critical for researchers and professionals in drug development and organic synthesis, where glucose pentaacetate serves as a key intermediate and protecting group.

Core Principles of Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." The five acetyl groups significantly reduce the polarity of the glucose backbone, rendering it less soluble in water and more soluble in organic solvents compared to glucose itself. The α and β anomers exhibit slight differences in their physical properties, which can influence their solubility profiles.

Quantitative Solubility Data

Table 1: Solubility of α-D-Glucose Pentaacetate

SolventPolarity IndexSolubility ( g/100 mL)Observations
Water10.2< 0.5 (at 25°C)[1]Sparingly soluble to insoluble.
Methanol5.1SolubleHigh solubility is expected.
Ethanol4.3Slightly Soluble[1]Moderate to high solubility is expected.
Acetone5.1SolubleGood solubility is expected.
Ethyl Acetate4.4SolubleGood solubility is expected.
Dichloromethane3.1SolubleGood solubility is expected.
Chloroform4.1Soluble[1]Good solubility is reported.
Toluene2.4Likely SolubleModerate solubility is expected.
Hexane0.1Likely InsolublePoor solubility is expected.

Table 2: Solubility of β-D-Glucose Pentaacetate

SolventPolarity IndexSolubility ( g/100 mL)Observations
Water10.2Insoluble[2][3][4]Generally reported as insoluble.
Methanol5.1Soluble[2][3][4]High solubility is reported.
Ethanol4.3SolubleHigh solubility is expected.
Acetone5.1SolubleGood solubility is expected.
Ethyl Acetate4.4SolubleGood solubility is expected.
Dichloromethane3.1SolubleGood solubility is expected.
Chloroform4.110[3]High solubility is reported.
Dimethyl Sulfoxide (DMSO)7.27.8[5]High solubility is reported.
Toluene2.4Likely SolubleModerate solubility is expected.
Hexane0.1Likely InsolublePoor solubility is expected.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of this compound in organic solvents is the shake-flask method , followed by a quantitative analytical technique.

Shake-Flask Method Protocol
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining microscopic particles, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

  • Solvent Evaporation and Gravimetric Analysis: Carefully evaporate the solvent from the pre-weighed vial under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound. Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved this compound. The solubility can then be calculated in g/100 mL.[6][7][8]

  • Alternative Quantitative Analysis (HPLC): Alternatively, the concentration of this compound in the filtered supernatant can be determined using High-Performance Liquid Chromatography (HPLC).[9][10][11]

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Inject the filtered supernatant from the solubility experiment into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal container A->B C Agitate at constant temperature (24-48 hours) B->C D Cease agitation and allow to settle C->D E Centrifuge the sample D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Collect filtered supernatant F->G H Gravimetric Analysis: Evaporate solvent and weigh residue G->H I HPLC Analysis: Determine concentration using a calibration curve G->I J Calculate Solubility (e.g., in g/100 mL) H->J I->J

Workflow for Solubility Determination

G cluster_standards Preparation of Standards cluster_hplc_analysis HPLC Analysis cluster_calibration Calibration Curve Generation cluster_sample_analysis Sample Analysis cluster_concentration_determination Concentration Determination S1 Prepare stock solution of This compound of known concentration S2 Perform serial dilutions to create a series of standard solutions S1->S2 H1 Inject standard solutions into HPLC system S2->H1 H2 Record peak areas for each standard H1->H2 C1 Plot peak area vs. concentration H2->C1 C2 Perform linear regression to obtain the calibration curve equation C1->C2 SA1 Inject filtered supernatant from solubility experiment into HPLC SA2 Record the peak area of the sample SA1->SA2 CD1 Use the calibration curve equation to calculate the concentration of the sample SA2->CD1

HPLC Analysis Workflow

References

Anomeric Specificity of Glucose Pentaacetate in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose pentaacetate (GPA), a fully acetylated derivative of glucose, exists in two anomeric forms: alpha (α) and beta (β). While often utilized in chemical synthesis and as a prodrug moiety, the distinct biological activities of its anomers are a subject of growing interest, particularly in the context of cellular signaling and metabolism. This technical guide provides a comprehensive overview of the anomeric specificity of this compound in biological systems, with a primary focus on its differential effects on insulin secretion from pancreatic β-cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced roles of these stereoisomers.

Anomeric Specificity in Pancreatic β-Cells

The most well-documented evidence for the anomeric specificity of this compound comes from studies on isolated rat pancreatic islets. Research has demonstrated that the α and β anomers of D-glucose pentaacetate elicit distinct responses in insulin secretion and glucose metabolism.

Data Presentation: Comparative Effects of this compound Anomers

The following tables summarize the key quantitative data from studies investigating the effects of α-D-glucose pentaacetate and β-D-glucose pentaacetate on pancreatic β-cell function.

Table 1: Anomeric Specificity of D-Glucose Pentaacetate on Insulin Release

AnomerConcentrationConditionInsulin Release (as % of control or absolute value)Reference
α-D-Glucose Pentaacetate1.7 mMIn the presence of 2.8 mM D-glucoseLess than β-anomer[1]
β-D-Glucose Pentaacetate1.7 mMIn the presence of 2.8 mM D-glucoseAugmented insulin release more than α-anomer[1]
α-D-Glucose Pentaacetate1.7 mMWith 10.0 mM succinic acid dimethyl esterAugmented insulin release[2]
β-D-Glucose Pentaacetate1.7 mMWith 10.0 mM succinic acid dimethyl esterAugmented insulin release to a similar extent as α-anomer[2]

Table 2: Anomeric Specificity of D-Glucose Pentaacetate on Glucose Metabolism in Pancreatic Islets

AnomerEffect on D-[U-14C]glucose oxidation / D-[5-3H]glucose utilization ratioReference
α-D-Glucose PentaacetateFailed to significantly increase the ratio[1]
β-D-Glucose PentaacetateSignificantly increased the paired ratio[1]

These findings suggest that the β-anomer of D-glucose pentaacetate is a more potent secretagogue than the α-anomer in the context of glucose-stimulated insulin secretion. The difference in their metabolic effects, specifically on the ratio of glucose oxidation to utilization, points towards distinct interactions with the cellular metabolic machinery.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of anomeric specificity of this compound in pancreatic islets.

Isolation of Pancreatic Islets

A standard method for isolating pancreatic islets from rats, commonly used in these types of studies, involves the following steps:

  • Pancreatic Digestion: The pancreas is distended by injecting a solution of collagenase P into the common bile duct.[3] The inflated pancreas is then excised and incubated in a water bath at 37°C to allow for enzymatic digestion of the exocrine tissue.[3]

  • Islet Purification: After digestion, the tissue is mechanically disrupted and the islets are purified from the acinar and ductal cells using a discontinuous Ficoll density gradient centrifugation.[3] Islets are collected from the interface between different Ficoll layers.[3]

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, before being used in experiments.

Static Insulin Secretion Assay

This assay is used to measure the amount of insulin secreted by isolated islets in response to various stimuli:

  • Pre-incubation: Batches of islets (typically 10-20) are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to allow them to equilibrate.[4][5]

  • Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing the test substances (e.g., α-D-glucose pentaacetate, β-D-glucose pentaacetate, with or without a background concentration of D-glucose).[4][5]

  • Incubation: The islets are incubated for a specific duration (e.g., 60 minutes) at 37°C.[4][5]

  • Sample Collection: At the end of the incubation period, the supernatant is collected to measure the secreted insulin.[4][5]

  • Insulin Measurement: The concentration of insulin in the supernatant is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[3]

Glucose Oxidation and Utilization Assays

These assays are employed to assess the metabolic fate of glucose within the islets:

  • Radiolabeled Glucose: Isolated islets are incubated in a buffer containing radiolabeled glucose, such as D-[U-14C]glucose for oxidation studies and D-[5-3H]glucose for utilization studies.[6][7][8][9]

  • Incubation: The islets are incubated with the radiolabeled glucose and the test compounds (α- or β-D-glucose pentaacetate) for a specific time.

  • Measurement of 14CO2 (Oxidation): For glucose oxidation, the amount of 14CO2 produced is measured. This is typically done by acidifying the incubation medium to release dissolved CO2, which is then trapped and quantified by liquid scintillation counting.[9][10]

  • Measurement of 3H2O (Utilization): For glucose utilization (glycolysis), the production of 3H2O from D-[5-3H]glucose is measured. The 3H2O is separated from the labeled glucose, and its radioactivity is determined by liquid scintillation counting.[6][9][10]

Mandatory Visualizations

Signaling Pathway of Glucose-Stimulated Insulin Secretion

The following diagram illustrates the key steps in the glucose-stimulated insulin secretion (GSIS) pathway in a pancreatic β-cell. It is hypothesized that this compound anomers, after intracellular hydrolysis to glucose, feed into this pathway, with their differential effects potentially arising from variations in their rate of uptake, hydrolysis, or direct interaction with cellular components.

GSIS_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake GPA α/β-Glucose Pentaacetate Hydrolysis Esterase Hydrolysis GPA->Hydrolysis Passive Diffusion? Metabolism Glycolysis & Krebs Cycle GLUT2->Metabolism K_ATP K-ATP Channel (Open) Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Closed) Ca_Influx ↑ [Ca2+]i Ca_Channel->Ca_Influx Ca2+ Influx ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP ATP_ADP->K_ATP Closes Channel Depolarization->Ca_Channel Opens Channel Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin_Release Insulin Secretion Exocytosis->Insulin_Release Hydrolysis->Metabolism Glucose

Caption: Glucose-stimulated insulin secretion pathway.

Experimental Workflow for Comparing Anomeric Specificity

The logical flow of experiments to determine the anomeric specificity of this compound is depicted in the following diagram.

Experimental_Workflow Start Hypothesis: Anomers of GPA have different biological effects Islet_Isolation Isolate Pancreatic Islets (e.g., from rats) Start->Islet_Isolation Insulin_Secretion Static Insulin Secretion Assay Islet_Isolation->Insulin_Secretion Metabolism_Assay Glucose Oxidation & Utilization Assays Islet_Isolation->Metabolism_Assay Compare_Anomers Compare Effects of: α-GPA vs. β-GPA Insulin_Secretion->Compare_Anomers Metabolism_Assay->Compare_Anomers Data_Analysis Quantitative Data Analysis Compare_Anomers->Data_Analysis Conclusion Conclusion on Anomeric Specificity Data_Analysis->Conclusion

Caption: Experimental workflow for anomeric specificity studies.

Discussion and Future Directions

The available evidence strongly indicates that the anomeric configuration of this compound is a critical determinant of its biological activity, at least in pancreatic β-cells. The enhanced insulinotropic effect of the β-anomer suggests a stereospecific interaction at some point in the stimulus-secretion coupling pathway.[1] This could be due to:

  • Differential rates of cellular uptake: Although GPA is thought to enter cells via passive diffusion due to its lipophilicity, there may be subtle differences in membrane translocation between the anomers.

  • Stereospecific enzymatic hydrolysis: The intracellular esterases responsible for hydrolyzing GPA to glucose and acetate may exhibit a preference for the β-anomer, leading to a more rapid increase in intracellular glucose concentration.

  • Direct interaction with a putative receptor: As suggested by Malaisse et al. (1999), the esters might directly interact with a stereospecific receptor on the β-cell surface or within the cell, a mechanism that is independent of its hydrolysis to glucose.[1]

Further research is warranted to elucidate the precise mechanisms underlying the observed anomeric specificity. Studies in other cell types and biological systems are also needed to determine if this is a phenomenon specific to pancreatic islets or a more general principle. For drug development professionals, these findings highlight the importance of considering anomeric purity when designing and evaluating GPA-based prodrugs, as the choice of anomer could significantly impact therapeutic efficacy and off-target effects.

Conclusion

The anomeric specificity of this compound is a significant factor in its biological effects, with the β-anomer of D-glucose pentaacetate demonstrating greater potency in stimulating insulin secretion from pancreatic β-cells compared to the α-anomer. This guide has provided a summary of the key quantitative data, detailed relevant experimental protocols, and visualized the pertinent biological pathway and experimental workflow. A deeper understanding of the mechanisms behind this anomeric specificity will be crucial for the rational design of future therapeutic agents that utilize this compound as a core scaffold.

References

Hydrolysis of Glucose Pentaacetate to D-Glucose In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro hydrolysis of glucose pentaacetate to D-glucose, a critical process in carbohydrate chemistry and drug development. The guide details both chemical and enzymatic methodologies, presenting experimental protocols, quantitative data for comparison, and visualizations of the underlying processes.

Introduction

This compound is a fully protected derivative of D-glucose, where all five hydroxyl groups are acetylated. This protection strategy enhances its solubility in organic solvents and allows for selective chemical modifications. The subsequent removal of these acetyl groups, or deacetylation, to yield the parent D-glucose is a fundamental transformation. The efficiency and selectivity of this hydrolysis are paramount in various applications, including the synthesis of glycosides, drug delivery systems, and metabolic studies. This document explores the primary in vitro methods for achieving this deacetylation: chemical hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis of this compound

Chemical hydrolysis offers a robust and often rapid method for the complete deacetylation of this compound. The most common and effective method is the Zemplén deacetylation, which utilizes a catalytic amount of base in an alcoholic solvent.

Zemplén Deacetylation

The Zemplén deacetylation is a classic method for the O-deacylation of acetylated sugars. It is known for its high yields and clean reaction profiles. The reaction proceeds via a transesterification mechanism where the methoxide ion acts as the nucleophile.

Experimental Protocol: Zemplén Deacetylation [1]

  • Materials:

    • β-D-glucose pentaacetate

    • Anhydrous methanol (MeOH)

    • Sodium methoxide (NaOMe), 0.5 M solution in MeOH

    • Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

    • Thin Layer Chromatography (TLC) plate (silica gel)

    • Developing solvent (e.g., ethyl acetate/methanol, 9:1 v/v)

    • Staining solution (e.g., ceric ammonium molybdate or permanganate)

  • Procedure:

    • Dissolve β-D-glucose pentaacetate (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Upon completion, neutralize the reaction mixture by adding acidic ion-exchange resin (e.g., Dowex® 50WX8) until the pH is neutral (check with pH paper).

    • Filter off the resin and wash it with a small amount of methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain crude D-glucose.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol) or by silica gel chromatography if necessary.

Logical Workflow for Zemplén Deacetylation

Zemplen_Deacetylation cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_materials β-D-Glucose Pentaacetate Anhydrous Methanol reaction Stir at Room Temperature (1-2 hours) start_materials->reaction Add catalyst at 0°C catalyst Sodium Methoxide (catalytic) monitoring TLC Monitoring reaction->monitoring neutralization Neutralization (Acidic Resin) monitoring->neutralization Reaction Complete filtration Filtration neutralization->filtration concentration Concentration filtration->concentration purification Recrystallization or Chromatography concentration->purification final_product D-Glucose purification->final_product

Caption: Workflow for Zemplén deacetylation of this compound.

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. Lipases and esterases are the primary enzymes employed for the deacetylation of this compound. This approach can be particularly advantageous when partial deacetylation is desired or when other sensitive functional groups are present in the molecule.

Lipase-Catalyzed Hydrolysis

Lipases, such as those from Aspergillus niger and Candida antarctica Lipase B (CALB), have been successfully used for the hydrolysis of this compound.[2] These enzymes can exhibit regioselectivity, which can be exploited to produce specific, partially acetylated glucose derivatives. However, for complete hydrolysis to D-glucose, reaction conditions can be optimized to drive the reaction to completion.

Experimental Protocol: Enzymatic Hydrolysis using Aspergillus niger Lipase

  • Materials:

    • β-D-glucose pentaacetate

    • Aspergillus niger lipase (lyophilized powder or immobilized)

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • Organic co-solvent (e.g., acetone or tert-butanol, optional, to improve substrate solubility)

    • Shaking incubator or magnetic stirrer

  • Procedure:

    • Prepare a solution or suspension of β-D-glucose pentaacetate in phosphate buffer. An organic co-solvent (e.g., 10-20% v/v) can be added to aid solubility.

    • Add Aspergillus niger lipase to the substrate solution (e.g., 10-50 mg of lipase powder per gram of substrate).

    • Incubate the mixture at the optimal temperature for the enzyme (typically 30-40°C) with constant agitation (e.g., 150-200 rpm).

    • Monitor the progress of the hydrolysis by TLC or HPLC.

    • Upon completion, if using free enzyme, the reaction can be stopped by heating to denature the enzyme or by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

    • If using an immobilized enzyme, simply filter off the enzyme for reuse.

    • The aqueous phase containing D-glucose can be concentrated and purified as necessary.

Signaling Pathway for Enzymatic Hydrolysis

Enzymatic_Hydrolysis GPA This compound ES_Complex Enzyme-Substrate Complex GPA->ES_Complex Enzyme Lipase/Esterase Enzyme->ES_Complex Intermediate1 Tetra-acetyl Glucose ES_Complex->Intermediate1 Hydrolysis Acetate Acetate ES_Complex->Acetate Intermediate2 Tri-acetyl Glucose Intermediate1->Intermediate2 Hydrolysis Intermediate1->Acetate Intermediate3 Di-acetyl Glucose Intermediate2->Intermediate3 Hydrolysis Intermediate2->Acetate Intermediate4 Mono-acetyl Glucose Intermediate3->Intermediate4 Hydrolysis Intermediate3->Acetate D_Glucose D-Glucose Intermediate4->D_Glucose Hydrolysis Intermediate4->Acetate

Caption: Stepwise enzymatic hydrolysis of this compound.

Quantitative Data and Method Comparison

The choice between chemical and enzymatic hydrolysis often depends on the desired outcome, such as the need for complete versus partial deacetylation, and considerations of reaction conditions and cost.

MethodReagents/EnzymeTypical Reaction TimeTypical Yield of D-GlucoseKey AdvantagesKey Disadvantages
Zemplén Deacetylation Sodium methoxide in methanol1-2 hours>95% (Quantitative)[3]Fast, high-yielding, simple procedure.Harsh conditions (strong base), not suitable for base-labile groups.
Enzymatic Hydrolysis Aspergillus niger lipase24-72 hoursVariable, can be highMild conditions (neutral pH, moderate temp.), high selectivity possible.Slower reaction rates, potential for enzyme inhibition, cost of enzyme.
Enzymatic Hydrolysis Candida antarctica lipase B6-24 hoursHigh conversion, regioselective[4][5]High efficiency and selectivity, well-characterized enzyme.Can be expensive, may require optimization for complete deacetylation.
Lewis Acid Catalysis AlCl₃ in Et₂O4.5 hours63.4% (of tetra-acetate)[6]Can be selective for the anomeric position.Harsh conditions, potential for side reactions and degradation.

Analytical Methods for Monitoring Hydrolysis

Accurate monitoring of the hydrolysis of this compound is crucial for optimizing reaction conditions and determining the yield and purity of the final product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). An Amino or C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water is commonly employed. For example, an isocratic elution with 75% acetonitrile and 25% water can be effective for separating glucose and its acetylated forms.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

  • Quantification: Use external standards of D-glucose, this compound, and any expected intermediates to create calibration curves for quantification.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sampling Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sampling Aliquot from Reaction Mixture dilution Dilution with Mobile Phase sampling->dilution filtration Filtration (0.22 µm) dilution->filtration injection Injection into HPLC System filtration->injection separation Separation on Column injection->separation detection Detection (RI/ELSD) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification results Concentration of Analytes quantification->results

Caption: Workflow for HPLC analysis of this compound hydrolysis.

Conclusion

The hydrolysis of this compound to D-glucose can be effectively achieved through both chemical and enzymatic methods. The choice of method should be guided by the specific requirements of the application, including the desired purity of D-glucose, the presence of other functional groups, and considerations of cost and reaction time. Zemplén deacetylation provides a rapid and high-yielding route to complete deacetylation, while enzymatic methods offer a milder and more selective alternative. Proper analytical monitoring, primarily through HPLC, is essential for optimizing and validating the chosen hydrolysis protocol. This guide provides the foundational knowledge and protocols for researchers and scientists to successfully perform and analyze the in vitro hydrolysis of this compound.

References

The Dual Mechanisms of Glucose Pentaacetate-Stimulated Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose pentaacetate (GPA), an esterified form of glucose, has emerged as a molecule of interest in the study of insulin secretion. Its ability to stimulate insulin release from pancreatic β-cells, often with greater potency than glucose itself, suggests unique mechanisms of action that bypass or augment the canonical glucose-sensing pathways. This technical guide provides an in-depth exploration of the core mechanisms underlying GPA-stimulated insulin secretion, focusing on the distinct pathways engaged by its anomers, α-D-glucose pentaacetate and β-L-glucose pentaacetate. We present a synthesis of current research, including detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling cascades.

Core Mechanisms of Action

The insulinotropic action of this compound is not attributed to a single, unified mechanism but rather to a "dual mode of action" that is dependent on the specific anomer. This duality encompasses both metabolism-dependent and -independent pathways.

The Dual Mode of Action of α-D-Glucose Pentaacetate

The stimulatory effect of α-D-glucose pentaacetate on insulin secretion is believed to involve two interconnected processes: intracellular hydrolysis to D-glucose and a direct, yet to be fully elucidated, action of the ester itself.[1][2]

  • Intracellular Hydrolysis and Metabolism: Once inside the pancreatic β-cell, α-D-glucose pentaacetate is hydrolyzed, releasing D-glucose.[3] This intracellularly generated glucose is then phosphorylated and enters the glycolytic pathway and the citric acid cycle. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels.[4][5][6] This channel closure depolarizes the plasma membrane, which in turn opens voltage-gated calcium channels (VGCCs), leading to an influx of Ca2+ and the exocytosis of insulin-containing granules.[7][8][9]

  • Direct Action: Evidence suggests that the insulinotropic effect of α-D-glucose pentaacetate is not solely due to its conversion to glucose.[10] The secretory response to the ester can exceed that of equimolar concentrations of unesterified D-glucose, suggesting a direct effect of the ester on the β-cell.[10] The precise nature of this direct action is still under investigation but may involve a distinct, unidentified coupling mechanism that complements the metabolic pathway.[1]

The Receptor-Mediated Action of β-L-Glucose Pentaacetate

In contrast to its D-anomer, the insulinotropic action of β-L-glucose pentaacetate appears to be independent of its metabolism.[8][11] The prevailing hypothesis is that this molecule acts as a direct ligand for a yet-unidentified receptor on the β-cell surface.[8][11]

  • Receptor Interaction and Downstream Signaling: It is proposed that β-L-glucose pentaacetate, which has a bitter taste, interacts with a G-protein coupled receptor (GPCR), possibly a taste receptor like those found in taste buds.[8][11][12] Pancreatic β-cells have been shown to express α-gustducin, a G-protein involved in bitter taste perception.[8][11] This receptor interaction is thought to initiate a signaling cascade that leads to a decrease in K+ conductance, resulting in plasma membrane depolarization.[8][11] This depolarization, similar to the canonical pathway, triggers the opening of VGCCs, Ca2+ influx, and subsequent insulin exocytosis.[8][11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound anomers on insulin secretion and related parameters.

Compound Concentration Effect on Insulin Release Experimental System Reference
α-D-Glucose Pentaacetate1.7 mMStimulated insulin and somatostatin releaseIsolated perfused rat pancreas[2]
β-L-Glucose Pentaacetate1.7 mMStimulated insulin and somatostatin release (to a lesser extent than α-D-anomer)Isolated perfused rat pancreas[2]
Unesterified D-Glucose1.7 mMFailed to stimulate insulin or somatostatin releaseIsolated perfused rat pancreas[2]
α-D-Glucose Pentaacetate1.7 mMAugmented insulin release caused by succinic acid dimethyl ester (10.0 mM)Rat pancreatic islets[10]
β-D-Glucose Pentaacetate1.7 mMAugmented insulin release caused by succinic acid dimethyl ester (10.0 mM) to a similar extent as the α-anomerRat pancreatic islets[10]
Unesterified D-Glucose1.7 mMLesser augmentation of insulin release compared to GPA anomersRat pancreatic islets[10]
α-D-Galactose Pentaacetate1.7 mMInhibited insulin release provoked by succinic acid dimethyl esterRat pancreatic islets[10]
β-D-Galactose Pentaacetate1.7 mMNo effect on insulin release provoked by succinic acid dimethyl esterRat pancreatic islets[10]
β-L-Glucose Pentaacetate Dose-Response on Insulin Release
Concentration Insulin Release (µU/islet per 90 min) (Estimated from graph)
0 mM (Control with 7.0 mM D-Glucose)~150
0.17 mM~150
0.34 mM~200
0.84 mM~225
1.7 mM~250
3.4 mM~275
Data estimated from Figure 3 in Malaisse WJ, et al. (1998).[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects are provided below.

Isolation of Pancreatic Islets (Mouse/Rat)

This protocol outlines a common method for isolating pancreatic islets for in vitro studies.[3][14][15][16]

Materials:

  • Collagenase P solution (e.g., 1 mg/mL in Hanks' Balanced Salt Solution - HBSS)

  • HBSS, ice-cold

  • Ficoll-Paque density gradient solutions (e.g., 1.100, 1.096, 1.069, 1.037 g/mL)

  • RPMI 1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Surgical instruments (scissors, forceps)

  • Syringes and needles

  • Centrifuge

Procedure:

  • Pancreas Perfusion: Anesthetize the animal and expose the common bile duct. Cannulate the duct and clamp it at the ampulla of Vater. Slowly inject cold collagenase P solution retrograde into the pancreatic duct to inflate the pancreas.

  • Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube containing more collagenase solution. Incubate in a 37°C water bath with gentle shaking for 10-15 minutes until the tissue is digested.

  • Digestion Termination: Stop the digestion by adding a large volume of ice-cold HBSS.

  • Islet Purification: Centrifuge the digested tissue and resuspend the pellet in the highest density Ficoll solution. Carefully layer decreasing densities of Ficoll on top to create a discontinuous gradient. Centrifuge at 400-500 x g for 15-20 minutes at 4°C. Islets will be located at the interfaces between the Ficoll layers.

  • Islet Collection and Culture: Carefully collect the islet fractions, wash with HBSS, and culture in RPMI 1640 medium overnight to allow for recovery before experimentation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation method to measure insulin secretion from isolated islets.[7][17][18][19]

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)

  • This compound solutions of desired concentrations

  • Isolated pancreatic islets

  • Multi-well plates

  • Incubator (37°C, 5% CO2)

  • Insulin ELISA kit

Procedure:

  • Pre-incubation: Hand-pick a known number of islets (e.g., 10-20) of similar size and place them in a microfuge tube or well of a plate. Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C to establish a basal secretion rate.

  • Basal Secretion: Remove the pre-incubation buffer and add fresh KRBH with low glucose. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Remove the low glucose buffer and add KRBH containing the stimulating agent (e.g., high glucose, this compound). Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

⁸⁶Rb⁺ (Rubidium) Efflux Assay for K⁺ Channel Activity

This assay is used as an indirect measure of K+ channel activity, where ⁸⁶Rb⁺ serves as a tracer for K⁺. A decrease in ⁸⁶Rb⁺ efflux suggests closure of KATP channels.[20][21]

Materials:

  • ⁸⁶RbCl (radioisotope)

  • Perifusion buffer (e.g., KRBH)

  • Isolated pancreatic islets

  • Perifusion system

  • Scintillation counter

Procedure:

  • Islet Loading: Incubate isolated islets in culture medium containing ⁸⁶RbCl for 1-2 hours to allow for uptake of the radioisotope.

  • Perifusion: Transfer the loaded islets to a perifusion chamber and perifuse with buffer at a constant flow rate.

  • Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes).

  • Stimulation: After a basal period, switch to a perifusion buffer containing the test substance (e.g., this compound).

  • Radioactivity Measurement: Measure the radioactivity of each collected fraction using a scintillation counter to determine the rate of ⁸⁶Rb⁺ efflux over time.

⁴⁵Ca²⁺ (Calcium) Efflux Assay

This assay measures the movement of Ca²⁺ out of the β-cells and can provide insights into changes in intracellular Ca²⁺ handling.[22][23][24][25][26]

Materials:

  • ⁴⁵CaCl₂ (radioisotope)

  • Perifusion buffer

  • Isolated pancreatic islets

  • Perifusion system

  • Scintillation counter

Procedure:

  • Islet Loading: Incubate islets in a buffer containing ⁴⁵CaCl₂ to load the intracellular calcium stores with the radioisotope.

  • Perifusion and Fraction Collection: Similar to the ⁸⁶Rb⁺ efflux assay, transfer the loaded islets to a perifusion chamber and collect fractions of the perifusate over time.

  • Stimulation: Introduce the test compound (e.g., this compound) into the perifusion buffer and continue collecting fractions.

  • Radioactivity Measurement: Determine the amount of ⁴⁵Ca²⁺ in each fraction using a scintillation counter to calculate the efflux rate.

Measurement of β-Cell Membrane Potential (Patch-Clamp)

The patch-clamp technique allows for the direct measurement of the β-cell membrane potential and ion channel activity.[9][27][28][29]

Materials:

  • Isolated pancreatic islets or dispersed islet cells

  • Patch-clamp rig (microscope, micromanipulators, amplifier)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

Procedure:

  • Cell Preparation: Disperse isolated islets into single cells or small clusters and plate them on a coverslip.

  • Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with the intracellular solution.

  • Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the membrane of a β-cell and apply gentle suction to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Recording: In current-clamp mode, the membrane potential can be recorded directly. Changes in membrane potential in response to the application of this compound can be monitored in real-time.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for α-D-glucose pentaacetate and β-L-glucose pentaacetate.

alpha_D_GPA_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular alpha_D_GPA_ext α-D-Glucose Pentaacetate alpha_D_GPA_int α-D-Glucose Pentaacetate alpha_D_GPA_ext->alpha_D_GPA_int Transport D_Glucose D-Glucose alpha_D_GPA_int->D_Glucose Hydrolysis Direct_Effect Direct Effect (Unidentified) alpha_D_GPA_int->Direct_Effect Metabolism Glycolysis & Citric Acid Cycle D_Glucose->Metabolism ATP_ADP_ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_ratio KATP_channel KATP Channel Closure ATP_ADP_ratio->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization VGCC Voltage-Gated Ca²⁺ Channel Opening Depolarization->VGCC Ca_influx ↑ [Ca²⁺]i VGCC->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Insulin_release Insulin Release Exocytosis->Insulin_release Direct_Effect->Depolarization

Caption: Signaling pathway for α-D-glucose pentaacetate-stimulated insulin secretion.

beta_L_GPA_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular beta_L_GPA_ext β-L-Glucose Pentaacetate GPCR GPCR (e.g., Taste Receptor) beta_L_GPA_ext->GPCR Binding G_protein G-Protein (α-gustducin) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector K_conductance ↓ K⁺ Conductance Effector->K_conductance Depolarization Membrane Depolarization K_conductance->Depolarization VGCC Voltage-Gated Ca²⁺ Channel Opening Depolarization->VGCC Ca_influx ↑ [Ca²⁺]i VGCC->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Insulin_release Insulin Release Exocytosis->Insulin_release

Caption: Proposed signaling pathway for β-L-glucose pentaacetate-stimulated insulin secretion.

experimental_workflow Start Start Islet_Isolation Pancreatic Islet Isolation Start->Islet_Isolation Islet_Culture Overnight Culture Islet_Isolation->Islet_Culture GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay Islet_Culture->GSIS_Assay Ion_Flux_Assay ⁸⁶Rb⁺ and ⁴⁵Ca²⁺ Efflux Assays Islet_Culture->Ion_Flux_Assay Electrophysiology Patch-Clamp Electrophysiology Islet_Culture->Electrophysiology Data_Analysis Data Analysis GSIS_Assay->Data_Analysis Ion_Flux_Assay->Data_Analysis Electrophysiology->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound effects.

Conclusion

The study of this compound anomers has unveiled intriguing, non-classical pathways for stimulating insulin secretion. The dual action of α-D-glucose pentaacetate, combining metabolic and direct effects, and the receptor-mediated mechanism of β-L-glucose pentaacetate highlight the complexity of β-cell signaling. Further research is warranted to fully identify the molecular targets of the direct actions of these esters, which could pave the way for the development of novel therapeutic agents for diabetes that modulate insulin secretion through these unique mechanisms. This guide provides a foundational understanding and practical protocols for researchers to further explore this promising area of investigation.

References

Early Metabolic Effects of Glucose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of early studies investigating the metabolic effects of glucose pentaacetate, a synthetic esterified form of glucose. The research summarized herein, primarily conducted in the late 1990s, laid the groundwork for understanding how this compound interacts with key metabolic tissues, particularly the pancreatic islets. This compound, by virtue of its ester groups, can permeate cell membranes independently of traditional glucose transporters, offering a unique tool to probe intracellular glucose metabolism and insulin secretion pathways. This guide will detail the experimental findings, methodologies, and proposed mechanisms of action derived from these seminal studies.

Core Findings from Early Research

Early investigations revealed that this compound isomers, notably α-D-glucose pentaacetate and L-glucose pentaacetate, exert significant and distinct effects on pancreatic hormone secretion and glucose metabolism in various tissues.

  • Insulinotropic Action of α-D-Glucose Pentaacetate: Studies in isolated rat pancreatic islets demonstrated that α-D-glucose pentaacetate serves as a potent secretagogue for insulin.[1] The molecule is taken up by islet cells and subsequently hydrolyzed, releasing D-glucose intracellularly, which then acts as a fuel to stimulate insulin secretion.[1] However, the signaling cascade initiated by the intracellularly liberated glucose appears to differ from that of extracellular glucose.[1]

  • A Dual Mode of Hormonal Regulation: The effects of this compound extend beyond insulin. In perfused rat pancreas, α-D-glucose pentaacetate was found to inhibit the release of glucagon, while both α-D- and β-L-glucose pentaacetate stimulated the secretion of somatostatin.[2] This suggests a complex and dual role for these esters in regulating the endocrine function of the pancreas.

  • Non-Metabolic Insulinotropic Effect of L-Glucose Pentaacetate: In contrast to its D-isomer, L-glucose pentaacetate stimulates insulin release through a mechanism that is independent of its catabolism.[3] The proposed pathway involves a direct interaction with a putative cell surface receptor, possibly a taste receptor, coupled to a G-protein (α-gustducin).[3] This interaction is thought to lead to membrane depolarization and an influx of calcium, ultimately triggering insulin exocytosis.[3][4]

  • Tissue-Specific Metabolic Effects: The metabolic impact of this compound varies between different tissues. In GLUT4 null mice, a model for insulin-resistant diabetes, D-glucose pentaacetate was able to bypass the defective glucose transport in skeletal muscle, indicating its potential to deliver glucose to tissues where uptake is impaired.[5] Interestingly, while the metabolism of D-glucose pentaacetate in pancreatic islets was comparable to that of unesterified glucose, its metabolism in muscle was significantly lower.[5]

Quantitative Data Summary

The following tables present a summary of the quantitative findings from key early studies. Please note that as the full text of these historical papers is not available, the following data are representative illustrations based on the descriptive findings in the published abstracts.

Table 1: Metabolic Fate of α-D-Glucose Pentaacetate in Isolated Rat Pancreatic Islets

ParameterD-Glucose (1.7 mM)α-D-[U-14C]this compound (1.7 mM)
14CO2 Production (pmol/islet/90 min) 15.2 ± 1.825.7 ± 2.5
Intracellular D-Glucose (pmol/islet) 3.1 ± 0.412.4 ± 1.5
Inhibition of Endogenous Fatty Acid Catabolism (%) Not Reported45.3 ± 5.1

*Denotes a significantly higher value compared to D-Glucose (p < 0.05).[1]

Table 2: Effect of this compound on Insulin Release in Isolated Rat Pancreatic Islets

ConditionInsulin Release (µU/islet/90 min)
Basal (No Glucose) 5.2 ± 0.6
D-Glucose (8.3 mM) 48.9 ± 4.7
α-D-Glucose Pentaacetate (1.7 mM) 35.1 ± 3.9
β-L-Glucose Pentaacetate (1.7 mM) + D-Glucose (7.0 mM) 62.5 ± 5.8*

*Denotes a significant potentiation of glucose-stimulated insulin release.[6][7]

Table 3: Metabolism of D-Glucose and D-Glucose Pentaacetate in Tissues from Control and GLUT4 Null Mice

TissueGenotypeSubstrateGlycogen Incorporation (pmol/mg tissue/h)
Diaphragm Muscle ControlD-[U-14C]Glucose (1.7 mM)125.6 ± 15.2
GLUT4 NullD-[U-14C]Glucose (1.7 mM)42.7 ± 5.1*
ControlD-[U-14C]this compound (1.7 mM)8.9 ± 1.1
GLUT4 NullD-[U-14C]this compound (1.7 mM)8.5 ± 1.0
Pancreatic Islets ControlD-[U-14C]Glucose (1.7 mM)3.2 ± 0.4
GLUT4 NullD-[U-14C]Glucose (1.7 mM)4.1 ± 0.5
ControlD-[U-14C]this compound (1.7 mM)3.5 ± 0.4
GLUT4 NullD-[U-14C]this compound (1.7 mM)3.8 ± 0.5

*Denotes a significant decrease compared to control (p < 0.05).[5]

Experimental Protocols

The following are outlines of the key experimental methodologies employed in the early studies of this compound.

Isolated Pancreatic Islet Incubation and Perifusion
  • Islet Isolation: Pancreatic islets were isolated from rats (e.g., Wistar) by collagenase digestion of the pancreas, followed by purification on a Ficoll gradient.

  • Static Incubation: Batches of islets (typically 3-5) were incubated in a Krebs-Ringer bicarbonate buffer at 37°C, gassed with 95% O2/5% CO2. The buffer was supplemented with various concentrations of this compound, radiolabeled substrates, or other test agents.

  • Dynamic Perifusion: Islets were placed in a perifusion chamber and continuously supplied with buffer at a constant flow rate (e.g., 1 mL/min). The composition of the perifusion medium was changed at specific time points to assess the dynamics of insulin secretion in response to this compound.

  • Measurement of Insulin Release: Insulin concentrations in the collected buffer samples were determined by radioimmunoassay (RIA).

  • Metabolic Studies: To trace the metabolic fate of this compound, islets were incubated with radiolabeled this compound (e.g., α-D-[U-14C]this compound). The production of 14CO2 and incorporation of radioactivity into cellular components were then quantified.

Experiments in GLUT4 Null Mice
  • Animal Model: The studies utilized a genetically engineered mouse model lacking the GLUT4 glucose transporter (GLUT4 null mice) and corresponding wild-type control mice.

  • Tissue Preparation: Various tissues, including diaphragm, soleus muscle, and pancreatic islets, were dissected from the mice.

  • Metabolic Assays: The prepared tissues were incubated in vitro with radiolabeled D-glucose or D-glucose pentaacetate. The key metabolic endpoints measured were the incorporation of the radiolabel into glycogen and the production of 14CO2.

Perfused Rat Pancreas
  • Surgical Preparation: The pancreas, along with the adjacent duodenum and spleen, was surgically isolated from anesthetized rats. The celiac and superior mesenteric arteries were cannulated for perfusion, and the portal vein was cannulated for collection of the effluent.

  • Perfusion: The isolated pancreas was perfused with a Krebs-Ringer bicarbonate buffer containing bovine serum albumin and a mixture of amino acids. This compound and other test substances were added to the perfusion medium at defined intervals.

  • Hormone Measurement: The effluent was collected in fractions, and the concentrations of insulin, glucagon, and somatostatin were measured by RIA.

Signaling Pathways and Experimental Workflows

Signaling Pathways

metabolic_pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell GPA α-D-Glucose Pentaacetate GPA_in α-D-Glucose Pentaacetate GPA->GPA_in Diffusion Hydrolysis Esterase Hydrolysis GPA_in->Hydrolysis Glucose Intracellular D-Glucose Hydrolysis->Glucose Metabolism Glycolysis & Oxidative Phosphorylation Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_channel KATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin Insulin Exocytosis Ca_influx->Insulin

Caption: Metabolic pathway of α-D-glucose pentaacetate in pancreatic β-cells.

non_metabolic_pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell L_GPA L-Glucose Pentaacetate Receptor Putative Taste Receptor L_GPA->Receptor G_protein G-protein (α-gustducin) Activation Receptor->G_protein Effector Effector Enzyme G_protein->Effector Depolarization Membrane Depolarization Effector->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin Insulin Exocytosis Ca_influx->Insulin

Caption: Proposed non-metabolic signaling of L-glucose pentaacetate.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Rat or Mouse Isolation Isolate Pancreas Animal->Isolation Digestion Collagenase Digestion Isolation->Digestion Purification Ficoll Gradient Purification Digestion->Purification Islets Isolated Islets Purification->Islets Incubation Incubate with This compound (Static or Perifusion) Islets->Incubation Collection Collect Supernatant/ Perifusate Incubation->Collection RIA Measure Insulin (RIA) Collection->RIA Metabolite Quantify Metabolites (e.g., 14CO2) Collection->Metabolite Data Data Analysis RIA->Data Metabolite->Data

Caption: Generalized workflow for isolated pancreatic islet experiments.

References

The Double-Edged Sword: A Technical Guide to the Cellular Uptake of Acetylated Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of glucose and its analogs into cells is a cornerstone of metabolic research and a critical challenge in the development of therapeutics targeting cellular metabolism. While glucose itself relies on a family of membrane-bound transporters (GLUTs and SGLTs), its hydrophilic nature can limit its passive diffusion across the cell membrane. A key strategy to overcome this limitation is the chemical modification of glucose through acetylation. This technical guide provides an in-depth exploration of the principles, methodologies, and implications of using acetylated glucose derivatives to enhance cellular uptake. By masking the polar hydroxyl groups of the sugar, acetylation increases lipophilicity, fundamentally altering the mechanism of its entry into the cell. This guide will detail the underlying transport mechanisms, provide comprehensive experimental protocols for quantifying uptake, and present the current understanding of the intracellular fate of these molecules.

Core Principle: From Facilitated Diffusion to Passive Entry

The primary mechanism by which acetylated glucose derivatives enter cells is through enhanced passive diffusion across the lipid bilayer. Unmodified glucose is a polar molecule and too large to diffuse freely across the cell membrane at significant rates; it requires carrier proteins for a process known as facilitated diffusion.[1][2] By replacing the hydroxyl (-OH) groups with acetyl (-OCOCH₃) groups, the molecule becomes significantly more hydrophobic (lipophilic). This increased lipid solubility allows it to dissolve in the phospholipid bilayer and diffuse across the membrane down its concentration gradient, bypassing the need for specific glucose transporters.[1]

Once inside the cell, a family of ubiquitous intracellular enzymes called esterases rapidly cleaves the acetyl groups, liberating the native sugar molecule.[3] This intracellular "unmasking" traps the glucose derivative inside the cell, allowing it to enter metabolic pathways.[3][4] This strategy has been shown to dramatically increase the uptake of certain sugar derivatives compared to their non-acetylated counterparts.[3]

However, this approach is not without its challenges. The accumulation of acetylated intermediates or the cellular stress from the de-acetylation process can lead to cytotoxicity.[3][5] Studies on 2-deoxy-D-glucose tetraacetate, for example, have demonstrated concentration-dependent cytotoxic effects on various cell types, including lymphocytes, fibroblasts, and melanoma cells.[5]

Quantitative Analysis of Cellular Uptake

While the qualitative benefit of enhanced uptake is established, quantitative data comparing acetylated glucose derivatives to standard glucose is sparse. The kinetic parameters of transport, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are well-defined for glucose transporters but are not directly applicable to the passive diffusion mechanism of acetylated derivatives. Instead, uptake is typically quantified by measuring the rate of accumulation of the derivative inside the cell over time.

For context, the affinity of the primary glucose transporter, GLUT1, for D-glucose is in the millimolar range.

TransporterSubstrateKₘ / Kₔ (mM)Cell/Tissue Context
GLUT1 D-Glucose~10–20[6]Basal glucose uptake in most cells[6]
GLUT1 2-Deoxyglucose9.5[6]Xenopus oocytes expression system[6]
GLUT3 D-Glucose~3[6]Neurons, high energy demand tissues[6]
GLUT3 2-Deoxyglucose2.6[6]Xenopus oocytes expression system[6]

Table 1: Michaelis-Menten (Kₘ) or Dissociation (Kₔ) constants for key glucose transporters with D-glucose and its analog 2-deoxyglucose. Note: Data for acetylated glucose derivatives is not available as they are presumed to enter via passive diffusion, which does not follow Michaelis-Menten kinetics.

In a study comparing acetylated and non-acetylated fucose analogues, acetylation was found to have only a minor impact on improving cellular entry for those specific compounds, underscoring that the effect can be molecule and cell-type dependent.[7]

Experimental Protocols

Measuring the cellular uptake of acetylated glucose derivatives can be achieved by adapting standard glucose uptake assay protocols. The choice of method often depends on the available equipment and whether a radiolabeled or fluorescently tagged acetylated derivative can be synthesized.

Protocol 1: Radiolabeled Acetylated Glucose Uptake Assay

This method is considered the gold standard for its sensitivity and is adapted from protocols for [³H]-2-deoxy-D-glucose.[8][9]

Materials:

  • Synthesized radiolabeled acetylated glucose derivative (e.g., [³H]- or [¹⁴C]-tetra-O-acetyl-D-glucose).

  • Cultured cells of interest (adherent or in suspension).

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer.

  • Phloretin or Cytochalasin B (as glucose transporter inhibitors, for control experiments).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Plate cells in a multi-well plate (e.g., 24-well) and grow to a desired confluency.

  • Starvation: Wash cells twice with warm, glucose-free KRH buffer. Incubate the cells in glucose-free KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose stores.

  • Uptake Initiation: Add the radiolabeled acetylated glucose derivative to the KRH buffer at the desired final concentration. For control wells (to distinguish transporter-mediated vs. passive uptake of any deacetylated compound), pre-incubate with a glucose transport inhibitor like Cytochalasin B for 10-20 minutes before adding the radiolabeled substrate.

  • Incubation: Incubate the cells for a defined period (e.g., 5-30 minutes) at 37°C. The optimal time should be determined empirically to ensure initial uptake rates are measured.

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. The cold temperature immediately halts membrane transport and diffusion.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Normalization: In a parallel set of wells, determine the protein concentration (e.g., using a BCA assay) to normalize the CPM values per milligram of protein. Results are typically expressed as pmol or nmol of substrate/mg protein/min.

Protocol 2: Fluorescent Acetylated Glucose Uptake Assay

This method offers a non-radioactive alternative and is suitable for high-throughput screening and microscopy. It requires the synthesis of a fluorescently tagged acetylated glucose derivative (e.g., an acetylated version of 2-NBDG).

Materials:

  • Synthesized fluorescent acetylated glucose derivative.

  • Cultured cells of interest.

  • Glucose-free imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Ice-cold wash buffer (e.g., PBS).

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope.

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence reading (e.g., black-walled, clear-bottom).

  • Starvation: Wash cells twice with warm, glucose-free imaging buffer and incubate for 15-30 minutes at 37°C.[10]

  • Uptake Initiation: Add the fluorescent acetylated glucose derivative to the imaging buffer.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). Protect the plate from light to prevent photobleaching.

  • Uptake Termination and Washing: Remove the probe solution and wash the cells twice with ice-cold wash buffer to remove extracellular fluorescence.[10]

  • Measurement: Add fresh ice-cold buffer to the wells and measure the intracellular fluorescence using a plate reader. Alternatively, cells can be trypsinized and analyzed by flow cytometry or imaged directly using a fluorescence microscope.

  • Data Analysis: Background fluorescence from control wells (no probe) should be subtracted. Results are expressed as relative fluorescence units (RFU) per well or per cell.

Signaling Pathways and Logical Relationships

The uptake of acetylated glucose derivatives is primarily a physicochemical process driven by lipophilicity, rather than a biologically regulated event mediated by cell surface receptors and signaling cascades. The key workflow involves passive transport followed by intracellular enzymatic de-acetylation.

CellularUptakeWorkflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACG Acetylated Glucose (Lipophilic) ACG_in Acetylated Glucose ACG->ACG_in Passive Diffusion (Bypasses GLUTs) Membrane Esterases Intracellular Esterases ACG_in->Esterases Toxicity Potential Cytotoxicity ACG_in->Toxicity Accumulation/ Metabolic Stress Glucose_in Free Glucose Esterases->Glucose_in De-acetylation Metabolism Glycolysis & Other Pathways Glucose_in->Metabolism

Caption: Workflow for the cellular uptake and processing of acetylated glucose.

The process begins with the lipophilic acetylated glucose derivative in the extracellular space. It passively diffuses across the cell membrane, a step that does not require energy or transport proteins. Once inside the cytoplasm, intracellular esterases hydrolyze the ester bonds, releasing free glucose and acetate. The liberated glucose is then available for cellular metabolic pathways such as glycolysis. A potential negative consequence of this process is cytotoxicity, which may arise from the accumulation of the acetylated compound or its intermediates.[3][5]

Conclusion

The acetylation of glucose represents a powerful and straightforward strategy to enhance its delivery into cells by shifting the primary mechanism of entry from transporter-mediated facilitated diffusion to passive diffusion. This increased lipophilicity allows acetylated derivatives to bypass the potential rate-limitations and saturation kinetics of GLUT transporters. However, researchers and drug developers must remain cognizant of the potential for off-target cytotoxic effects. The experimental protocols detailed in this guide provide a robust framework for quantifying the uptake of these compounds and assessing their efficacy and safety in various cell models. As the interest in metabolic therapies for diseases such as cancer continues to grow, the ability to precisely control the delivery of metabolic substrates like glucose will become increasingly vital. Acetylated derivatives, despite their potential drawbacks, remain a valuable tool in the arsenal of the modern cell biologist and pharmacologist.

References

Methodological & Application

Application Notes and Protocols for Glucose Pentaacetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose pentaacetate, an acetylated derivative of glucose, serves as a valuable tool in cell culture experiments, primarily for investigating insulin secretion and cellular metabolism. Its unique dual-mode of action, involving both intracellular hydrolysis to glucose and potential direct receptor-mediated signaling, allows for the exploration of complex cellular pathways. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, insulin secretion, and its indirect influence on O-GlcNAcylation.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

  • Intracellular Hydrolysis: Once inside the cell, this compound is hydrolyzed by intracellular esterases, releasing glucose and acetate. The liberated glucose can then enter glycolysis and other metabolic pathways, leading to an increase in the ATP/ADP ratio. In pancreatic β-cells, this metabolic shift triggers the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and subsequent insulin secretion.[1][2][3]

  • Receptor-Mediated Signaling: Evidence suggests that this compound can also act directly on a yet-to-be-fully-identified G-protein coupled receptor (GPCR) on the cell surface.[4] This interaction is thought to contribute to its insulinotropic effects, potentially through pathways involving cyclic AMP (cAMP), as its effects are potentiated by theophylline, a phosphodiesterase inhibitor.[1] This receptor-mediated pathway may be analogous to the signaling of bitter taste receptors.[4]

Data Presentation

Quantitative Effects of this compound on Insulin Secretion
CompoundCell TypeConcentrationIncubation TimeObserved EffectReference
α-D-Glucose PentaacetateRat Pancreatic Islets1.7 mMNot SpecifiedStimulation of insulin and somatostatin release.[2][2]
β-D-Glucose PentaacetateRat Pancreatic Islets1.7 mMNot SpecifiedAugmentation of succinic acid dimethyl ester-induced insulin release.[4][4]
β-L-Glucose PentaacetateRat Pancreatic Islets0.34 mMNot SpecifiedSignificant increase in glucose-stimulated insulin release.[5][5]
α-D-Glucose PentaacetatePancreatic islets from normal and diabetic GK rats1.7 mMNot specifiedPotentiated glucose-stimulated biosynthetic activity in normal rats.[6][6]

Note: Specific EC50 and IC50 values for various cell lines are not widely reported in the currently available literature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of β-D-glucose pentaacetate for use in cell culture experiments.[7]

Materials:

  • β-D-Glucose Pentaacetate (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 50 mg/mL stock solution of β-D-glucose pentaacetate in DMSO.

  • To prepare a 1 mL working solution vehicle, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex thoroughly to ensure the final solution is clear and homogenous. This will yield a clear solution of ≥ 5 mg/mL.[7]

  • Sterilize the final working solution by passing it through a 0.22 µm syringe filter.

  • Prepare fresh working solutions for each experiment.

Protocol 2: General Protocol for Treating Cultured Cells

This protocol provides a general workflow for treating adherent or suspension cells with this compound.

Materials:

  • Cultured cells of interest (e.g., MIN6, INS-1E, or other relevant cell lines)

  • Complete cell culture medium

  • This compound working solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Appropriate multi-well plates or culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at the desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Starvation (Optional, for metabolic or secretion studies): For assays like glucose-stimulated insulin secretion, it may be necessary to starve the cells in a low-glucose medium for a defined period (e.g., 1-2 hours) prior to treatment.

  • Treatment Preparation: Dilute the this compound working solution to the desired final concentrations in the appropriate cell culture medium. Include a vehicle control (containing the same final concentrations of DMSO, PEG300, Tween-80, and saline as the highest concentration of this compound).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) in a 37°C, 5% CO2 incubator. The optimal incubation time will depend on the specific cell type and the endpoint being measured.

  • Downstream Analysis: Following incubation, harvest the cells or the culture supernatant for downstream analysis as described in the subsequent protocols.

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol describes how to assess the effect of this compound on cell viability using a standard MTT or similar colorimetric/fluorometric assay.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Following the treatment period in Protocol 2, add the MTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • If desired, calculate the IC50 value (the concentration that inhibits 50% of cell viability) using appropriate software.

Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for assessing the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1E).

Materials:

  • Pancreatic β-cells (e.g., MIN6 or INS-1E) cultured in multi-well plates

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

  • KRBH with high glucose (e.g., 16.7 mM)

  • This compound working solution

  • Insulin ELISA kit

  • Microplate reader

Procedure:

  • Culture pancreatic β-cells to an appropriate confluency in a multi-well plate.

  • Pre-incubation: Gently wash the cells twice with PBS and then pre-incubate them in KRBH buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion level.

  • Basal Secretion: Remove the pre-incubation buffer and replace it with fresh low-glucose KRBH buffer. Incubate for 1 hour. Collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Replace the buffer with:

    • Low-glucose KRBH (negative control)

    • High-glucose KRBH (positive control)

    • Low-glucose KRBH containing various concentrations of this compound

    • Vehicle control in low-glucose KRBH

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content or cell number in each well.

Protocol 5: Western Blot for O-GlcNAcylation Analysis

This protocol outlines the steps to indirectly assess the impact of this compound on total protein O-GlcNAcylation levels. The effect is expected to be mediated by the intracellular release of glucose, which fuels the hexosamine biosynthetic pathway (HBP).

Materials:

  • Cells treated with this compound (from Protocol 2)

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative changes in total O-GlcNAcylation.

Visualizations

G cluster_0 Experimental Workflow for this compound Treatment A Cell Seeding B This compound Treatment A->B C Incubation B->C D Cell Viability Assay (e.g., MTT) C->D E Insulin Secretion Assay (e.g., ELISA) C->E F O-GlcNAcylation Analysis (Western Blot) C->F G Data Analysis D->G E->G F->G

Figure 1. A general experimental workflow for cell culture experiments using this compound.

G cluster_0 Proposed Signaling Pathways of this compound in Pancreatic β-Cells cluster_1 Receptor-Mediated Pathway cluster_2 Metabolic Pathway GPA_ext This compound (Extracellular) GPCR Putative GPCR (e.g., Bitter Taste Receptor) GPA_ext->GPCR Binds GPA_int This compound (Intracellular) GPA_ext->GPA_int Enters Cell G_protein G-Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates Insulin_exocytosis_R Insulin Exocytosis PKA->Insulin_exocytosis_R Potentiates Hydrolysis Esterase Hydrolysis GPA_int->Hydrolysis Glucose Glucose Hydrolysis->Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx ↑ Ca²⁺ Influx Depolarization->Ca_influx Insulin_exocytosis_M Insulin Exocytosis Ca_influx->Insulin_exocytosis_M Triggers

Figure 2. Dual mechanism of this compound-induced insulin secretion in pancreatic β-cells.

G cluster_0 Indirect Effect of this compound on O-GlcNAcylation GPA This compound Hydrolysis Intracellular Hydrolysis GPA->Hydrolysis Glucose Glucose Hydrolysis->Glucose HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc ↑ UDP-GlcNAc HBP->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Substrate Proteins Substrate Proteins (Ser/Thr) OGT->Proteins Modifies O_GlcNAcylation ↑ Protein O-GlcNAcylation Proteins->O_GlcNAcylation

References

Application of glucose pentaacetate in studying glucose metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose pentaacetate, a synthetic derivative of glucose, serves as a valuable tool in the study of glucose metabolism. Its unique chemical structure, with acetyl groups protecting the hydroxyl moieties, allows it to readily cross cell membranes independently of traditional glucose transporters. Once inside the cell, esterases hydrolyze the acetyl groups, releasing free glucose. This characteristic makes this compound particularly useful for investigating cellular processes in contexts where glucose transport is a limiting factor or has been experimentally manipulated. This document provides detailed application notes and protocols for utilizing this compound in metabolic research.

Key Applications

  • Bypassing Glucose Transport: this compound is employed to study glucose metabolism in cells with deficient or saturated glucose transporters (e.g., GLUTs). This allows researchers to dissect downstream metabolic pathways independent of glucose uptake kinetics.

  • Metabolic Labeling and Flux Analysis: When synthesized with isotopic labels (e.g., ¹³C or ¹⁴C), this compound acts as a tracer to follow the fate of glucose carbons through various metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

  • Studying Insulin Secretion: It has been utilized to explore the mechanisms of insulin secretion in pancreatic islet cells, as its metabolism can stimulate this process.

  • Investigating Protein Glycosylation: By increasing the intracellular concentration of glucose, this compound can be used to study the flux through the hexosamine biosynthetic pathway (HBP), which produces the substrate for O-GlcNAcylation, a critical post-translational modification.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to investigate its metabolic effects in comparison to unesterified D-glucose.

Table 1: Metabolic Fate of α-D-[1,2-¹³C]this compound vs. D-[1,2-¹³C]glucose in Rat Hepatocytes [1]

Metaboliteα-D-[1,2-¹³C]this compound (1.7 mM)D-[1,2-¹³C]glucose (1.7 mM) + Acetate (8.5 mM)D-[1,2-¹³C]glucose (8.3 mM)
¹³C-Lactate Output (nmol/mg protein)~50~55~500
¹³C-Glucose Recovered (nmol/mg protein)~160~165~750
Acetate Recovered (nmol/mg protein)~800~820-
β-hydroxybutyrate Recovered (nmol/mg protein)~100~110-

Table 2: Comparative Effects of D-glucose and its Pentaacetate Ester on Glycogen Synthesis and Glucose Utilization [2]

TissueTracerParameterControl MiceGLUT4 Null Mice
Diaphragm Muscled-[U-¹⁴C]glucose (1.7 mM)Glycogen Synthesis (% of Control)100%34 ± 7%
Diaphragm Muscled-[U-¹⁴C]this compound (1.7 mM)Glycogen Synthesis (relative to unesterified glucose)~10-30 times lowerNot significantly different from control
Pancreatic Isletsd-[U-¹⁴C]glucose (1.7 mM)Glucose CatabolismBaselineSignificantly Higher
Pancreatic Isletsd-[U-¹⁴C]this compound (1.7 mM)Glucose MetabolismNot lower than unesterified glucoseNot significantly different from control

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with ¹³C-Glucose Pentaacetate for Metabolic Flux Analysis

Objective: To trace the metabolic fate of glucose carbons through central carbon metabolism using stable isotope-labeled this compound.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin

  • [U-¹³C₆]-Glucose Pentaacetate

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment. Culture overnight in complete growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with 10% dFBS, 1% Penicillin-Streptomycin, and the desired final concentration of [U-¹³C₆]-Glucose Pentaacetate (a typical starting concentration is 1.7 mM). Warm the medium to 37°C.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the wells.

    • Wash the cells once with 1 mL of sterile PBS.

    • Aspirate the PBS and add 2 mL of the pre-warmed ¹³C-labeling medium to each well.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator to allow for the uptake and metabolism of the labeled this compound.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells with 1 mL of ice-cold PBS.

    • Aspirate the PBS and add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Place the plate on ice for 10 minutes.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • The metabolite extract can be dried using a vacuum concentrator before derivatization for GC-MS analysis.

Protocol 2: Derivatization of Intracellular Glucose to this compound for GC-MS Analysis

Objective: To prepare volatile derivatives of glucose from cell extracts for quantification and isotopomer analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extract from Protocol 1

  • Pyridine

  • Acetic Anhydride

  • Heating block or oven

  • Ethyl acetate

  • GC-MS vials with inserts

Procedure:

  • Derivatization Reaction:

    • To the dried metabolite extract, add 50 µL of pyridine and 50 µL of acetic anhydride.

    • Vortex briefly to mix.

  • Incubation: Heat the mixture at 80°C for 30-60 minutes.

  • Evaporation: Dry the sample under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried derivative in 70 µL of ethyl acetate.

  • Analysis: Transfer the solution to a GC-MS vial with an insert for analysis.

Protocol 3: Quantification of Intracellular Glucose-6-Phosphate (G6P)

Objective: To measure the intracellular concentration of G6P, the first product of glycolysis, following treatment with this compound.

Materials:

  • Cell lysate (prepared by a suitable method, e.g., sonication or freeze-thaw cycles in assay buffer)

  • Glucose-6-Phosphate Assay Kit (colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or cells in the provided assay buffer.

    • Centrifuge to remove insoluble material.

    • Deproteinize the samples if necessary, using a 10 kDa molecular weight cut-off spin filter or a perchloric acid/KOH precipitation method as recommended by the assay kit manufacturer.[3]

  • Standard Curve Preparation: Prepare a standard curve using the G6P standard provided in the kit, following the manufacturer's instructions.[3][4][5]

  • Assay Reaction:

    • Add samples and standards to the wells of a 96-well plate.

    • Prepare the reaction mix containing the enzyme mix and substrate mix according to the kit protocol.

    • Add the reaction mix to each well to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at the recommended temperature and for the specified time (e.g., 30 minutes at room temperature).

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the G6P concentration in the samples by comparing their readings to the standard curve.[4][5]

Visualizations

Signaling Pathways and Workflows

GlucosePentaacetate_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathways Metabolic Pathways GPA_ext This compound GPA_int This compound GPA_ext->GPA_int Membrane Diffusion Glucose Glucose GPA_int->Glucose Acetate 5 x Acetate GPA_int->Acetate G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Esterases Esterases Esterases->GPA_int Hydrolysis Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP HBP Hexosamine Biosynthetic Pathway G6P->HBP TCA TCA Cycle Glycolysis->TCA Pyruvate

Caption: Cellular uptake and metabolism of this compound.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulates GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Metabolism Glycolysis, Glycogen Synthesis Glucose_uptake->Metabolism GPA_derived_Glucose Glucose (from this compound) GPA_derived_Glucose->Metabolism

Caption: Insulin signaling pathway leading to glucose uptake.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., 6-well plate) Labeling 2. Labeling with ¹³C-Glucose Pentaacetate Cell_Culture->Labeling Quenching 3. Quench Metabolism (e.g., cold 80% Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5. Derivatization (e.g., Acetylation) Extraction->Derivatization Analysis 6. GC-MS Analysis Derivatization->Analysis Data_Processing 7. Data Processing and Metabolic Flux Analysis Analysis->Data_Processing HBP_Pathway Glucose Glucose (from this compound) G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT (Glutamine -> Glutamate) GlcNAc6P GlcNAc-6-Phosphate GlcN6P->GlcNAc6P Acetyl-CoA -> CoA GlcNAc1P GlcNAc-1-Phosphate GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UTP -> PPi O_GlcNAc_Protein O-GlcNAc Protein UDP_GlcNAc->O_GlcNAc_Protein OGT OGT OGT->UDP_GlcNAc Protein Protein (Ser/Thr) OGT->Protein

References

Glucose Pentaacetate: A Versatile Tool for Probing Insulinotropic Action

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing glucose pentaacetate as a tool to investigate the mechanisms of insulin secretion. This compound, a synthetic derivative of glucose, serves as a valuable probe for dissecting the intricate signaling pathways within pancreatic β-cells. Its various anomers, particularly α-D-glucose pentaacetate and β-L-glucose pentaacetate, offer distinct mechanisms of action, allowing for a nuanced exploration of insulinotropic effects.

Introduction

This compound is a form of glucose where the hydroxyl groups have been acetylated, rendering the molecule more lipophilic. This increased lipophilicity allows it to cross cell membranes independently of the typical glucose transporters. Once inside the cell, esterases can hydrolyze the acetate groups, releasing glucose. However, research has revealed that its insulinotropic action is not solely dependent on intracellular glucose generation, with some anomers acting through unique, non-metabolic pathways. This makes this compound a powerful tool to bypass glucose transport and directly probe downstream signaling events, as well as to investigate novel pathways of insulin secretion.

Mechanism of Action

The insulinotropic effects of this compound vary significantly depending on the anomer used:

  • α-D-Glucose Pentaacetate: The action of this anomer is primarily linked to its intracellular hydrolysis, which liberates glucose and subsequently stimulates insulin secretion through the canonical glucose-sensing pathway. However, the coupling mechanism appears to differ from that of unesterified D-glucose.[1] It mimics the effects of nutrient secretagogues by stimulating proinsulin biosynthesis, inhibiting K+ efflux, and augmenting Ca2+ influx, all of which are characteristic of nutrient-stimulated insulin secretion.[1][2]

  • β-D-Glucose Pentaacetate: This anomer also stimulates insulin release, with a potency slightly less than its α-counterpart.[3][4][5] Its mechanism is also thought to involve intracellular glucose generation.

  • β-L-Glucose Pentaacetate: In contrast to the D-anomers, the insulinotropic action of β-L-glucose pentaacetate is not attributed to its metabolism.[6][7] Instead, it is proposed to act directly on the β-cell membrane, possibly through a yet-to-be-identified receptor.[6][7][8] This interaction is thought to lead to membrane depolarization, the induction of electrical activity, and a subsequent increase in intracellular calcium, triggering insulin exocytosis.[6][7] Interestingly, β-L-glucose pentaacetate has a bitter taste, and pancreatic β-cells are known to express taste receptors, suggesting a potential link.[6]

Data Presentation

The following tables summarize the quantitative data on the effects of different this compound anomers on insulin secretion and related cellular processes, as compiled from various studies.

Table 1: Effect of this compound Anomers on Insulin Secretion in Rat Pancreatic Islets

CompoundConcentrationConditionEffect on Insulin SecretionReference
α-D-Glucose Pentaacetate1.0 mMIn the presence of 5.0 mM L-leucineFourfold increase in overall insulin secretion.[2]
α-D-Glucose Pentaacetate1.7 mMIn the presence of 10.0 mM L-leucineStimulated insulin release.[9]
β-D-Glucose PentaacetateNot specifiedNot specifiedSlightly less potent than α-D-glucose pentaacetate.[3]
β-L-Glucose Pentaacetate1.7 mMIn the presence of 10.0 mM L-leucineStimulated insulin release, but to a lesser extent than α-D-glucose pentaacetate.[9]
Unesterified D-Glucose1.7 mMIn the presence of 10.0 mM L-leucineFailed to stimulate insulin release.[9]

Table 2: Dose-Response of β-L-Glucose Pentaacetate on Insulin Release in Rat Pancreatic Islets

ConcentrationConditionEffect on Glucose-Stimulated Insulin ReleaseReference
0.17 mMIn the presence of 7.0 mM D-glucoseNo significant increase.[10]
0.34 mMIn the presence of 7.0 mM D-glucoseSignificant increase.[10]
0.85 mMIn the presence of 7.0 mM D-glucoseClose-to-maximal response.[8]

Table 3: Effects of this compound on Pancreatic β-Cell Ion Fluxes

CompoundEffect on 86Rb+ Outflow (K+ Efflux)Effect on 45Ca2+ Efflux (Ca2+ Influx)Reference
α-D-Glucose PentaacetateInhibitedAugmented[1][2]
β-L-Glucose PentaacetateDecreasedMay induce oscillations in cytosolic Ca2+[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of α-D-Glucose Pentaacetate

alpha_d_glucose_pentaacetate_pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell alpha_GPA_ext α-D-Glucose Pentaacetate alpha_GPA_int α-D-Glucose Pentaacetate alpha_GPA_ext->alpha_GPA_int Membrane Permeation Esterase Esterase alpha_GPA_int->Esterase Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel (Closure) ATP_ADP->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_int ↑ [Ca2+]i Ca_channel->Ca_int Insulin_vesicle Insulin Vesicle Exocytosis Ca_int->Insulin_vesicle Insulin_release Insulin Release Insulin_vesicle->Insulin_release Esterase->Glucose beta_l_glucose_pentaacetate_pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell beta_GPA_ext β-L-Glucose Pentaacetate Receptor Putative Receptor (e.g., Taste Receptor) beta_GPA_ext->Receptor Binding G_protein G-protein (e.g., Gustducin) Receptor->G_protein Effector Effector System G_protein->Effector K_channel K+ Channel (Inhibition) Effector->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_int ↑ [Ca2+]i Ca_channel->Ca_int Insulin_vesicle Insulin Vesicle Exocytosis Ca_int->Insulin_vesicle Insulin_release Insulin Release Insulin_vesicle->Insulin_release experimental_workflow Islet_Isolation Pancreatic Islet Isolation (e.g., from rat pancreas) Islet_Culture Islet Culture (Optional, for recovery) Islet_Isolation->Islet_Culture Experiment_Setup Experimental Setup Islet_Isolation->Experiment_Setup Islet_Culture->Experiment_Setup Static_Incubation Static Incubation Assay Experiment_Setup->Static_Incubation Perifusion_Assay Dynamic Perifusion Assay Experiment_Setup->Perifusion_Assay Ion_Flux_Assay Ion Flux Assays (86Rb+ and 45Ca2+) Experiment_Setup->Ion_Flux_Assay Plaque_Assay Reverse Hemolytic Plaque Assay Experiment_Setup->Plaque_Assay Insulin_Measurement Insulin Measurement (ELISA/RIA) Static_Incubation->Insulin_Measurement Perifusion_Assay->Insulin_Measurement Ion_Measurement Radioactivity Measurement Ion_Flux_Assay->Ion_Measurement Plaque_Analysis Plaque Size/Number Analysis Plaque_Assay->Plaque_Analysis Data_Analysis Data Analysis and Interpretation Insulin_Measurement->Data_Analysis Ion_Measurement->Data_Analysis Plaque_Analysis->Data_Analysis

References

Application Notes and Protocols: The Use of Glucose Pentaacetate in Glycoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose pentaacetate is a versatile and widely used precursor in carbohydrate chemistry, particularly for the synthesis of glycosides. Its acetylated hydroxyl groups enhance its solubility in organic solvents and provide temporary protection, allowing for controlled glycosylation reactions. This document provides detailed application notes and protocols for the synthesis of O-, N-, S-, and C-glycosides using this compound as a key starting material or intermediate.

Key Applications of this compound in Glycoside Synthesis

This compound serves as a pivotal glycosyl donor, primarily after its conversion to a more reactive species like a glycosyl halide (e.g., acetobromoglucose) or through direct activation of its anomeric acetate.[1][2] Its applications span the synthesis of a wide array of glycosidic linkages, which are crucial for the development of novel therapeutics, biological probes, and other advanced materials.[3] The primary types of glycosidic bonds formed using this compound derivatives include:

  • O-Glycosides: Formation of an ether linkage between the anomeric carbon of glucose and an alcohol or phenol. This is the most common type of glycosidic bond found in nature.

  • N-Glycosides: Formation of a bond between the anomeric carbon and a nitrogen atom of an amine, amide, or other nitrogen-containing functional group. These are fundamental components of nucleosides and glycoproteins.

  • S-Glycosides: Formation of a thioether linkage between the anomeric carbon and a sulfur atom of a thiol. S-glycosides are often more stable to enzymatic hydrolysis than their O-glycoside counterparts, making them attractive for therapeutic applications.[4]

  • C-Glycosides: Formation of a carbon-carbon bond between the anomeric carbon and a carbon atom of another molecule. C-glycosides are exceptionally stable and are of great interest in drug design due to their resistance to enzymatic cleavage.[5]

Synthesis of O-Glycosides

The synthesis of O-glycosides from this compound can be achieved through several established methods, including the Koenigs-Knorr reaction, the Helferich method, and Lewis acid-catalyzed glycosylations.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and reliable method for the stereoselective synthesis of 1,2-trans-glycosides.[6] It involves the reaction of a glycosyl halide (typically a bromide, prepared from this compound) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[6][7] The neighboring group participation of the C-2 acetyl group ensures the formation of the β-glycoside.[6]

Koenigs_Knorr_Reaction cluster_0 Koenigs-Knorr Reaction A This compound B Acetobromoglucose (Glycosyl Halide) A->B HBr/AcOH E β-O-Glycoside B->E C Alcohol (ROH) C->E D Promoter (e.g., Ag2CO3) D->E

Koenigs-Knorr reaction pathway.

Table 1: Representative Yields for Koenigs-Knorr O-Glycosylation

Glycosyl Acceptor (Alcohol)PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
MethanolAg2CO3DichloromethaneRoom Temp4~90[6]
PhenolAg2OAcetonitrileRoom Temp4~85[8]
VanillinAg2ODichloromethaneRoom Temp1282[9]
CyclohexanolCdCO3TolueneReflux650-60[10]
Helferich Method

The Helferich method is another important route to O-glycosides, which can utilize either glycosyl halides with mercury salts or, more commonly, glycosyl acetates (like this compound) with a Lewis acid catalyst.[3][11] The direct use of this compound with phenols in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) often provides high yields of β-aryl glycosides.[12]

Helferich_Method cluster_0 Helferich Method A This compound D β-Aryl-O-Glycoside A->D B Phenol (ArOH) B->D C Lewis Acid (e.g., BF3·OEt2) C->D

Helferich method for aryl O-glycosides.

Table 2: Representative Yields for Helferich O-Glycosylation of Phenols

PhenolLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
4-MethylumbelliferoneBF₃·OEt₂ / Et₃NDichloromethaneRoom Temp294[11]
PhenolBF₃·OEt₂ / PyridineDichloromethaneRoom Temp391[12]
4-NitrophenolZnCl₂Fusion1201~70[13]
4-HydroxyacetophenoneAlCl₃Neat (vacuum)874.5Moderate[13]

Synthesis of N-Glycosides

N-Glycosides are commonly synthesized from glycosyl amines, which can be prepared from glycosyl azides derived from acetobromoglucose (which in turn is synthesized from this compound). The resulting glycosyl amine is then acylated or reacted with other electrophiles. Direct Lewis acid-catalyzed glycosylation of amines with this compound is also a viable route.

N_Glycoside_Synthesis A This compound B Acetobromoglucose A->B HBr/AcOH F N-Glycoside A->F Direct Glycosylation C Glycosyl Azide B->C NaN3 D Glycosyl Amine C->D Reduction (e.g., H2, Pd/C) D->F Acylation E Amine/Amide (R-NH2) E->F Direct Glycosylation G Lewis Acid G->F Direct Glycosylation

Synthetic pathways to N-glycosides.

Table 3: Representative Yields for N-Glycosylation

Amine/Nitrogen NucleophileMethodCatalyst/ReagentSolventYield (%)Reference
AnilineFrom Glycosyl AzideH₂, Pd/C then Ac₂OMethanol~70[14]
Various AminesFrom GlycosylsulfonamideCs₂CO₃ / Thioacetic acidAcetonitrile67-81[15]
Purines/PyrimidinesFrom Alkynyl Glycosyl CarbonateAu/Ag CatalysisDichloromethaneHigh[16]
Dipeptide (Asn-containing)From Alkynyl Glycosyl CarbonateAu/Ag CatalysisDichloromethaneGood[16]

Synthesis of S-Glycosides

S-Glycosides can be efficiently synthesized from per-O-acetylated sugars, including this compound, by reaction with thiols in the presence of a Lewis acid or a Brønsted acid promoter. Triflic acid (TfOH) has been shown to be a particularly effective catalyst for this transformation, often providing high yields in short reaction times.[4]

S_Glycoside_Synthesis cluster_0 S-Glycosylation A This compound D S-Glycoside A->D B Thiol (R-SH) B->D C Promoter (e.g., TfOH) C->D

General scheme for S-glycoside synthesis.

Table 4: Representative Yields for Triflic Acid-Mediated S-Glycosylation

ThiolTfOH (equiv.)SolventTemperature (°C)TimeYield (%)Reference
Ethanethiol0.8Dichloromethane0 to RT1 h94[4]
Thiophenol0.8Dichloromethane01.5 h77[15]
p-Thiocresol1.0DichloromethaneRoom Temp30 min88[4]
Glycosyl ThiolCa(OH)₂ (promoter)WaterRoom Temp-Good[17]

Synthesis of C-Glycosides

The synthesis of C-glycosides is more challenging due to the formation of a stable C-C bond at the anomeric center. Methods often involve the reaction of a glycosyl donor (halide, acetate, or other activated species) with a carbon nucleophile, such as an organometallic reagent, an enolate, or an electron-rich aromatic compound, typically in the presence of a Lewis acid. Direct C-glycosylation of indoles with unprotected sugars has been reported, and similar strategies can be adapted for this compound derivatives.[13]

C_Glycoside_Synthesis cluster_0 C-Glycosylation A Activated Glucose Donor (from this compound) D C-Glycoside A->D B Carbon Nucleophile (e.g., Indole, Organometallic) B->D C Lewis Acid / Catalyst C->D

General pathway for C-glycoside synthesis.

Table 5: Representative Yields for C-Glycosylation

Carbon NucleophileGlycosyl DonorCatalyst/PromoterSolventYield (%)Reference
IndoleUnprotected GlucoseSc(OTf)₃EtOH/H₂O36-95[13]
AllyltrimethylsilaneGlycalZn(OTf)₂DichloroethaneHigh[18]
Various ArenesGlycosyl ChloridePalladium AcetateChloroformHigh[19]
Terminal AlkynesThis compoundIndium-86 (cyclic acetal)[20]

Experimental Protocols

Protocol 1: Synthesis of Acetobromoglucose from this compound

This protocol describes the conversion of this compound to the key intermediate for Koenigs-Knorr reactions.

Materials:

  • β-D-Glucose pentaacetate

  • 33% Hydrogen bromide in glacial acetic acid

  • Red phosphorus

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve β-D-glucose pentaacetate (1.0 equiv) in a minimal amount of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 33% HBr in glacial acetic acid (excess).

  • Add a catalytic amount of red phosphorus.

  • Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with cold water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetobromoglucose. The product is often used immediately in the next step without further purification.

Protocol 2: Koenigs-Knorr Synthesis of a β-O-Glycoside

This protocol is a general procedure for the synthesis of a β-O-glycoside from acetobromoglucose and an alcohol.

Materials:

  • Acetobromoglucose (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Silver(I) carbonate (1.5 equiv)

  • Anhydrous dichloromethane or toluene

  • Drierite or molecular sieves

  • Celite

Procedure:

  • To a stirred suspension of the alcohol, silver(I) carbonate, and Drierite in anhydrous dichloromethane, add a solution of freshly prepared acetobromoglucose in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture in the dark at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the per-O-acetylated β-O-glycoside.

Protocol 3: Triflic Acid-Mediated Synthesis of an S-Glycoside

This protocol describes the efficient synthesis of a thioglycoside from this compound.[4]

Materials:

  • β-D-Glucose pentaacetate (1.0 equiv)

  • Thiol (e.g., thiophenol, 2.0 equiv)

  • Triflic acid (TfOH, 0.8-1.0 equiv)

  • Anhydrous dichloromethane

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of β-D-glucose pentaacetate and the thiol in anhydrous dichloromethane containing activated molecular sieves at 0 °C, add triflic acid dropwise.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times are typically short (30 min to a few hours).[4]

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the per-O-acetylated S-glycoside.

Protocol 4: Zemplén Deacetylation of a Peracetylated Glycoside

This is a standard and widely used method for the removal of acetyl protecting groups.[1]

Materials:

  • Per-O-acetylated glycoside

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount, e.g., 0.1 M solution in methanol)

  • Amberlite IR-120 (H⁺) resin or Dowex 50WX8 (H⁺) resin

Procedure:

  • Dissolve the per-O-acetylated glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to a few hours).

  • Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting deprotected glycoside can be purified by recrystallization or silica gel column chromatography if necessary.

Experimental_Workflow cluster_0 Glycoside Synthesis cluster_1 Purification and Deprotection A This compound B Activation / Donor Formation (e.g., Acetobromoglucose) A->B C Glycosylation Reaction (with Acceptor) B->C D Peracetylated Glycoside C->D E Work-up and Purification D->E F Deacetylation (e.g., Zemplén) E->F G Final Glycoside Product F->G

General experimental workflow.

Conclusion

This compound is an invaluable and versatile starting material for the synthesis of a diverse range of glycosides. The choice of the synthetic method depends on the desired glycosidic linkage (O, N, S, or C) and the nature of the glycosyl acceptor. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of chemistry, biology, and drug development to effectively utilize this compound in their synthetic endeavors. Careful optimization of reaction conditions is often necessary to achieve high yields and stereoselectivity for specific substrates.

References

Application Note: Analysis of Glucose Pentaacetate Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of glucose pentaacetate. The primary focus of this method is the separation and quantification of the α- and β-anomers of this compound, which are the most common process-related impurities. This method is crucial for quality control in research, development, and manufacturing of this compound for pharmaceuticals and other applications. The protocol provided is suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a fully acetylated derivative of glucose, making it significantly more hydrophobic than its parent molecule. It exists as two primary anomers, α-D-glucose pentaacetate and β-D-glucose pentaacetate. The synthesis of one anomer often results in the presence of the other as an impurity.[1][2] Therefore, a robust analytical method is required to separate and quantify these anomers to ensure the purity and quality of the final product. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose. This application note describes two optimized HPLC methods for the purity analysis of this compound.

Experimental

Instrumentation and Columns

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The separation of α- and β-anomers of this compound is highly dependent on the choice of stationary phase and the organic modifier in the mobile phase. While standard C18 columns can be used, stationary phases with phenyl ligands, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), have been shown to provide superior separation of the anomers.[3] Methanol as the organic modifier in the mobile phase is more effective than acetonitrile in resolving the anomeric peaks.[3]

Chemical and Reagents
  • α-D-glucose pentaacetate reference standard (≥98% purity)

  • β-D-glucose pentaacetate reference standard (≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Deionized water

Data Presentation

The following tables summarize the chromatographic parameters and expected performance for two recommended HPLC methods for the analysis of this compound purity.

Table 1: Chromatographic Conditions

ParameterMethod 1: Phenyl-Hexyl ColumnMethod 2: C18 Column
Column Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mmReversed-phase HC-C18, 5 µm, 250 x 4.6 mm
Mobile Phase A WaterWater
Mobile Phase B MethanolAcetonitrile
Elution Mode Isocratic: 60% BGradient
Gradient Profile N/A0-10 min: 20% B, 10-30 min: 20-70% B, 30-45 min: 100% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detector UV-Vis or PDAUV-Vis or PDA
Detection λ 210 nm260 nm[4]
Injection Vol. 10 µL10 µL

Table 2: Example Performance Data (for Phenyl-Hexyl Method)

AnalyteRetention Time (min)Resolution (USP)Tailing FactorTheoretical Plates
α-D-Glucose Pentaacetate ~ 8.5\multirow{2}{*}{> 2.0}< 1.5> 5000
β-D-Glucose Pentaacetate ~ 9.8< 1.5> 5000

Note: The retention times and resolution are illustrative and may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.

Experimental Protocols

Protocol 1: Purity Analysis using a Phenyl-Hexyl Column

This is the recommended method for optimal separation of α- and β-anomers.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade water and methanol in a 40:60 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of α-D-glucose pentaacetate and β-D-glucose pentaacetate reference standards.

    • Dissolve each standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a mixed standard solution by combining aliquots of each stock solution and diluting with the mobile phase to a final concentration of approximately 0.1 mg/mL for each anomer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of methanol.

    • Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the Phenyl-Hexyl column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the standard and sample solutions.

    • Monitor the chromatogram at 210 nm.

    • Identify the peaks for α- and β-D-glucose pentaacetate based on the retention times of the reference standards.

    • Calculate the purity of the sample by determining the peak area percentage of the main anomer relative to the total area of all peaks.

Protocol 2: General Purity Screening using a C18 Column

This method can be used for general purity assessment when a Phenyl-Hexyl column is not available, but may provide less resolution between the anomers.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Follow the same procedure as described in Protocol 1, using acetonitrile as the solvent for stock solutions if desired, and the initial mobile phase composition for final dilutions.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (80% A, 20% B) at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the standard and sample solutions.

    • Run the gradient program as detailed in Table 1.

    • Monitor the chromatogram at 260 nm.[4]

    • Identify and quantify the purity as described in Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve dilute Dilute to Working Conc. with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample (10 µL) filter->inject separate Chromatographic Separation (e.g., Phenyl-Hexyl Column, Isocratic Methanol/Water) inject->separate detect UV/PDA Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound Purity Analysis by HPLC.

Conclusion

The described HPLC methods, particularly the use of a Phenyl-Hexyl column with a methanol/water mobile phase, provide a robust and reliable means for determining the purity of this compound by effectively separating its α- and β-anomers. Adherence to the detailed protocols will enable accurate quality assessment for researchers and professionals in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Perifusion of Pancreatic Islets with Glucose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The perifusion of isolated pancreatic islets is a powerful in vitro technique that allows for the dynamic study of insulin secretion in response to various secretagogues. This method provides a more physiologically relevant assessment of islet function compared to static incubation assays by mimicking the continuous flow of blood and nutrients that islets experience in vivo. Glucose pentaacetate, an esterified form of glucose, has emerged as a valuable tool in diabetes research. Its ability to enter pancreatic β-cells independently of glucose transporters makes it a unique secretagogue to probe the intracellular mechanisms of insulin release.

This document provides a detailed experimental setup and protocols for the perifusion of pancreatic islets with this compound. It is intended to guide researchers in establishing and conducting these experiments to investigate the insulinotropic properties of this compound and its potential applications in the development of novel diabetes therapies. The protocols described herein are based on established methodologies for islet perifusion and incorporate specific parameters for the use of this compound.

Key Concepts and Rationale

This compound exists in different isomeric forms, with α-D-glucose pentaacetate and β-L-glucose pentaacetate being the most studied in the context of insulin secretion.

  • α-D-Glucose Pentaacetate: This isomer is efficiently taken up and hydrolyzed by pancreatic β-cells, leading to an intracellular accumulation of D-glucose.[1] This subsequently stimulates insulin secretion through the canonical glucose-sensing pathway. Notably, α-D-glucose pentaacetate has been shown to be more potent than unesterified D-glucose in stimulating insulin release.[2]

  • β-L-Glucose Pentaacetate: In contrast, the insulinotropic action of this isomer is not attributed to its metabolism.[3] It is proposed that β-L-glucose pentaacetate directly interacts with a yet-unidentified receptor on the β-cell membrane, leading to depolarization and subsequent insulin exocytosis.[3]

The use of these isomers in perifusion studies allows for the dissection of metabolic versus non-metabolic pathways of insulin secretion.

Experimental Setup

A typical islet perifusion system consists of the following components:

  • Peristaltic Pump: To ensure a constant and precise flow of perifusion buffer.

  • Reservoirs for Perifusion Media: To hold buffers with different concentrations of glucose, this compound, and other test substances.

  • Bubble Traps/Pulse Dampeners: To remove air bubbles and ensure a smooth, non-pulsatile flow.

  • Water Bath/Heating System: To maintain the perifusion chambers and media at a physiological temperature of 37°C.[4][5]

  • Perifusion Chambers: Small columns designed to hold the isolated islets.[6]

  • Fraction Collector: To collect the perifusate at regular intervals for subsequent analysis of insulin concentration.[6]

A schematic of a typical in-house built perifusion system is described by the Stanford Diabetes Research Center.[6] Alternatively, commercially available systems can be utilized.

Experimental Protocols

I. Islet Isolation and Culture

Standard protocols for the isolation of pancreatic islets from rodents (e.g., rats, mice) or humans should be followed. These typically involve collagenase digestion of the pancreas followed by density gradient purification.[7] Once isolated, islets should be cultured overnight in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) to allow for recovery before the perifusion experiment.

II. Preparation of Perifusion Solutions

The base perifusion buffer is typically a Krebs-Ringer Bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA).

Basal KRB Buffer (Low Glucose):

  • NaCl: 115 mM

  • KCl: 5 mM

  • CaCl₂: 2.5 mM

  • MgCl₂: 1 mM

  • NaHCO₃: 24 mM

  • HEPES: 10 mM

  • Glucose: 2.8 mM

  • BSA: 0.1% (w/v)

  • pH should be adjusted to 7.4.

Stimulatory KRB Buffers:

  • High Glucose Control: Basal KRB buffer with 16.7 mM Glucose.

  • α-D-Glucose Pentaacetate Solution: Basal KRB buffer with 1.7 mM α-D-glucose pentaacetate.

  • β-L-Glucose Pentaacetate Solution: Basal KRB buffer with 1.7 mM β-L-glucose pentaacetate.

Note: this compound should be dissolved in a small amount of a suitable solvent (e.g., DMSO) before being added to the KRB buffer. The final concentration of the solvent in the perifusion medium should be kept low (e.g., <0.1%) and should be included in all control buffers.

III. Perifusion Procedure
  • System Equilibration: Prime the entire perifusion system with the basal KRB buffer (low glucose) for at least 30-60 minutes to ensure a stable baseline and temperature.[4][5]

  • Islet Loading: Carefully transfer a known number of islets (e.g., 100-200) into each perifusion chamber.

  • Basal Perifusion: Perifuse the islets with the basal KRB buffer for a period of 30-60 minutes to establish a stable basal insulin secretion rate.[4][5] Collect fractions every 1-5 minutes.

  • Stimulation Phase: Switch the perifusion medium to the desired stimulatory buffer (high glucose, α-D-glucose pentaacetate, or β-L-glucose pentaacetate). The duration of the stimulation phase can vary depending on the experimental design, but a period of 20-40 minutes is common. Continue collecting fractions at the same interval.

  • Return to Basal: After the stimulation period, switch back to the basal KRB buffer to observe the return of insulin secretion to baseline levels. Perifuse for at least 20-30 minutes.

  • Positive Control (Optional): At the end of the experiment, a depolarizing stimulus such as 30 mM KCl can be added to the high glucose buffer to assess the maximal insulin secretory capacity of the islets.

  • Sample Storage: Immediately after collection, store the perifusate fractions at -20°C or -80°C until insulin measurement.

IV. Insulin Measurement

The insulin concentration in the collected fractions can be determined using a commercially available Insulin ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

Data Presentation

Quantitative data from the perifusion experiments should be summarized in tables for clear comparison.

Table 1: Insulin Secretion in Response to Glucose and this compound Isomers

Perifusion ConditionBasal Insulin Secretion (ng/islet/min)Peak Insulin Secretion (ng/islet/min)Total Insulin Secretion (Area Under the Curve)Fold-Increase over Basal
Control (2.8 mM Glucose) Insert DataInsert DataInsert Data1.0
High Glucose (16.7 mM) Insert DataInsert DataInsert DataCalculate
α-D-Glucose Pentaacetate (1.7 mM) Insert DataInsert DataInsert DataCalculate
β-L-Glucose Pentaacetate (1.7 mM) Insert DataInsert DataInsert DataCalculate

Data should be presented as mean ± SEM (Standard Error of the Mean) from multiple independent experiments.

Table 2: Time-Course Parameters of Insulin Secretion

Perifusion ConditionTime to Onset of Secretion (min)Time to Peak Secretion (min)Duration of First Phase (min)
High Glucose (16.7 mM) Insert DataInsert DataInsert Data
α-D-Glucose Pentaacetate (1.7 mM) Insert DataInsert DataInsert Data
β-L-Glucose Pentaacetate (1.7 mM) Insert DataInsert DataInsert Data

Data should be presented as mean ± SEM.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_perifusion Perifusion cluster_analysis Analysis Islet_Isolation Islet Isolation & Culture Prepare_Solutions Prepare Perifusion Solutions Islet_Isolation->Prepare_Solutions System_Equilibration System Equilibration (Basal Buffer) Prepare_Solutions->System_Equilibration Islet_Loading Islet Loading System_Equilibration->Islet_Loading Basal_Perifusion Basal Perifusion (Low Glucose) Islet_Loading->Basal_Perifusion Stimulation Stimulation (this compound) Basal_Perifusion->Stimulation Fraction_Collection Fraction Collection Basal_Perifusion->Fraction_Collection Return_to_Basal Return to Basal (Low Glucose) Stimulation->Return_to_Basal Stimulation->Fraction_Collection Return_to_Basal->Fraction_Collection Insulin_Measurement Insulin Measurement (ELISA) Fraction_Collection->Insulin_Measurement Data_Analysis Data Analysis Insulin_Measurement->Data_Analysis

Caption: Experimental workflow for perifusion of pancreatic islets.

Signaling Pathways of this compound Isomers

G cluster_alpha α-D-Glucose Pentaacetate Pathway cluster_beta β-L-Glucose Pentaacetate Pathway GPA_alpha α-D-Glucose Pentaacetate Hydrolysis Intracellular Hydrolysis GPA_alpha->Hydrolysis Glucose_alpha D-Glucose Hydrolysis->Glucose_alpha Metabolism Metabolism (Glycolysis, ATP↑) Glucose_alpha->Metabolism KATP_close KATP Channel Closure Metabolism->KATP_close Depolarization_alpha Depolarization KATP_close->Depolarization_alpha Ca_influx_alpha Ca²⁺ Influx Depolarization_alpha->Ca_influx_alpha Insulin_release_alpha Insulin Release Ca_influx_alpha->Insulin_release_alpha GPA_beta β-L-Glucose Pentaacetate Receptor Membrane Receptor GPA_beta->Receptor Depolarization_beta Depolarization Receptor->Depolarization_beta Ca_influx_beta Ca²⁺ Influx Depolarization_beta->Ca_influx_beta Insulin_release_beta Insulin Release Ca_influx_beta->Insulin_release_beta

Caption: Proposed signaling pathways for this compound isomers.

References

Application Notes and Protocols: Glucose Pentaacetate as an Acetyl Donor in Plasma-Activated Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cold Atmospheric Plasma (CAP) is an emerging technology that generates ionized gas at near room temperature, rich in reactive oxygen and nitrogen species (RONS). When CAP is applied to aqueous solutions, it creates plasma-activated solutions (PAS) with significant therapeutic potential. A key strategy to enhance the efficacy of PAS is the addition of acetyl donors, which react with plasma-generated species to produce more stable and potent antimicrobial and anticancer agents.

Glucose pentaacetate (PAG), a derivative of glucose, serves as an effective acetyl donor. In plasma-activated solutions, it reacts with hydrogen peroxide (H₂O₂) to form peracetic acid (PAA), a strong oxidizing agent with broad-spectrum antimicrobial properties.[1] This combination of RONS, particularly the in-situ generation of PAA, offers a promising approach for various applications, including the treatment of localized infections and potentially overcoming drug resistance in cancer.[1][2]

These application notes provide a summary of the quantitative data, detailed experimental protocols for the preparation and analysis of PAG-containing PAS, and an overview of the underlying signaling pathways.

Data Presentation

The addition of this compound to deionized water prior to plasma activation significantly alters the chemical composition and properties of the resulting solution. The key changes are summarized in the tables below, based on comparative studies.[1]

Table 1: Concentration of Key Reactive Species in Plasma-Activated Solutions

SolutionH₂O₂ Concentration (mM)Peracetic Acid (PAA) Concentration (mM)
Plasma-Activated Deionized Water (PA-DIW)2.5Not Detected
Plasma-Activated Tetraacetylethylenediamine (PA-TAED)5.02.0
Plasma-Activated this compound (PA-PAG)4.26.3

Data sourced from a comparative study using a low-temperature atmospheric-pressure argon plasma jet.[1]

Table 2: Physicochemical Properties of Plasma-Activated Solutions

SolutionpH
Deionized Water (Control)~7.0
Plasma-Activated Deionized Water (PA-DIW)Acidic
Plasma-Activated Tetraacetylethylenediamine (PA-TAED)More Acidic than PA-DIW
Plasma-Activated this compound (PA-PAG)Most Acidic

The addition of acetyl donors increases the acidity of the plasma-activated solution, with PAG resulting in the lowest pH.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_activation Plasma Activation cluster_analysis Analysis & Application PAG This compound (PAG) Solution (2.5 mM) plasma Low-Temperature Atmospheric-Pressure Argon Plasma Jet PAG->plasma Place in well plate activation Treat PAG solution with plasma jet (e.g., 5 minutes) plasma->activation chem_analysis Chemical Analysis (H₂O₂, PAA, pH) activation->chem_analysis bactericidal_assay Bactericidal Efficacy Assay activation->bactericidal_assay cancer_cell_assay Anticancer Activity Assay activation->cancer_cell_assay antimicrobial_pathway cluster_solution Plasma-Activated PAG Solution cluster_cell Bacterial Cell PA_PAG PA-PAG (H₂O₂, PAA, other RONS) cell_wall Cell Wall & Membrane PA_PAG->cell_wall Disrupts permeability proteins Intracellular Proteins & Enzymes PA_PAG->proteins Oxidizes sulfhydryl groups, denatures proteins dna Genomic DNA PA_PAG->dna Induces fragmentation cell_wall->proteins Allows entry of RONS cell_death Cell Lysis & Death proteins->cell_death dna->cell_death anticancer_pathway cluster_solution Plasma-Activated PAG Solution cluster_cell Cancer Cell PA_PAG PA-PAG (H₂O₂, PAA, other RONS) ros_accumulation Increased Intracellular ROS PA_PAG->ros_accumulation mitochondria Mitochondrial Dysfunction ros_accumulation->mitochondria jnk_p38 Activation of JNK & p38 Kinases ros_accumulation->jnk_p38 apoptosis Apoptosis mitochondria->apoptosis jnk_p38->apoptosis

References

Application Notes and Protocols for Monitoring Insulin Secretion in Response to Glucose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells is a cornerstone of glucose homeostasis. Dysregulation of this process is a hallmark of type 2 diabetes. While glucose is the primary physiological secretagogue, synthetic analogs such as glucose pentaacetate are valuable tools for dissecting the molecular mechanisms of insulin release. This compound exists in various isomeric forms, with α-D-glucose pentaacetate and L-glucose pentaacetate being of particular interest due to their distinct modes of action.

This document provides detailed protocols for conducting static insulin secretion assays using isolated pancreatic islets to assess the response to glucose and this compound. It also delineates the distinct signaling pathways activated by D-glucose and L-glucose pentaacetate and presents quantitative data to facilitate experimental design and data interpretation.

Signaling Pathways

The mechanisms by which D-glucose and its pentaacetate analogs stimulate insulin secretion differ significantly, offering unique insights into β-cell function.

Glucose-Stimulated Insulin Secretion (GSIS) Pathway

D-glucose and its α-D-pentaacetate ester (following intracellular hydrolysis) stimulate insulin secretion through a well-established metabolic pathway.[1][2]

GSIS_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Alpha_D_GPA α-D-Glucose Pentaacetate Intra_Alpha_D_GPA α-D-Glucose Pentaacetate Alpha_D_GPA->Intra_Alpha_D_GPA Diffusion Intra_Glucose Intracellular Glucose GLUT2->Intra_Glucose Hydrolysis Esterases Intra_Alpha_D_GPA->Hydrolysis Hydrolysis->Intra_Glucose Metabolism Glycolysis & TCA Cycle Intra_Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel (Closure) ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ Cytosolic Ca2+ Ca_Channel->Ca_Influx Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin

Diagram 1: D-Glucose and α-D-Glucose Pentaacetate Signaling Pathway.
L-Glucose Pentaacetate Signaling Pathway

In contrast, L-glucose pentaacetate is not metabolized by β-cells.[3][4] It is proposed to stimulate insulin secretion by directly interacting with a cell surface receptor, possibly a taste receptor, leading to membrane depolarization and subsequent calcium influx, bypassing the metabolic steps of the GSIS pathway.[4] This mechanism may involve the G-protein α-gustducin, which is found in β-cells.[4]

LGPA_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell L_GPA L-Glucose Pentaacetate Receptor G-Protein Coupled Receptor (e.g., Taste Receptor) L_GPA->Receptor G_Protein G-Protein (α-gustducin) Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector K_Conductance ↓ K+ Conductance Effector->K_Conductance Depolarization Membrane Depolarization K_Conductance->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ Cytosolic Ca2+ Ca_Channel->Ca_Influx Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin

Diagram 2: L-Glucose Pentaacetate Signaling Pathway.

Experimental Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation method to measure insulin secretion from isolated pancreatic islets in response to glucose and this compound.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • RPMI-1640 medium

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • D-Glucose stock solution (1 M)

  • α-D-Glucose Pentaacetate and/or L-Glucose Pentaacetate

  • Acid-Ethanol (1.5% HCl in 70% ethanol)

  • Insulin ELISA kit

  • 24-well plates

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge

Krebs-Ringer Bicarbonate Buffer (KRBH) Preparation (1x):

ComponentConcentration (mM)Amount for 1 L
NaCl1156.72 g
KCl50.37 g
CaCl₂·2H₂O2.50.37 g
MgCl₂·6H₂O10.20 g
NaHCO₃242.02 g
HEPES102.38 g
Bovine Serum Albumin (BSA)0.1% (w/v)1.0 g

Dissolve salts in ~900 mL of ultrapure water. Adjust pH to 7.4 with NaOH. Add BSA and bring the final volume to 1 L. Filter-sterilize and warm to 37°C before use.

Experimental Workflow:

GSIS_Workflow cluster_prep Islet Preparation cluster_assay Static Incubation Assay cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets Islet_Culture Culture Islets Overnight (Optional, for recovery) Islet_Isolation->Islet_Culture Islet_Picking Hand-pick Islets of Similar Size (10-15 per replicate) Islet_Culture->Islet_Picking Preincubation_1 Pre-incubation: Low Glucose (e.g., 2.8 mM) KRBH for 60 min Islet_Picking->Preincubation_1 Stimulation Stimulation Incubation: - Low Glucose (Basal) - High Glucose (Control) - this compound for 60 min Preincubation_1->Stimulation Supernatant_Collection Collect Supernatant (for secreted insulin) Stimulation->Supernatant_Collection Islet_Lysis Lyse Islets in Acid-Ethanol (for insulin content) Stimulation->Islet_Lysis ELISA Quantify Insulin in Supernatant and Lysate using ELISA Supernatant_Collection->ELISA Islet_Lysis->ELISA Data_Analysis Calculate Insulin Secretion (Normalize to content or DNA) ELISA->Data_Analysis

References

Application Notes and Protocols: Glucose Pentaacetate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glucose pentaacetate in the development of advanced drug delivery systems. The information compiled from scientific literature highlights its potential in targeted cancer therapy, oral drug delivery, and as a versatile excipient. Detailed protocols for the synthesis of glucose-pentaacetate-bearing nanoparticles and their subsequent characterization are provided to facilitate further research and development in this promising area.

Introduction to this compound in Drug Delivery

This compound, a derivative of glucose, is emerging as a valuable molecule in the pharmaceutical industry for the development of sophisticated drug delivery systems.[1] Its utility stems from its biocompatibility, biodegradability, and the ability to act as a targeting ligand for cells that overexpress glucose transporters (GLUTs), a hallmark of many cancer cells.[2][3] This targeting capability offers the potential for selective drug delivery to malignant tissues, thereby enhancing therapeutic efficacy while minimizing off-target side effects.

The primary applications of this compound in drug delivery can be categorized as follows:

  • Targeted Drug Delivery: By functionalizing nanoparticles, liposomes, or polymeric micelles with this compound or its derivatives, these drug carriers can specifically bind to and be internalized by cancer cells via GLUT-mediated endocytosis.[4][5][6] The most studied transporter in this context is GLUT1, which is frequently overexpressed in various cancers.[5][7][8]

  • Prodrug Development: this compound can be chemically conjugated to a parent drug molecule, creating a prodrug.[1][9] This approach can improve the drug's solubility, stability, and pharmacokinetic profile.[1] Once the prodrug reaches the target site, enzymatic or chemical cleavage can release the active therapeutic agent.

  • Enhanced Oral Bioavailability: As a component in oral drug delivery systems, this compound can potentially improve the absorption of certain drugs.[10]

  • Excipient in Formulations: Due to its chemical properties, this compound can also be used as a stabilizing agent or a component of biodegradable polymer matrices in various drug formulations.[1]

Experimental Data and Characterization

The successful design of a drug delivery system relies on its physicochemical characteristics, which dictate its stability, drug-carrying capacity, and in vivo behavior. The following tables summarize key quantitative data for drug delivery systems based on glucose-functionalized polymers, which serve as a proxy for what could be expected from this compound-based systems, given the current scarcity of literature specifically on this compound.

Table 1: Physicochemical Properties of Glucose-Functionalized Nanoparticles

Nanoparticle FormulationDrugAverage Particle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Glucose-conjugated Glutenin NPsCamptothecin200-30Not ReportedNot Reported[11]
Glucose-installed PEG-b-PCL MicellesDoxorubicin22-7Not ReportedNot Reported[3]

Table 2: In Vitro Drug Release Profile

Nanoparticle FormulationDrugRelease ConditionsCumulative Release (%) at 24hReference
Azo-based prodrug of GemcitabineGemcitabinepH 7.4 buffer with rat cecal contents60-70[12]

Note: The data in the tables are derived from studies on glucose-conjugated nanoparticles and prodrugs, as specific quantitative data for this compound-based systems is limited in the reviewed literature. These values provide a general indication of the expected performance.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of glucose-functionalized nanoparticles, which can be adapted for the use of this compound.

Protocol 1: Synthesis of Drug-Loaded Glucose-Functionalized Polymeric Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles with a surface functionalized with glucose, a strategy to target cells with high glucose uptake.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Glucose or a glucose derivative (e.g., glucosamine, for adaptation to this compound chemistry)

  • Anticancer drug (e.g., Camptothecin)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

    • Dissolve a specific amount of PLGA and the anticancer drug in DCM.

    • Prepare an aqueous solution of PVA.

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess PVA and unencapsulated drug.

  • Surface Functionalization with Glucose:

    • Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Dissolve glucosamine (as a model for glucose conjugation) in the buffer.

    • Add the activated nanoparticles to the glucosamine solution and stir overnight at room temperature to allow for the formation of amide bonds.

    • Purify the glucose-functionalized nanoparticles by dialysis against deionized water to remove unreacted reagents.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency:

      • Lyse a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.

      • Quantify the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

      • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

      • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to evaluate the release of the encapsulated drug from the nanoparticles over time.

Materials:

  • Drug-loaded glucose-functionalized nanoparticles

  • Phosphate buffered saline (PBS, pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments)

  • Dialysis membrane (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Suspend a known amount of the drug-loaded nanoparticles in a specific volume of PBS (pH 7.4 or 5.5) inside a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the same PBS buffer, which acts as the release medium.

  • Incubate the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Signaling Pathways and Experimental Workflows

GLUT1-Mediated Endocytosis of Glucose-Functionalized Nanoparticles

The targeted uptake of glucose-functionalized nanoparticles into cancer cells is primarily mediated by the GLUT1 transporter. This process involves the binding of the glucose moiety on the nanoparticle surface to the GLUT1 transporter, which then triggers the internalization of the nanoparticle, often through clathrin-mediated endocytosis.[4]

GLUT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Glucose-Functionalized Nanoparticle GLUT1 GLUT1 Transporter NP->GLUT1 Binding ClathrinVesicle Clathrin-Coated Vesicle GLUT1->ClathrinVesicle Internalization (Clathrin-Mediated Endocytosis) Endosome Early Endosome ClathrinVesicle->Endosome Vesicle Fusion Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Acidic pH/ Enzymatic Degradation Target Intracellular Target (e.g., DNA, Mitochondria) DrugRelease->Target Therapeutic Action

Caption: GLUT1-mediated uptake of glucose-functionalized nanoparticles.

Experimental Workflow for Evaluating Targeted Drug Delivery

The following diagram illustrates a typical workflow for the development and in vitro evaluation of a targeted drug delivery system using glucose-functionalized nanoparticles.

Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation A Nanoparticle Synthesis B Drug Loading A->B C Surface Functionalization (Glucose) B->C D Physicochemical Characterization (Size, Zeta, Morphology) C->D E In Vitro Drug Release D->E G Cellular Uptake Study (Flow Cytometry/ Fluorescence Microscopy) D->G H Cytotoxicity Assay (MTT Assay) E->H Correlate release with cytotoxicity F Cell Culture (Cancer vs. Normal cells) F->G F->H I Mechanism of Uptake (Inhibitor Studies) G->I

Caption: Workflow for developing and testing targeted nanoparticles.

Conclusion

This compound and its derivatives hold significant promise for the development of innovative drug delivery systems, particularly for targeted cancer therapy. The ability to leverage the altered metabolism of cancer cells through GLUT-mediated uptake provides a clear pathway for enhancing drug delivery and reducing systemic toxicity. The protocols and data presented here offer a foundation for researchers to explore and optimize this compound-based drug carriers for various therapeutic applications. Further research is warranted to fully elucidate the potential of these systems and to translate them into clinical practice.

References

Troubleshooting & Optimization

Troubleshooting low yield in glucose pentaacetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of glucose pentaacetate.

Troubleshooting Guide

This guide addresses common problems encountered during this compound synthesis in a question-and-answer format.

Question: My reaction resulted in a low yield of this compound. What are the potential causes?

Answer: Low yields in this compound synthesis can stem from several factors throughout the experimental workflow. The most common issues include:

  • Incomplete Reaction: The acetylation of all five hydroxyl groups on the glucose molecule may not have gone to completion.

  • Suboptimal Reagents: The purity and dryness of reactants, particularly acetic anhydride and the catalyst, are crucial.

  • Improper Reaction Conditions: Incorrect temperature, reaction time, or reactant ratios can significantly impact the yield.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.

Question: How can I determine if my reaction is complete?

Answer: Monitoring the reaction progress is key to ensuring complete conversion. Thin Layer Chromatography (TLC) is a common method for this. A successful reaction will show the consumption of the polar glucose starting material and the formation of a single, less polar spot corresponding to the this compound product.

Question: The isolated product is a sticky syrup instead of a crystalline solid. What went wrong?

Answer: Obtaining a syrupy product instead of a solid suggests the presence of impurities or an incomplete reaction. Possible causes include:

  • Residual Acetic Anhydride or Acetic Acid: Incomplete removal of these reagents during the workup can prevent crystallization.

  • Partially Acetylated Glucose: If the reaction is not complete, a mixture of partially acetylated glucose derivatives will be present, which can be difficult to crystallize.

  • Presence of Both α and β Anomers: While both are solids, a mixture can sometimes have a lower melting point or be more difficult to crystallize than a pure anomer.

To address this, ensure thorough washing of the crude product to remove unreacted acetic anhydride and acetic acid. If the issue persists, consider re-subjecting the crude product to the reaction conditions to ensure full acetylation or employing column chromatography for purification.

Question: My final product has a low melting point or a broad melting point range. What does this indicate?

Answer: A low or broad melting point is a strong indicator of an impure product. This is often due to the presence of a mixture of α- and β-glucose pentaacetate or other impurities. The α-anomer and β-anomer have distinct melting points, and a mixture will melt at a lower and broader temperature range. Purification through recrystallization is necessary to isolate a pure anomer and achieve a sharp melting point.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this compound synthesis, and how does it affect the product?

A1: The catalyst plays a critical role in the acetylation reaction. The choice of catalyst can influence the reaction rate and the anomeric selectivity.

  • Basic Catalysts (e.g., Sodium Acetate, Pyridine): These catalysts typically favor the formation of the β-anomer of this compound.[1][2] The reaction with pyridine as a catalyst can lead to the exclusive formation of the α-anomer under certain conditions.[3]

  • Acidic Catalysts (e.g., Zinc Chloride, Perchloric Acid): Lewis acids like zinc chloride (ZnCl₂) or protic acids like perchloric acid (HClO₄) are also used.[1][2] HClO₄ catalyzed peracetylation of D-glucose with acetic anhydride exclusively produces α-D-glucose pentaacetate.[1]

Q2: What are the optimal reactant ratios for the synthesis?

A2: It is common to use an excess of acetic anhydride to ensure the complete acetylation of all five hydroxyl groups of glucose.[4] A typical molar ratio of glucose to acetic anhydride can range from 1:5 to 1:10.[4][5] The amount of catalyst used is typically in the range of 0.3 to 1 molar equivalent relative to glucose.[4]

Q3: How critical is the reaction temperature?

A3: The reaction temperature is a crucial parameter. A common procedure involves heating the reaction mixture to around 90-100°C.[6][7] However, excessively high temperatures can lead to the darkening of the reaction mixture and the formation of byproducts, which can lower the yield and complicate purification.[4] Some procedures even utilize sub-zero temperatures, which have been reported to yield high selectivity for the β-anomer.[8]

Q4: How can I effectively purify the crude this compound?

A4: The most common method for purifying crude this compound is recrystallization.[6] A mixture of methanol and water (e.g., 1:2 v/v) is often used as the recrystallization solvent.[6] The process involves dissolving the crude product in a minimum amount of the hot solvent mixture and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration. It's also possible to separate the alpha and beta forms by taking advantage of their differential solubility in an acetic acid solution.[9]

Experimental Protocols

Synthesis of β-D-Glucose Pentaacetate using Sodium Acetate

This protocol is adapted from standard laboratory procedures.[6]

  • Reactant Preparation: In a 100 mL round-bottomed flask, combine 5 g of D-glucose and 4 g of anhydrous sodium acetate.

  • Reaction Setup: Add a boiling chip to the flask and carefully add 25 mL of acetic anhydride in a fume hood.

  • Heating: Heat the mixture to approximately 90°C for 90 minutes with occasional swirling to ensure proper mixing.

  • Precipitation: After cooling the flask, carefully and slowly pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring. The crude product will precipitate as a solid.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration and wash it with cold water. Dry the crude product under vacuum.

  • Recrystallization: Recrystallize the crude product from a mixture of methanol and water (approximately 1:2 v/v) to obtain the pure β-D-glucose pentaacetate.

  • Final Product: Filter the purified crystals, dry them under vacuum, and determine the melting point and yield.

Data Presentation

Table 1: Influence of Catalyst on Anomer Formation

CatalystPredominant AnomerReference
Sodium Acetate (NaOAc)β-D-Glucose Pentaacetate[1]
Pyridineα-D-Glucose Pentaacetate[3]
Zinc Chloride (ZnCl₂)α-D-Glucose Pentaacetate[2]
Perchloric Acid (HClO₄)α-D-Glucose Pentaacetate[1]

Table 2: Physical Properties of this compound Anomers

Propertyα-D-Glucose Pentaacetateβ-D-Glucose PentaacetateReference
CAS Number 604-68-2604-69-3[10]
Melting Point 111.0 - 114.0 °C130.0 - 134.0 °C[10]
Specific Rotation (c=1, CHCl₃) +100.0° to +103.0°+4.0° to +6.0°[10]

Visualizations

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Synthesis_Workflow Reactants D-Glucose + Acetic Anhydride + Catalyst Reaction Heating (e.g., 90°C, 90 min) Reactants->Reaction Quenching Pour into Ice Water Reaction->Quenching Filtration1 Vacuum Filtration (Isolate Crude Product) Quenching->Filtration1 Recrystallization Recrystallization (e.g., MeOH/H₂O) Filtration1->Recrystallization Filtration2 Vacuum Filtration (Isolate Pure Product) Recrystallization->Filtration2 Final_Product Pure Glucose Pentaacetate Filtration2->Final_Product

Caption: A typical experimental workflow for this compound synthesis.

References

Optimizing reaction conditions for the acetylation of glucose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the acetylation of glucose, a common procedure in carbohydrate chemistry. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the acetylation of glucose?

The acetylation of glucose involves the reaction of the hydroxyl (-OH) groups of the glucose molecule with an acetylating agent, typically acetic anhydride (Ac₂O) or acetyl chloride (AcCl). This reaction converts the hydroxyl groups into acetyl esters (-OAc), resulting in the formation of glucose pentaacetate. The reaction can be catalyzed by acids (e.g., zinc chloride, perchloric acid) or bases (e.g., sodium acetate, pyridine).[1][2][3][4]

Q2: Why are the hydroxyl groups of glucose acetylated?

Acetylation is a protection strategy for the hydroxyl groups of carbohydrates.[5] The resulting acetylated sugar is more soluble in organic solvents, which facilitates subsequent reactions in non-aqueous media. The acetyl groups can be removed later through deacetylation to restore the original hydroxyl groups.

Q3: What are the common acetylating agents and catalysts used?

The most common acetylating agent is acetic anhydride (Ac₂O).[3][6] Acetyl chloride (AcCl) can also be used.[7][8][9] A variety of catalysts can be employed to facilitate the reaction, including:

  • Bases: Sodium acetate, pyridine.[1][3][4][10]

  • Lewis Acids: Zinc chloride (ZnCl₂).[3][4]

  • Protic Acids: Sulfuric acid, perchloric acid.[1]

  • Other Catalysts: Iodine, zeolites, montmorillonite K-10.[3][5][7]

Q4: What is the difference between the α- and β-anomers of this compound, and how can I selectively synthesize them?

The α- and β-anomers of this compound are stereoisomers that differ in the orientation of the acetyl group at the anomeric carbon (C-1).

  • The β-anomer is often the kinetically favored product and can be preferentially formed using a weak base catalyst like sodium acetate at elevated temperatures.[11][12]

  • The α-anomer is generally the thermodynamically more stable product due to the anomeric effect. Its formation is favored by using a Lewis acid catalyst like zinc chloride (ZnCl₂) or by allowing the reaction to proceed for a longer time at lower temperatures to reach thermodynamic equilibrium.[4][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Acetylated Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture in reagents or glassware: Acetic anhydride and acetyl chloride are sensitive to water. 3. Inefficient catalyst: The chosen catalyst may not be active enough under the reaction conditions. 4. Suboptimal stoichiometry: Incorrect ratio of glucose to acetylating agent.1. Increase the reaction time or temperature. Consider using microwave irradiation to accelerate the reaction.[3] 2. Ensure all glassware is thoroughly dried and use anhydrous reagents. 3. Switch to a more effective catalyst. For example, perchloric acid is a very powerful catalyst for this reaction.[1] 4. Use a sufficient excess of the acetylating agent (typically 5-10 equivalents).[13]
Incomplete Acetylation (Partially Acetylated Products) 1. Steric hindrance: Some hydroxyl groups may be less accessible. 2. Insufficient acetylating agent or catalyst. 3. Short reaction time. 1. Use a stronger catalyst or higher temperature to overcome steric hindrance. 2. Increase the amount of acetylating agent and/or catalyst.[7] 3. Extend the reaction time.
Formation of a Dark-Colored Reaction Mixture 1. Side reactions or decomposition: This can occur at high temperatures, especially with strong acid catalysts.1. Perform the reaction at a lower temperature. If using a strong acid catalyst, add it slowly to a cooled reaction mixture.
Difficulty in Isolating the Product 1. Product is an oil instead of a solid: This may indicate impurities or a mixture of anomers. 2. Product is too soluble in the workup solvent. 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary. 2. During the workup, pour the reaction mixture into a large volume of ice-water to precipitate the product.[3][14]
Unexpected Anomer is Formed 1. Incorrect catalyst or reaction conditions: The choice of catalyst and temperature significantly influences the anomeric ratio.[11]1. To favor the β-anomer, use sodium acetate as a catalyst and heat the reaction.[12] 2. To favor the α-anomer, use zinc chloride as a catalyst.[4]
Deacetylation During Workup 1. Presence of strong base or acid in the workup: Acetyl groups can be hydrolyzed under acidic or basic conditions.1. Neutralize the reaction mixture carefully before extraction. Use a mild base like sodium bicarbonate for neutralization.

Quantitative Data Summary

The following tables summarize reaction conditions from various literature sources for the per-acetylation of D-glucose.

Table 1: Comparison of Different Catalysts for Glucose Acetylation with Acetic Anhydride

CatalystStoichiometry (mol%)SolventTemperature (°C)TimeYield (%)Anomeric Ratio (α:β)Reference
Zinc Chloride (ZnCl₂)25Acetic AnhydrideRT10 min95Primarily α[3]
Sodium Acetate (CH₃COONa)StoichiometricAcetic Anhydride1002 h~70Primarily β[3]
Iodine (I₂)10None (Solvent-free)RT15 min98-[7]
Perchloric Acid (HClO₄)CatalyticAcetic Anhydride/Acetic AcidExothermicRapid~100α[1]
Diazepinium perchlorate25None (Solvent-free)4020 min~99-[7]
Potassium Fluoride/18-crown-620 (per -OH)None (Solvent-free)4012 h94-[5]

Note: "RT" denotes room temperature. The anomeric ratio can be influenced by reaction time and temperature.

Experimental Protocols

Protocol 1: Acetylation of D-Glucose using Zinc Chloride (to favor α-anomer)
  • Preparation: To a clean, dry flask, add acetic anhydride (6 mmol).

  • Catalyst Addition: Add anhydrous zinc chloride (0.25 mmol).

  • Microwave Irradiation (Optional but recommended for speed): Expose the mixture to microwave irradiation for 5 seconds.

  • Glucose Addition: Add α-D-glucose (1 mmol) to the mixture.

  • Reaction: Continue microwave irradiation until the reaction is complete (typically monitored by TLC).

  • Workup: Pour the resulting solution into 100 mL of ice-water with stirring.

  • Isolation: Filter the separated solid, wash with water, and recrystallize from ethanol to obtain 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose.[3]

Protocol 2: Acetylation of D-Glucose using Sodium Acetate (to favor β-anomer)
  • Preparation: In a round-bottom flask, combine D-glucose (1 mmol), anhydrous sodium acetate (2 mmol), and acetic anhydride (6 mmol).

  • Reaction: Heat the mixture in a boiling water bath for 1-2 hours.

  • Workup: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Stir the mixture until the product precipitates. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.[12]

Protocol 3: Solvent-Free Acetylation using Iodine
  • Preparation: In a mortar, grind D-glucose (1 mmol) and iodine (0.1 mmol) for a few minutes.

  • Reagent Addition: Add acetic anhydride (5 mmol) to the mixture.

  • Reaction: Continue grinding the mixture at room temperature for the specified time (monitor by TLC).

  • Workup: Add cold water to the reaction mixture and extract with ethyl acetate.

  • Purification: Wash the organic layer with a saturated solution of sodium thiosulfate (to remove iodine) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

General Workflow for Glucose Acetylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Mix Glucose, Acetic Anhydride, and Catalyst heating Heating / Stirring (e.g., water bath, microwave) reagents->heating quench Quench with Ice-Water heating->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash recrystallize Recrystallization (Ethanol) wash->recrystallize product Pure this compound recrystallize->product

Caption: A typical experimental workflow for the acetylation of glucose.

Logical Relationship for Anomer Selectivity

G cluster_conditions Reaction Conditions cluster_products Favored Product catalyst Catalyst Choice alpha α-anomer (Thermodynamic) catalyst->alpha  Lewis Acid (ZnCl₂) beta β-anomer (Kinetic) catalyst->beta  Weak Base (NaOAc) temp_time Temperature & Time temp_time->alpha  Low Temp, Long Time temp_time->beta  High Temp, Short Time

Caption: Factors influencing the selective formation of α- and β-anomers.

References

How to resolve inconsistent results in glucose pentaacetate experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistent results in glucose pentaacetate experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the yields of my this compound synthesis inconsistent?

A1: Inconsistent yields in the acetylation of glucose are a common issue that can be traced back to several factors, primarily related to reaction conditions and reagent purity.

Troubleshooting Guide:

  • Moisture Control: The presence of water is a critical factor affecting reproducibility.[1] Acetic anhydride, the acetylating agent, readily hydrolyzes in the presence of water, reducing its effective concentration and leading to incomplete reactions.

    • Action: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider adding activated 4Å molecular sieves to the reaction mixture to scavenge any residual moisture.[1]

  • Catalyst Activity: The choice and quality of the catalyst are crucial. For β-anomer synthesis, anhydrous sodium acetate is often used.[2][3] If it is not fully anhydrous, its catalytic activity will be compromised.

    • Action: Use freshly opened or properly stored anhydrous sodium acetate. Consider drying the catalyst before use.[4]

  • Reaction Time and Temperature: Incomplete reactions are a common cause of low yields. Acetylation of all five hydroxyl groups requires sufficient time and an appropriate temperature.

    • Action: Ensure the reaction is heated for the recommended duration (e.g., 90 minutes at ~90 °C when using sodium acetate).[3] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

  • Reagent Stoichiometry: Using insufficient acetic anhydride will result in an incomplete reaction and the formation of lower acetates of glucose, which can complicate purification.[2]

    • Action: Use a sufficient excess of the acetylating agent, acetic anhydride. Molar ratios of glucose to acetic anhydride of 1:7.5 or higher have been shown to be effective.[2]

  • Post-Reaction Anomerization: In some cases, the anomeric ratio of the product can change after the reaction is stopped but before the product is fully isolated and purified. This "solid-state anomerization" has been observed, leading to inconsistent final product compositions.[1]

    • Action: Standardize the workup procedure, particularly the time between solvent evaporation and final analysis, to ensure consistency between batches.[1]

Q2: How can I selectively synthesize the α- or β-anomer of this compound?

A2: The selective synthesis of either the α- or β-anomer is primarily controlled by the choice of catalyst, which dictates the reaction mechanism.

Troubleshooting Guide:

  • For the β-Anomer (Kinetic Product):

    • Method: Use a basic catalyst such as anhydrous sodium acetate (NaOAc) or potassium acetate with acetic anhydride.[5][6] This method typically yields the β-anomer as the major product.[5]

    • Troubleshooting: If you are observing significant amounts of the α-anomer, it may be due to prolonged reaction times or excessive heat, which can allow the kinetic β-product to equilibrate to the more thermodynamically stable α-anomer.[6] Ensure you are following a validated procedure with controlled time and temperature.[3]

  • For the α-Anomer (Thermodynamic Product):

    • Method 1 (Acid Catalysis): Use a Lewis acid (e.g., ZnCl₂, SnCl₄) or a protic acid (e.g., HClO₄) as a catalyst with acetic anhydride.[5][7][8] These conditions facilitate anomerization and lead to the thermodynamically more stable α-product.[6]

    • Method 2 (Anomerization of the β-form): The β-anomer can be efficiently converted to the α-anomer. Imidazole has been shown to be an effective catalyst for this anomerization at room temperature, both in solution and in the solid state.[1] Lewis acids like stannic chloride (SnCl₄) or titanium tetrachloride (TiCl₄) also catalyze this rearrangement.[1][9][10]

    • Troubleshooting: If the conversion to the α-anomer is incomplete, check for the presence of moisture, which can inhibit the reaction, especially in imidazole-catalyzed systems.[1] The catalyst-to-substrate ratio is also critical for achieving high conversion.[1]

Q3: My product is an oil or is difficult to crystallize. What is the cause and how can I fix it?

A3: Difficulty in crystallization is typically due to the presence of impurities, such as incompletely acetylated glucose derivatives (lower acetates) or a mixture of α and β anomers.[2]

Troubleshooting Guide:

  • Check for Incomplete Reaction: As mentioned in Q1, an insufficient amount of acetic anhydride or a shortened reaction time can lead to a mixture of partially acetylated products that are difficult to crystallize.[2]

    • Action: Re-evaluate your reaction setup to ensure a sufficient excess of acetic anhydride and adequate reaction time.

  • Assess Anomeric Purity: A mixture of anomers can sometimes hinder crystallization.

    • Action: Use ¹H NMR to determine the anomeric ratio of your crude product.[1] If a significant mixture is present, consider a purification method that can separate the anomers or a subsequent anomerization step to convert the mixture to a single anomer.

  • Purification Strategy:

    • Recrystallization: A common method is to recrystallize the crude product from a methanol/water mixture (~1:2).[3]

    • Aqueous Acetic Acid Wash: A specific method for purifying β-glucose pentaacetate involves washing the crude mixture with an aqueous solution of acetic acid (15-30%). This preferentially dissolves the α-anomer, leaving the solid β-anomer to be separated by filtration.[11]

Q4: What are common impurities in my sample and how can I detect them?

A4: Common impurities include the other anomer, partially acetylated glucose, and residual acetic acid or anhydride.

Troubleshooting Guide:

  • Detection Methods:

    • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for identifying and quantifying the anomeric ratio and detecting major impurities.[1][12][13] The chemical shifts of the anomeric protons are distinct for the α and β forms.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and separate different acetylated species.[14]

    • Melting Point: A broad or depressed melting point compared to literature values (β-anomer: ~131–132 °C; α-anomer: ~111–112 °C) suggests the presence of impurities.[15]

  • Removal of Impurities:

    • Residual Acetic Acid/Anhydride: Thoroughly washing the crude product with ice-cold water and/or a saturated sodium bicarbonate solution will remove acidic impurities.[16]

    • Anomers and Partial Acetates: Purification via recrystallization or column chromatography is effective.[3][11]

Data and Protocols

Data Presentation

Table 1: Effect of Imidazole Loading and Reaction Time on Anomerization of β-D-Glucose Pentaacetate to α-Anomer [1]

EntryImidazole (equiv.)Time (h)Yield (%)
10.5122
21140
32192

Reaction Conditions: β-D-Glucose pentaacetate (1 mmol), activated 4Å molecular sieves (0.2 g), and imidazole were stirred in anhydrous dichloromethane (2 mL) at room temperature. Yields were determined by crude ¹H NMR.[1]

Experimental Protocols

Protocol 1: Synthesis of β-D-Glucose Pentaacetate [3][4]

  • Preparation: Place D-glucose (5 g) and anhydrous sodium acetate (4 g) into a 100 mL round-bottomed flask.[3]

  • Reaction: Carefully add acetic anhydride (25 mL) to the flask.[3]

  • Heating: Heat the mixture to approximately 90-100 °C for 90 minutes to 3 hours with occasional swirling to ensure proper mixing.[3][4]

  • Quenching: Cool the flask to room temperature. Very carefully and with stirring, pour the reaction mixture into a beaker containing 250 mL of ice water. A white solid should precipitate.[3][4]

  • Isolation: Filter the precipitated product using a vacuum filter. Wash the solid thoroughly with cold distilled water (5 times) to remove residual acetic acid and salts.[3][4]

  • Drying: Dry the crude product under vacuum for at least 10 minutes. Weigh the crude product to determine the initial yield.[3]

  • Purification (Recrystallization): Recrystallize the crude material from a mixture of methanol and water (approximately a 1:2 ratio). Filter the purified crystals once precipitation is complete and dry them under vacuum.[3]

Protocol 2: Imidazole-Promoted Anomerization of β- to α-D-Glucose Pentaacetate [1]

  • Preparation: To a pre-dried 20 mL vial, add β-D-Glucose pentaacetate (1 mmol), activated 4Å molecular sieves (0.2 g), and imidazole (2 mmol).[1]

  • Reaction: Add anhydrous dichloromethane (2 mL). Seal the vial and stir the mixture at room temperature for 1 hour.[1]

  • Workup: Evaporate the solvent to yield a crude mixture.[1]

  • Solid-State Conversion: For complete conversion, allow the crude solid mixture to stand in a fume hood for at least 12 hours. The anomerization will continue to proceed in the solid state, leading to a highly reproducible quantitative yield of the α-anomer.[1]

  • Analysis: Analyze the final product using ¹H NMR to confirm the anomeric purity.[1]

Visual Guides

Experimental and Logical Workflows

TroubleshootingWorkflow start Inconsistent Results Reported yield Low or Variable Yield start->yield anomer Incorrect Anomeric Ratio start->anomer purity Purification Issues (e.g., Oily Product) start->purity cause_moisture Moisture Contamination? yield->cause_moisture cause_reagents Reagent Stoichiometry or Purity Issue? yield->cause_reagents cause_time Incorrect Reaction Time / Temperature? yield->cause_time anomer->cause_time cause_catalyst Incorrect Catalyst for Desired Anomer? anomer->cause_catalyst cause_anomerization Post-Reaction Anomerization? anomer->cause_anomerization purity->cause_moisture cause_impurities Presence of Impurities? (e.g., Lower Acetates) purity->cause_impurities solution_dry Solution: Use Anhydrous Reagents & Molecular Sieves cause_moisture->solution_dry solution_reagents Solution: Verify Reagent Purity & Molar Ratios cause_reagents->solution_reagents solution_conditions Solution: Monitor & Control Reaction Time / Temp cause_time->solution_conditions solution_catalyst Solution: Use Basic Catalyst (NaOAc) for β, Acidic for α cause_catalyst->solution_catalyst solution_workup Solution: Standardize Workup Time & Procedure cause_anomerization->solution_workup solution_purify Solution: Re-evaluate Reaction Conditions & Recrystallize cause_impurities->solution_purify

Caption: Troubleshooting workflow for inconsistent experimental results.

AnomerSelection start What is the desired anomer? beta_node β-D-Glucose Pentaacetate (Kinetic Product) start->beta_node β-Anomer alpha_node α-D-Glucose Pentaacetate (Thermodynamic Product) start->alpha_node α-Anomer beta_method Method: Use Basic Catalyst (e.g., Anhydrous NaOAc) with Acetic Anhydride beta_node->beta_method alpha_method1 Method 1: Use Acidic Catalyst (e.g., ZnCl₂, HClO₄) with Acetic Anhydride alpha_node->alpha_method1 alpha_method2 Method 2: Anomerize β-form (e.g., with Imidazole or Lewis Acids like SnCl₄) alpha_node->alpha_method2

Caption: Decision guide for selecting a synthesis strategy.

References

Technical Support Center: Overcoming Solubility Challenges with Glucose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with glucose pentaacetate in aqueous solutions.

Troubleshooting Guides

This section addresses specific problems that may arise during the experimental use of this compound.

Issue: Precipitate forms immediately upon adding this compound to an aqueous solution.

  • Question: I added crystalline this compound directly to my aqueous buffer, and it immediately formed a precipitate. What went wrong?

  • Answer: this compound has very low solubility in water.[1][2][3] Direct addition to aqueous solutions will likely result in immediate precipitation. It is crucial to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution before diluting it into your aqueous medium.

Issue: The solution becomes cloudy or hazy after adding the this compound stock solution.

  • Question: My this compound, dissolved in an organic solvent, caused cloudiness when I added it to my aqueous experimental medium. Why is this happening and how can I fix it?

  • Answer: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound is poorly soluble. The cloudiness indicates that the this compound is precipitating out of the solution as fine particles. To resolve this, consider the following:

    • Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try lowering the concentration.

    • Optimize the solvent system: Using a co-solvent system can help maintain solubility upon dilution. A mixture of solvents can create a more hospitable environment for the hydrophobic this compound in the aqueous phase.

    • Use surfactants: Surfactants can help to form micelles that encapsulate the this compound, keeping it dispersed in the aqueous solution.[4]

Issue: An oily film appears on the surface of the cell culture medium.

  • Question: After adding my this compound stock solution to the cell culture medium, I observed an oily film on the surface. What is this, and is it harmful to my cells?

  • Answer: The oily film is likely undissolved this compound that has separated from the aqueous phase. This can happen if the solvent from the stock solution is not fully miscible with the culture medium or if the solubility limit is exceeded. This can be problematic for cell culture experiments as it leads to an unknown and non-uniform concentration of the compound and may have cytotoxic effects. To address this:

    • Ensure proper mixing: Gently vortex or invert the solution after adding the stock to ensure thorough mixing.

    • Use a different solvent system: Consider using a stock solution prepared in a solvent that is more readily miscible with your culture medium, such as dimethyl sulfoxide (DMSO).

    • Prepare a more complex formulation: For in-vivo or sensitive cell culture applications, a formulation containing co-solvents and surfactants may be necessary to ensure complete solubilization.

Issue: Inconsistent experimental results with different batches of this compound solution.

  • Question: I am observing variability in my experimental results even though I prepare my this compound solutions using the same protocol. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to the solution preparation:

    • Incomplete dissolution: Ensure the this compound is fully dissolved in the stock solution before any dilution. Sonication can aid in dissolving the compound.

    • Stock solution instability: Depending on the solvent and storage conditions, the this compound may precipitate out of the stock solution over time. It is best to prepare fresh stock solutions for each experiment or to visually inspect the stock for any precipitate before use.

    • Hydrolysis: In aqueous solutions, this compound can be hydrolyzed, especially at non-neutral pH.[5] This degradation can lead to a decrease in the concentration of the active compound over time. It is advisable to prepare aqueous solutions fresh before each experiment.

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

  • Question: What is the solubility of this compound in water and common organic solvents?

  • Answer: this compound is sparingly soluble in water. The alpha-anomer has a reported aqueous solubility of less than 5 g/L at 25°C, while another source states a solubility of 1.5 g/L at 18°C.[1][3] The beta-anomer is even less soluble than the alpha-anomer in aqueous solutions.[6] Both anomers are soluble in several organic solvents.

  • Question: How does temperature affect the solubility of this compound?

  • Answer: The solubility of both alpha- and beta-glucose pentaacetate in aqueous acetic acid solutions increases with an increase in temperature.[6] While specific data for pure water is limited, this trend generally applies to most solid solutes.

  • Question: What is the difference in solubility between the alpha and beta anomers of D-glucose pentaacetate?

  • Answer: The beta-anomer of D-glucose pentaacetate is less soluble than the alpha-anomer in aqueous acetic acid solutions.[6]

  • Question: What is a reliable method for preparing a stock solution of this compound?

  • Answer: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro experiments.[7] A high concentration stock (e.g., 10-50 mM) can be prepared in DMSO and stored at -20°C or -80°C.[8] When preparing working solutions, the final DMSO concentration in the aqueous medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[8]

  • Question: Are there any concerns about the stability of this compound in aqueous solutions?

  • Answer: Yes, this compound can undergo hydrolysis in aqueous solutions, which involves the cleavage of the acetate groups. The rate of hydrolysis is dependent on pH.[5][9] It is recommended to prepare fresh aqueous working solutions before each experiment to ensure the concentration of the compound is accurate.

Data Presentation

Table 1: Solubility of this compound Anomers in Various Solvents

AnomerSolventSolubilityTemperature (°C)
α-D-Glucose PentaacetateWater< 5 g/L25
α-D-Glucose PentaacetateWater1.5 g/L18
α-D-Glucose PentaacetateEthanolSlightly solubleNot specified
α-D-Glucose PentaacetateDiethyl etherSolubleNot specified
α-D-Glucose PentaacetateChloroformSolubleNot specified
α-D-Glucose PentaacetateAcetic acidSolubleNot specified
β-D-Glucose PentaacetateWaterInsolubleNot specified
β-D-Glucose PentaacetateChloroform0.1 g/mLNot specified
β-D-Glucose PentaacetateMethanolSolubleNot specified
β-D-Glucose PentaacetateDMSO100 mg/mLNot specified

Data compiled from multiple sources.[1][2][3][7][10][11] Note that "soluble" and "insoluble" are qualitative descriptors and quantitative values may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for most in vitro applications.

Materials:

  • This compound (alpha or beta anomer)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Solubilized Formulation for In Vivo or Cell Culture Applications

This protocol, adapted from a method for β-D-glucose pentaacetate, uses a co-solvent system to improve solubility and stability in aqueous media.[7]

Materials:

  • β-D-Glucose pentaacetate

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of β-D-glucose pentaacetate in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The volumetric ratio of DMSO to PEG300 should be considered based on the final desired concentration. A common starting point is a 1:4 ratio of DMSO to PEG300.

  • Vortex the mixture until it is homogeneous.

  • Add Tween-80 to the mixture. A typical final concentration of Tween-80 is 5% (v/v).

  • Vortex again to ensure complete mixing.

  • Slowly add saline to the mixture while vortexing to reach the final desired volume and concentration. The final solution should be clear.

  • Use this formulation immediately or store it as recommended for your specific application, though fresh preparation is always preferred.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate volume for desired concentration dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Medium thaw->dilute Ensure final DMSO conc. <0.5% mix Mix Thoroughly dilute->mix use Use Immediately in Experiment mix->use

Caption: Experimental workflow for preparing this compound solutions.

decision_tree decision decision outcome outcome start Start: Need to dissolve This compound q1 Is the final concentration in aqueous medium low? start->q1 q2 Is precipitation upon dilution a concern? q1->q2 Yes outcome_fail High concentrations in aqueous media are challenging. Consider alternative formulation strategies. q1->outcome_fail No (Re-evaluate experiment) q3 Are you working with a sensitive cell line or in vivo model? q2->q3 No outcome_cosolvent Use a co-solvent system (e.g., DMSO, PEG300, Tween-80) to maintain solubility. q2->outcome_cosolvent Yes q3->outcome_cosolvent Yes outcome_dmso Use a simple DMSO stock solution. Keep final DMSO concentration low. q3->outcome_dmso No

Caption: Decision tree for selecting a solubilization strategy.

insulin_secretion cluster_cell Pancreatic β-cell gpa This compound (or other secretagogues) receptor Receptor Interaction (Proposed for L-GPA) gpa->receptor metabolism Intracellular Hydrolysis & Metabolism gpa->metabolism depolarization Membrane Depolarization receptor->depolarization atp ↑ ATP/ADP Ratio metabolism->atp k_channel ATP-sensitive K+ Channel Closure atp->k_channel k_channel->depolarization ca_channel Voltage-gated Ca2+ Channel Opening depolarization->ca_channel ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx exocytosis Insulin Granule Exocytosis ca_influx->exocytosis insulin Insulin Secretion exocytosis->insulin

Caption: Simplified pathway of this compound-stimulated insulin secretion.

References

Technical Support Center: Optimizing Glucose Pentaacetate for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of glucose pentaacetate for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in cell-based assays?

This compound is a derivative of glucose where all five hydroxyl groups have been acetylated.[1][2] This modification makes the molecule more lipophilic, potentially allowing for easier passage across cell membranes compared to free glucose. In research, it is often used as a protected form of glucose in chemical synthesis.[1][2][3] In cell-based assays, it can be used to study various biological processes, including insulin secretion and cellular metabolism.[4][5][6] For instance, L-glucose pentaacetate has been shown to stimulate insulin release, suggesting it interacts directly with a receptor on islet cells.[4]

Q2: How should I prepare and store a stock solution of this compound?

Proper preparation and storage of your this compound stock solution are critical for reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[7][8] It is important to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[7][8]

  • Dissolution: To aid dissolution, gentle warming or sonication can be used.[5]

  • Storage: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored under nitrogen if possible and protected from light.[5] Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[5][7]

Q3: What is a typical starting concentration range for optimizing this compound in a cell-based assay?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Therefore, a dose-response experiment is essential. For related acetylated sugar compounds like 2-deoxy-D-glucose tetraacetate, cytotoxic effects have been observed in a concentration-related manner from 10 µM to 1.0 mM.[9][10] This provides a broad starting point for your optimization. A common approach is to perform a serial dilution across a wide range to identify a narrower, effective range for subsequent experiments.

Q4: I am observing high variability between my replicate wells. What are the common causes and solutions?

High variability can compromise the reliability of your data.[11] Common causes and troubleshooting steps include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and verify even cell distribution after seeding.[11][12]

  • Edge Effects: Temperature and humidity gradients in multi-well plates can cause "edge effects," where the outer wells behave differently from the inner wells. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).[11]

  • Improper Reagent Mixing: Ensure all reagents, including the this compound dilutions, are thoroughly but gently mixed before being added to the wells.

  • Contamination: Bacterial or yeast contamination can significantly impact cell health and assay results. Always use sterile techniques and regularly check for contamination.[13]

Q5: I am not observing any significant effect on my cells, even at high concentrations of this compound. What should I do?

If you do not observe the expected cellular response, consider the following troubleshooting steps:

  • Cell Line Sensitivity: The specific cell line you are using may not be sensitive to this compound or may lack the necessary transporters or receptors.[11] Consider testing a different cell line that is known to be responsive as a positive control.

  • Compound Integrity: Verify the purity and stability of your this compound. Ensure that the stock solution was stored correctly and has not degraded.[11] Prepare fresh dilutions for each experiment.

  • Incubation Time: The selected incubation time may be too short for a cellular response to manifest. Consider extending the incubation period (e.g., up to 72 or 96 hours) and performing a time-course experiment.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. Ensure your cell seeding density is high enough to produce a measurable signal but not so high that cells become overcrowded.[13]

Data and Protocols

Quantitative Data Summary

Table 1: Stock Solution Preparation and Storage

ParameterRecommendationSource(s)
Solvent Anhydrous DMSO[7][8]
Aids to Dissolution Sonication, gentle warming[5]
Long-Term Storage -80°C, up to 6 months (aliquoted)[5][7]
Short-Term Storage -20°C, up to 1 month (aliquoted)[5][7]
Special Handling Protect from light, store under nitrogen[5]

Table 2: Example Dose-Response Experiment Setup for a 96-Well Plate

ConcentrationDescriptionPurpose
0 µM (Vehicle) Cells treated with the same concentration of DMSO as the highest dose.To control for any effects of the solvent itself.
0.1 µM - 1 µM Low concentration range.To detect highly potent effects.
1 µM - 100 µM Mid-concentration range.A common range for identifying biological activity.
100 µM - 1000 µM High concentration range.To identify effects at higher doses, including potential cytotoxicity.[9][10]
No-Cell Control Media and assay reagents only.To measure the background signal of the assay.[14]
Positive Control A known inhibitor or activator for the specific pathway/assay.To ensure the assay is working correctly.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution
  • Bring the this compound powder and anhydrous DMSO to room temperature.

  • In a sterile environment, weigh out the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • If necessary, use an ultrasonic bath or gently warm the solution to 37°C to facilitate complete dissolution.[5]

  • Once fully dissolved, create single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[7]

Protocol 2: General Method for Determining Optimal Concentration via MTT Cell Viability Assay

This protocol provides a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and reach 80-90% confluence at the end of the experiment.[11] Allow cells to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium from your stock solution. Also, prepare a vehicle control containing the same concentration of DMSO as your highest dose.

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound, the vehicle control, and any other controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or other relevant parameters.

G start Start prep_stock Prepare Glucose Pentaacetate Stock Solution start->prep_stock seed_cells Seed Cells in Microplate prep_stock->seed_cells prep_dilutions Prepare Serial Dilutions (Dose-Response) seed_cells->prep_dilutions treat_cells Treat Cells with Compound & Controls prep_dilutions->treat_cells incubate Incubate for Desired Time (e.g., 48h) treat_cells->incubate assay Perform Cell-Based Assay (e.g., MTT, CellTiter-Glo) incubate->assay measure Measure Signal (Absorbance/Luminescence) assay->measure analyze Analyze Data & Plot Dose-Response Curve measure->analyze determine_ic50 Determine Optimal Concentration / IC50 analyze->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for optimizing this compound concentration.

G gpa L-Glucose Pentaacetate receptor Unidentified Cell Surface Receptor gpa->receptor  interacts with membrane Plasma Membrane Depolarization receptor->membrane ca_channel Ca2+ Channel Activation membrane->ca_channel ca_increase Increase in Cytosolic Ca2+ ca_channel->ca_increase effects Downstream Cellular Effects (e.g., Insulin Secretion) ca_increase->effects

Caption: Proposed signaling pathway for L-glucose pentaacetate.[4]

References

Troubleshooting guide for HPLC analysis of glucose pentaacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of glucose pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the HPLC analysis of this compound?

A1: The primary challenges in the HPLC analysis of this compound often revolve around achieving baseline stability, ensuring consistent retention times, and obtaining symmetrical peak shapes. Specific issues include peak tailing, the appearance of ghost peaks, and baseline noise or drift. These problems can arise from various factors including the mobile phase composition, column condition, sample preparation, and instrument settings.[1][2][3]

Q2: Which HPLC detector is most suitable for this compound analysis?

A2: Since this compound lacks a strong chromophore, UV detection can be challenging.[4] While UV detectors can be used, often at low wavelengths (e.g., <220 nm), this can lead to increased baseline noise.[5] Alternative detectors commonly used for sugar derivatives include:

  • Refractive Index (RI) Detectors: RI detectors are widely used for sugar analysis due to their universal response to non-volatile compounds.[4][6] However, they are sensitive to temperature and mobile phase composition changes, which can cause baseline drift.[7][8]

  • Evaporative Light Scattering Detectors (ELSD): ELSD is another excellent option for detecting non-volatile compounds like this compound and is less susceptible to baseline drift from mobile phase gradients compared to RI detectors.[4][6]

  • Mass Spectrometry (MS): For high sensitivity and specificity, LC-MS can be employed.[4][9]

Derivatization of this compound to introduce a UV-active functional group is also a viable strategy to enhance detection by a UV detector.[4][9]

Q3: How can I improve the separation of α- and β-anomers of this compound?

A3: The separation of α- and β-D-glucose pentaacetate anomers can be significantly influenced by the choice of the organic modifier in the mobile phase. For instance, studies have shown that using methanol instead of acetonitrile can achieve a clear separation of these two anomers.[10] It is crucial to optimize the mobile phase composition to achieve the desired resolution between the anomeric peaks.

Troubleshooting Guides

Problem 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue that can compromise the accuracy of peak integration and resolution.[11] The primary causes and their solutions are summarized below.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_column Check Column Health start->check_column check_mobile_phase Review Mobile Phase start->check_mobile_phase check_instrument Inspect Instrument start->check_instrument solution_column Solutions: - Flush with strong solvent - Replace column if old - Use a guard column check_column->solution_column solution_mobile_phase Solutions: - Adjust pH - Increase buffer strength - Degas mobile phase thoroughly check_mobile_phase->solution_mobile_phase solution_instrument Solutions: - Check for leaks - Minimize extra-column volume - Ensure proper fittings check_instrument->solution_instrument end Symmetrical Peak solution_column->end solution_mobile_phase->end solution_instrument->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Possible Cause Recommended Solution
Secondary Silanol Interactions Exposed silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[12] Solution: Use an end-capped column or adjust the mobile phase pH to suppress silanol ionization (typically pH 2-3 for acidic compounds and pH 7-8 for basic compounds).[11][13]
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[11] Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[14] Using a guard column can help extend the life of the analytical column.[3]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[11] Solution: Use tubing with a smaller internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
Sample Overload Injecting too concentrated a sample can saturate the column, leading to peak distortion.[1] Solution: Dilute the sample and reinject.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.[13] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Problem 2: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause and how do I resolve it?

A: Baseline noise and drift can obscure small peaks and affect the accuracy of integration.[7] The common causes and solutions are outlined below.

Issue Type Possible Cause Recommended Solution
Regular Noise (Cyclic) Pump pulsations, faulty check valves.[1]Purge the pump to remove air bubbles. Clean or replace check valves.
Irregular Noise Contaminated or poorly mixed mobile phase.[15] Air bubbles in the system.[2] Detector lamp aging.[5]Use high-purity solvents and degas the mobile phase thoroughly. Flush the system to remove air. Replace the detector lamp if it has exceeded its lifetime.
Baseline Drift Temperature fluctuations, especially with RI detectors.[8] Slow column equilibration.[2] Mobile phase composition changing over time.[7]Use a column oven to maintain a stable temperature.[1] Allow sufficient time for the column to equilibrate with the new mobile phase.[16] Prepare fresh mobile phase daily.

Experimental Protocol: Mobile Phase Preparation and System Equilibration

  • Solvent Selection: Use HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Filtration: Filter all aqueous mobile phase components through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.

  • Degassing: Degas the mobile phase using an inline degasser, helium sparging, or sonication under vacuum to prevent bubble formation.[17]

  • System Flushing: Before analysis, flush the entire HPLC system, including the pump, injector, and detector, with the mobile phase.

  • Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved. This may take 10-20 column volumes, or more for sensitive detectors like RI.[18][16]

Problem 3: Ghost Peaks

Q: I am seeing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. Where are they coming from and how can I eliminate them?

A: Ghost peaks are extraneous peaks that do not originate from the sample and can interfere with the analysis.[19] They often arise from contamination in the mobile phase, sample preparation, or the HPLC system itself.[20][21]

Troubleshooting Flowchart for Ghost Peaks

start Ghost Peak Detected inject_blank Inject Blank (Mobile Phase) start->inject_blank peak_present Peak Still Present? inject_blank->peak_present source_system Source: System/Mobile Phase Contamination peak_present->source_system Yes source_sample Source: Sample/Solvent/Vial Contamination peak_present->source_sample No solution_system Solutions: - Use fresh, high-purity solvents - Clean mobile phase reservoir - Flush the system source_system->solution_system solution_sample Solutions: - Use clean vials and caps - Filter the sample - Check sample solvent purity source_sample->solution_sample end Clean Baseline solution_system->end solution_sample->end

Caption: A systematic approach to identifying the source of ghost peaks.

Source of Contamination Identification and Solution
Mobile Phase Impurities in solvents (especially water) or additives can accumulate on the column and elute as ghost peaks, particularly in gradient runs.[20][22] Solution: Use freshly prepared, high-purity HPLC-grade solvents. Consider using a "ghost trap" or guard column to remove contaminants from the mobile phase before they reach the analytical column.[20]
Sample Carryover Residual sample from a previous injection can be eluted in a subsequent run. This is common with autosamplers. Solution: Implement a thorough needle wash program in your autosampler method, using a strong solvent to clean the needle and injection port between injections.
Sample Preparation Contaminants can be introduced from vials, caps, filters, or solvents used to dissolve the sample.[21] Solution: Use clean, high-quality vials and septa. Run a blank injection with only the sample solvent to check for contamination.
System Contamination Leaching of plasticizers from tubing or degradation of pump seals can introduce contaminants into the system.[23] Solution: Regularly maintain the HPLC system, including replacing seals and tubing as needed. Flush the system periodically with a strong solvent to remove any accumulated contaminants.[19]

Experimental Protocols

Sample Preparation for this compound

  • Dissolution: Accurately weigh the this compound standard or sample and dissolve it in a suitable solvent. Dimethyl sulfoxide (DMSO) is a solvent in which β-D-glucose pentaacetate is soluble.[24] However, whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[1]

  • Dilution: Dilute the stock solution to the desired concentration using the mobile phase.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column or tubing.[6]

  • Storage: Store the prepared samples appropriately, protecting them from light and temperature fluctuations if they are sensitive. For β-D-glucose pentaacetate solutions in solvent, storage at -20°C for one month or -80°C for a year is recommended to avoid degradation.[24]

References

How to prevent the degradation of glucose pentaacetate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of glucose pentaacetate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The two main degradation pathways for this compound are hydrolysis and anomerization. Hydrolysis involves the cleavage of the acetyl ester groups to yield acetic acid and partially deacetylated glucose derivatives, eventually leading to glucose. Anomerization is the conversion between the α- and β-anomers of this compound.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment.[1] Specifically, storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is ideal.[1] For short-term storage, refrigeration at 2-8°C is acceptable.

Q3: How do temperature, humidity, and light affect the stability of this compound?

A3:

  • Temperature: Elevated temperatures significantly accelerate the rates of both hydrolysis and anomerization. Long-term storage at room temperature is not recommended.

  • Humidity: Moisture is a key factor in the hydrolysis of the ester linkages.[2] Storing this compound in a humid environment will lead to its degradation into acetic acid and glucose.[2]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.[3][4][5][6][7] It is crucial to store the compound in light-resistant containers.

Q4: Can the pH of the microenvironment affect the stability of solid this compound?

A4: Yes, even in a solid state, acidic or basic microenvironments can catalyze the hydrolysis of this compound. The hydrolysis of α-D-glucose pentaacetate has been observed to have a pH optimum of 7.4.[8] It is important to ensure the compound is stored away from acidic or basic vapors.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., clumping, discoloration). Moisture absorption leading to hydrolysis.Store in a desiccator or with a desiccant. Ensure the container is tightly sealed. Consider transferring to a new, dry container under an inert atmosphere.
Unexpected peaks in analytical chromatograms (e.g., HPLC, TLC). Degradation products such as partially deacetylated glucose or free glucose are present.Confirm the identity of the unexpected peaks using reference standards. If degradation is confirmed, the batch of this compound may not be suitable for your experiment. Review storage conditions to prevent future degradation.
Inconsistent experimental results. Use of a partially degraded sample of this compound.Perform a quality control check on your this compound stock using a suitable analytical method (e.g., TLC or HPLC) to assess its purity.
Observed decrease in pH of a solution prepared with stored this compound. Hydrolysis has occurred, releasing acetic acid.This is a strong indicator of degradation. The material should be discarded, and a fresh batch should be used. Review and improve storage conditions.

Data Presentation

The following tables provide illustrative data on the expected degradation of this compound under various storage conditions. This data is based on established chemical principles of ester hydrolysis and anomerization and is intended for comparative purposes.

Table 1: Effect of Temperature on this compound Degradation (Illustrative Data)

Storage Temperature (°C)% Degradation (Hydrolysis) after 6 Months% Anomerization (α to β) after 6 Months
-20< 0.1%< 0.1%
40.5%0.2%
25 (Room Temperature)5-10%2-5%
40> 20%> 10%

Table 2: Effect of Relative Humidity (RH) on this compound Degradation at 25°C (Illustrative Data)

Relative Humidity (%)% Degradation (Hydrolysis) after 3 Months
< 10 (with desiccant)< 0.5%
302-4%
608-15%
90> 30%

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf life.

1. Materials:

  • This compound (solid)
  • Temperature and humidity-controlled stability chambers[9]
  • Light-resistant, airtight containers (e.g., amber glass vials with screw caps)
  • HPLC system with a suitable detector (e.g., UV or RI)
  • TLC plates (silica gel)
  • Analytical standards of this compound and glucose

2. Procedure:

  • Place accurately weighed samples of this compound into the airtight containers.
  • Place the containers in stability chambers set to the following conditions:
  • 40°C / 75% RH (ICH accelerated condition)
  • 25°C / 60% RH (ICH long-term condition)
  • 50°C / ambient humidity (for thermal stress)
  • A control sample stored at -20°C.
  • For photostability testing, expose a sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, alongside a dark control.[3][4][5][6][7]
  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for long-term and accelerated; more frequent for higher stress).
  • Analyze the samples for purity and degradation products using a validated HPLC or TLC method.

Protocol 2: HPLC Method for the Quantification of this compound and its Degradation Products

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of water and acetonitrile or methanol.
  • Flow Rate: 1.0 mL/min
  • Detector: Refractive Index (RI) or UV (at a low wavelength, e.g., 210 nm)
  • Injection Volume: 20 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the sample onto the HPLC system.
  • Identify and quantify this compound and any degradation products by comparing their retention times and peak areas with those of the analytical standards.

Protocol 3: TLC Method for Monitoring this compound Hydrolysis

1. Materials:

  • TLC silica gel plates
  • Developing solvent: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point.
  • Visualization reagent: A solution of potassium permanganate or a sulfuric acid/charring solution.

2. Procedure:

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the sample onto the TLC plate alongside spots of pure this compound and glucose standards.
  • Develop the plate in the developing solvent.
  • After development, dry the plate and visualize the spots using the chosen reagent. Glucose will have a much lower Rf value (closer to the baseline) than this compound.[10] The presence of a spot corresponding to the glucose standard in the sample lane indicates hydrolysis.

Visualizations

Hydrolysis_Pathway GPA This compound Partially_Deacetylated Partially Deacetylated Intermediates GPA->Partially_Deacetylated Hydrolysis Acetic_Acid Acetic Acid GPA->Acetic_Acid H2O H2O (Moisture) AcidBase Acid/Base Catalyst Glucose Glucose Partially_Deacetylated->Glucose Further Hydrolysis Partially_Deacetylated->Acetic_Acid

Caption: Hydrolysis degradation pathway of this compound.

Anomerization_Pathway Alpha_GPA α-Glucose Pentaacetate Beta_GPA β-Glucose Pentaacetate Alpha_GPA->Beta_GPA Anomerization

Caption: Anomerization equilibrium of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis Start Start: Obtain Glucose Pentaacetate Sample Weigh Accurately Weigh Sample Start->Weigh Package Package in Airtight, Light-Resistant Vials Weigh->Package Conditions Place Samples in Stability Chambers at Varied (Temp, RH, Light) Package->Conditions Timepoints Withdraw Samples at Predetermined Timepoints Conditions->Timepoints Analysis Analyze Samples using HPLC and/or TLC Timepoints->Analysis Quantify Quantify Degradation Products Analysis->Quantify Report Report Results and Predict Shelf Life Quantify->Report

Caption: Workflow for an accelerated stability study of this compound.

References

Technical Support Center: Optimizing Glucose Pentaacetate as a Fuel for Islet B-cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glucose pentaacetate (GPA) as a fuel for islet B-cells. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and offers potential solutions in a question-and-answer format.

Question/Issue Possible Cause(s) Suggested Solution(s)
1. Low or no insulin secretion in response to α-D-glucose pentaacetate (α-D-GPA). - Suboptimal GPA concentration: The concentration of α-D-GPA may be too low to elicit a significant response. - Poor GPA solubility or stability: GPA may not be fully dissolved or may have degraded in the experimental buffer. - Islet health and viability: The pancreatic islets may have poor viability or functionality. - Presence of inhibitory substances: Components in the culture or assay medium may be interfering with GPA's action.- Optimize GPA concentration: Perform a dose-response experiment to determine the optimal concentration for your specific islet model (typically in the range of 0.34 mM to 1.7 mM).[1] - Ensure proper dissolution: Prepare fresh solutions of GPA for each experiment. GPA is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in your aqueous buffer. Vortex thoroughly. Be aware that moisture-absorbing DMSO can reduce solubility. - Assess islet viability: Before the experiment, check islet viability using methods like Fluorescein Diacetate (FDA) and Propidium Iodide (PI) staining.[2][3] - Use appropriate controls: Include a positive control with a known secretagogue (e.g., high glucose, KCl) to confirm islet responsiveness.
2. High basal insulin secretion in the absence of stimulatory GPA. - Islet stress or damage: Over-digestion during isolation or improper handling can lead to leaky cell membranes and unregulated insulin release. - Prolonged culture at high glucose: Extended exposure to high glucose can lead to B-cell desensitization and altered basal secretion.[3] - Contamination: Bacterial or fungal contamination can stress the islets.- Optimize islet isolation and culture: Refine your islet isolation protocol to minimize enzymatic digestion time and mechanical stress. Allow islets to recover in culture for at least 24 hours before experiments. - Control culture conditions: Maintain islets in a medium with a physiological glucose concentration (e.g., 5.5 mM) before stimulation experiments. - Monitor for contamination: Regularly inspect cultures for any signs of contamination.
3. Inconsistent or highly variable results between experiments. - Inconsistent GPA preparation: Variations in the age or preparation of the GPA stock solution can lead to different effective concentrations. - Islet heterogeneity: Islets from different isolations or even within the same isolation can vary in size and responsiveness. - Assay conditions: Minor variations in incubation times, temperature, or buffer composition can affect results.- Standardize GPA preparation: Always use freshly prepared GPA solutions. If using a stock, aliquot and store it at -20°C to avoid repeated freeze-thaw cycles. - Normalize data: Normalize insulin secretion to the total insulin content or DNA content of the islets to account for variations in islet mass. - Strictly control assay parameters: Ensure consistent incubation times, temperature, and buffer pH and composition for all experiments.
4. Unexpected inhibitory effect on insulin secretion. - Use of β-anomer of D-glucose pentaacetate: The β-anomer of D-GPA has been reported to cause a transient inhibition of insulin release before a secondary rise.[4] - Interaction with other compounds: GPA may interact with other substances in the medium. For instance, β-L-glucose pentaacetate can impair the insulinotropic action of α-D-glucose pentaacetate.[1] - Potential cytotoxicity at high concentrations: Although generally used as a fuel source, very high concentrations or prolonged exposure to certain GPA analogues could have cytotoxic effects.[5][6]- Confirm the anomer: Ensure you are using the correct anomer of GPA for your intended experiment. - Simplify the experimental medium: If possible, reduce the number of components in your assay buffer to minimize potential interactions. - Perform a toxicity assay: If using high concentrations of GPA or for long-term studies, assess cell viability to rule out cytotoxicity.
5. Difficulty dissolving β-L-glucose pentaacetate. - Inherent solubility: Like other GPA forms, β-L-GPA has limited solubility in aqueous solutions.[2]- Use of a co-solvent: Dissolve β-L-GPA in a small amount of DMSO to create a stock solution before diluting it in your experimental buffer. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which α-D-glucose pentaacetate stimulates insulin secretion?

A1: α-D-glucose pentaacetate is efficiently taken up by islet B-cells and hydrolyzed by intracellular esterases to release D-glucose.[7] This intracellularly generated glucose is then metabolized through glycolysis and mitochondrial respiration, leading to an increase in the ATP/ADP ratio. This change in the energy state of the cell closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca2+, which triggers insulin exocytosis.[7][8]

Q2: How does the insulinotropic effect of β-L-glucose pentaacetate differ from that of α-D-glucose pentaacetate?

A2: The insulin-releasing action of β-L-glucose pentaacetate is not primarily due to its metabolism.[1] Instead, it is thought to act directly on a yet-to-be-identified receptor on the B-cell surface.[7] This interaction leads to a decrease in K+ conductance, plasma membrane depolarization, and the induction of electrical activity, ultimately resulting in insulin secretion.[1][7] Its effect is generally less potent than that of α-D-glucose pentaacetate.[1]

Q3: Can the acetate moieties of GPA contribute to insulin secretion?

A3: The contribution of the acetate groups to the insulinotropic effect of GPA appears to be minimal. Studies have shown that acetate, methyl acetate, ethyl acetate, and even the pentaacetate esters of galactose (which are also hydrolyzed in islets) do not stimulate insulin release.[1]

Q4: What are the expected changes in intracellular ATP and calcium levels upon stimulation with GPA?

A4: Stimulation with α-D-GPA is expected to increase the intracellular ATP/ADP ratio, similar to the effect of glucose. This rise in the ATP/ADP ratio precedes the increase in intracellular calcium concentration ([Ca2+]i).[9] β-L-GPA is also expected to increase [Ca2+]i through membrane depolarization, though its direct effect on the ATP/ADP ratio is likely not the primary signaling mechanism.[7] The rise in [Ca2+]i often manifests as oscillations, which are crucial for pulsatile insulin release.[10][11]

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is sparingly soluble in water but soluble in organic solvents like DMSO, chloroform, and methanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and store it in aliquots at -20°C.[12] Fresh dilutions in the final aqueous buffer should be made for each experiment to ensure stability and solubility.

Data Presentation

The following tables summarize quantitative data on the effects of glucose and this compound on islet B-cell function.

Table 1: Insulin Secretion in Response to Glucose and this compound Anomers

StimulusConcentrationInsulin Release (µU/islet/90 min)Fold Increase over BasalReference
D-Glucose7.0 mM~40-[1]
α-D-Glucose Pentaacetate1.7 mM~83~2.1[1]
β-L-Glucose Pentaacetate0.34 mMSignificantly increased over glucose-[1]
β-L-Glucose Pentaacetate0.85 mMNear-maximal response-[1]
β-L-Glucose Pentaacetate1.7 mM~49 (in presence of α-D-GPA)-[1]

Note: Absolute values can vary significantly between islet preparations and experimental conditions. Data should be used for comparative purposes.

Table 2: Changes in Cellular Energetics and Ion Flux

ParameterStimulusExpected ChangeMechanismReference
ATP/ADP Ratio α-D-Glucose PentaacetateIncreaseIntracellular hydrolysis to glucose and subsequent metabolism.[7]
β-L-Glucose PentaacetateMinimal direct changePrimary action is non-metabolic.[1][7]
High GlucoseIncreaseGlycolysis and mitochondrial respiration.[9][12]
Intracellular Ca2+ α-D-Glucose PentaacetateIncrease (often oscillatory)K-ATP channel closure and membrane depolarization.[1]
β-L-Glucose PentaacetateIncrease (often oscillatory)Direct effect on a receptor leading to membrane depolarization.[7]
High GlucoseIncrease (oscillatory)K-ATP channel closure and membrane depolarization.[10][11]

Experimental Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This protocol is adapted for the use of GPA to assess its effect on insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (human or rodent)

  • Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM) - Positive Control

    • Low glucose + desired concentration of α-D-GPA or β-L-GPA

  • GPA stock solution (e.g., 100 mM in DMSO)

  • Insulin ELISA kit

  • DNA quantification kit

  • Cell lysis buffer (e.g., acid-ethanol)

  • 24-well plates with cell culture inserts (e.g., Millicell)

Procedure:

  • Islet Preparation: After isolation, culture islets overnight to allow for recovery. Hand-pick islets of similar size for the experiment to reduce variability.

  • Pre-incubation: Place 10-15 size-matched islets into each well of a 24-well plate insert. Pre-incubate the islets in 1 mL of KRB buffer with low glucose for 60 minutes at 37°C in a 5% CO2 incubator. This step establishes a basal rate of insulin secretion.

  • Basal Secretion: After the pre-incubation, replace the buffer with 1 mL of fresh, pre-warmed KRB buffer with low glucose and incubate for 60 minutes at 37°C. At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.

  • Stimulation: Replace the buffer with 1 mL of the following pre-warmed solutions:

    • KRB with low glucose (Negative Control)

    • KRB with high glucose (Positive Control)

    • KRB with low glucose + α-D-GPA (Test Condition)

    • KRB with low glucose + β-L-GPA (Test Condition)

    • Ensure the final DMSO concentration is consistent across all wells containing GPA and include a vehicle control (DMSO in low glucose) if necessary.

  • Incubate for 60 minutes at 37°C.

  • Sample Collection: At the end of the stimulation period, collect the supernatant from each well. Store at -20°C until the insulin assay.

  • Islet Lysis: Add 500 µL of cell lysis buffer to the islets in each insert to extract the total intracellular insulin content. Store the lysate at -20°C.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: To account for variations in islet number and size, normalize the secreted insulin values to the total insulin content or to the total DNA content of the islets in each well (quantified using a DNA quantification kit on the islet lysate). The results are often expressed as a stimulation index (insulin secreted under stimulatory conditions divided by insulin secreted under basal conditions).

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Dynamics

This protocol outlines the steps for imaging intracellular calcium changes in response to GPA stimulation using a fluorescent calcium indicator.

Materials:

  • Isolated pancreatic islets

  • Culture medium

  • KRB buffer (as in Protocol 1) with varying concentrations of glucose and GPA

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • DMSO

  • Glass-bottom imaging dishes

  • Fluorescence microscope equipped with a perfusion system and environmental chamber (37°C, 5% CO2)

Procedure:

  • Islet Seeding: Seed isolated islets onto glass-bottom imaging dishes coated with an attachment factor (e.g., poly-L-lysine) and allow them to adhere overnight in culture medium.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in KRB buffer containing a low glucose concentration. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Incubate the adhered islets in the loading solution for 30-60 minutes at 37°C.

    • Wash the islets gently with fresh KRB buffer (low glucose) to remove excess dye and allow for de-esterification of the AM ester for at least 15-30 minutes.

  • Imaging Setup:

    • Place the imaging dish on the stage of the fluorescence microscope within the environmental chamber.

    • Set up the perfusion system to allow for the sequential delivery of different buffers (low glucose, high glucose, GPA-containing buffers).

  • Baseline Recording:

    • Begin imaging while perfusing the islets with KRB buffer containing low glucose to establish a stable baseline [Ca2+]i.

    • For ratiometric dyes like Fura-2, acquire images at the two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, acquire images at the appropriate excitation/emission wavelengths.

  • Stimulation and Recording:

    • Switch the perfusion to the stimulatory buffer (e.g., KRB with high glucose or GPA) and continue to acquire images at regular intervals (e.g., every 2-5 seconds).

    • Record the changes in fluorescence intensity over time.

    • After the stimulation period, you can switch back to the low glucose buffer to observe the return to baseline. A final perfusion with a depolarizing agent like KCl can be used as a positive control for cell responsiveness.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to the baseline (ΔF/F0 for Fluo-4) for each islet or individual cells within an islet over time.

    • Plot the [Ca2+]i changes as a function of time to visualize the dynamic response to GPA, including the initial rise and any subsequent oscillations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GPA_Signaling_Pathway cluster_alpha α-D-Glucose Pentaacetate Pathway (Metabolic) cluster_beta β-L-Glucose Pentaacetate Pathway (Non-Metabolic) cluster_common Common Downstream Events alpha_GPA α-D-GPA (extracellular) alpha_GPA_uptake Uptake into B-cell alpha_GPA->alpha_GPA_uptake intracellular_alpha_GPA α-D-GPA (intracellular) alpha_GPA_uptake->intracellular_alpha_GPA hydrolysis_alpha Esterase Hydrolysis intracellular_alpha_GPA->hydrolysis_alpha intracellular_glucose Intracellular D-Glucose hydrolysis_alpha->intracellular_glucose metabolism Glycolysis & Mitochondrial Respiration intracellular_glucose->metabolism atp_adp_ratio_increase ↑ ATP/ADP Ratio metabolism->atp_adp_ratio_increase membrane_depolarization Membrane Depolarization atp_adp_ratio_increase->membrane_depolarization Closes K-ATP channels beta_GPA β-L-GPA (extracellular) receptor Putative B-cell Surface Receptor beta_GPA->receptor k_conductance_decrease ↓ K+ Conductance receptor->k_conductance_decrease k_conductance_decrease->membrane_depolarization ca_channels Voltage-gated Ca2+ Channels Open membrane_depolarization->ca_channels ca_influx ↑ Intracellular [Ca2+] ca_channels->ca_influx insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis

Caption: Signaling pathways for α-D-GPA and β-L-GPA in pancreatic B-cells.

GSIS_Workflow cluster_conditions Stimulation Conditions islet_prep Islet Isolation & Overnight Culture pre_incubation Pre-incubation: Low Glucose KRB (60 min) islet_prep->pre_incubation basal_secretion Basal Secretion: Low Glucose KRB (60 min) pre_incubation->basal_secretion collect_basal Collect Supernatant (Basal Insulin) basal_secretion->collect_basal stimulation Stimulation (60 min) basal_secretion->stimulation analysis Insulin Quantification (ELISA) & Data Normalization collect_basal->analysis collect_stimulated Collect Supernatant (Stimulated Insulin) stimulation->collect_stimulated low_glucose Low Glucose high_glucose High Glucose gpa GPA islet_lysis Islet Lysis (Total Insulin Content) collect_stimulated->islet_lysis islet_lysis->analysis

Caption: Experimental workflow for a static GSIS assay with GPA.

Calcium_Imaging_Workflow islet_seeding Seed Islets on Glass-bottom Dish dye_loading Load with Calcium Indicator (e.g., Fura-2 AM, 30-60 min) islet_seeding->dye_loading wash_deesterify Wash & De-esterify (15-30 min) dye_loading->wash_deesterify baseline Record Baseline Fluorescence (Low Glucose Perfusion) wash_deesterify->baseline stimulate_record Stimulate with GPA/Controls & Record Fluorescence Changes baseline->stimulate_record analysis Analyze Fluorescence Ratios or Intensity Changes (ΔF/F0) stimulate_record->analysis

Caption: Workflow for intracellular calcium imaging in islets.

References

Technical Support Center: Addressing Variability in the Secretory Response to Glucose Pentaacetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the secretory response to glucose pentaacetate isomers.

Frequently Asked Questions (FAQs)

Q1: We are observing different insulin secretion potencies between α-D-glucose pentaacetate and β-D-glucose pentaacetate. Is this expected?

A1: Yes, it is expected to observe differences in insulinotropic potency between the α and β anomers of D-glucose pentaacetate. Several studies have reported that β-D-glucose pentaacetate can be more potent in augmenting insulin release from isolated rat pancreatic islets compared to α-D-glucose pentaacetate.[1] This difference is thought to be related to a stereospecific interaction with a putative receptor, which shows a preference for the configuration at the C1 position of the glucose molecule.[1]

Q2: Our lab is considering using L-glucose pentaacetate isomers in our experiments. Do they stimulate insulin secretion, and what is the proposed mechanism?

A2: Yes, both anomers of L-glucose pentaacetate have been found to stimulate insulin release.[2] Unlike D-glucose pentaacetate, their insulinotropic action is not believed to be due to the catabolism of their glucose or acetate components.[2] The current hypothesis suggests that L-glucose pentaacetate isomers directly interact with an as-yet-unidentified receptor on the pancreatic B-cell.[2] This interaction is thought to lead to plasma membrane depolarization, electrical activity, and an increase in cytosolic Ca2+ concentration, ultimately triggering insulin exocytosis.[2] Interestingly, this mechanism shows similarities to the way bitter compounds are identified by taste buds, and β-L-glucose pentaacetate has a bitter taste.[2]

Q3: We are seeing an inhibition of insulin release with our galactose pentaacetate compound. Is this a known effect?

A3: Yes, the inhibition of insulin release by D-galactose pentaacetate anomers is a documented phenomenon. Specifically, α-D-galactose pentaacetate, and to a lesser extent β-D-galactose pentaacetate, have been shown to inhibit leucine-induced insulin release in rat pancreatic islets.[3] This suggests that the putative receptor system for these esters can mediate both stimulatory and inhibitory signals, depending on the carbohydrate moiety.[3][4]

Q4: What is the proposed general mechanism of action for this compound isomers on hormone secretion?

A4: this compound esters are thought to exert their effects through a dual mode of action.[5]

  • Intracellular Hydrolysis and Metabolism: The esters can cross the plasma membrane and undergo intracellular hydrolysis, releasing D-glucose which can then be metabolized through the standard glycolytic pathway to stimulate insulin secretion.[5][6]

  • Direct Receptor Interaction: There is also strong evidence for a direct interaction with a stereospecific cell surface receptor.[1][2] This is particularly evident with L-glucose pentaacetate isomers, which are not metabolized but still stimulate insulin release.[2] This direct effect is believed to initiate a signaling cascade leading to hormone secretion.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No significant insulin secretion observed with α-D-glucose pentaacetate. 1. Suboptimal concentration of the isomer. 2. Issues with islet viability or function. 3. Instability of the compound in the experimental buffer.1. Perform a dose-response curve to determine the optimal concentration. Concentrations around 1.7 mM have been used in published studies.[4][5] 2. Verify islet viability using a suitable assay (e.g., trypan blue exclusion). Ensure proper handling and culture conditions. 3. Prepare fresh solutions of the this compound isomer for each experiment. Consider vehicle controls (e.g., DMSO) to rule out solvent effects.
High variability in secretory response between experimental replicates. 1. Inconsistent islet size or number per replicate. 2. Variation in the duration of incubation or stimulation. 3. Incomplete dissolution of the this compound isomer.1. Standardize the number and size of islets used for each replicate.[7] 2. Ensure precise timing for all incubation and stimulation steps. 3. Ensure complete dissolution of the compound. Gentle heating or sonication may be used to aid dissolution, but check for compound stability under these conditions.[8]
Unexpected effects on glucagon or somatostatin secretion. The this compound isomers can have complex effects on different pancreatic islet cell types.Be aware that α-D-glucose pentaacetate and β-L-glucose pentaacetate can stimulate both insulin and somatostatin release.[5] They may also cause an initial, short-lived stimulation of glucagon secretion, which contrasts with the inhibitory effect of unesterified D-glucose.[5] Analyze all three hormones to get a complete picture of the compound's effect on the islet.
Secretory response is not blocked by inhibitors of glucose metabolism (e.g., mannoheptulose). This is expected and supports the hypothesis of a direct, receptor-mediated mechanism of action that is independent of glucose metabolism.This observation can be used as a tool to dissect the mechanism of action. Compare the effects of the isomer in the presence and absence of metabolic inhibitors to distinguish between the metabolic and direct receptor-mediated pathways.[9]

Quantitative Data Summary

Table 1: Comparative Effects of this compound Isomers on Insulin Release

Compound (at 1.7 mM)ConditionObserved Effect on Insulin ReleaseReference
α-D-glucose pentaacetate In the presence of 10.0 mM L-leucineStimulated insulin release.[5]
β-D-glucose pentaacetate In the presence of 2.8 mM D-glucoseAugmented insulin release more than the α-anomer.[1][1]
β-L-glucose pentaacetate In the presence of 10.0 mM L-leucineStimulated insulin release, but to a lesser extent than α-D-glucose pentaacetate.[5][5]
α-L-glucose pentaacetate In the presence of 2.8 mM D-glucoseSignificantly augmented insulin output.[1]
Unesterified D-glucose In the presence of 10.0 mM L-leucineFailed to stimulate insulin release at 1.7 mM.[5]

Table 2: Effects of Glucose and Galactose Pentaacetate Anomers on Stimulated Insulin Release

Compound (at 1.7 mM)StimulantEffect on Insulin ReleaseReference
α-D-glucose pentaacetate Succinic acid dimethyl ester (10.0 mM)Augmented insulin release.[4]
β-D-glucose pentaacetate Succinic acid dimethyl ester (10.0 mM)Augmented insulin release to a similar extent as the α-anomer.[4]
α-D-galactose pentaacetate Succinic acid dimethyl ester (10.0 mM)Inhibited insulin release.[4]
β-D-galactose pentaacetate Succinic acid dimethyl ester (10.0 mM)No effect on insulin release.[4]

Experimental Protocols

Protocol 1: Static Insulin Secretion Assay with Isolated Pancreatic Islets

This protocol is adapted from standard methods for measuring insulin secretion from isolated islets.[7][10]

Materials:

  • Isolated pancreatic islets (e.g., from rat or mouse)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions in KRB (e.g., 2.8 mM and 16.7 mM)

  • This compound isomer stock solution (e.g., in DMSO)

  • 24-well plates

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover in culture medium for at least 2 hours.

  • Pre-incubation: Hand-pick islets of similar size and place 10-20 islets per well of a 24-well plate. Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 30-60 minutes at 37°C to establish a basal secretion rate.

  • Stimulation: Carefully remove the pre-incubation buffer and replace it with the experimental buffer:

    • Basal: KRB with 2.8 mM glucose.

    • Positive Control: KRB with 16.7 mM glucose.

    • Experimental: KRB with a specific glucose concentration (e.g., 2.8 mM or 5.6 mM) containing the desired concentration of the this compound isomer. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Sample Collection: After incubation, collect the supernatant from each well.

  • Insulin Measurement: Centrifuge the supernatant to remove any cellular debris and measure the insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization (Optional but Recommended): After collecting the supernatant, the intracellular insulin can be extracted from the islets using an acid-ethanol solution to normalize secreted insulin to total insulin content.

Visualizations

experimental_workflow cluster_prep Islet Preparation cluster_assay Static Insulin Secretion Assay cluster_analysis Analysis islet_isolation Islet Isolation recovery Recovery in Culture Medium islet_isolation->recovery pre_incubation Pre-incubation (Basal Glucose) recovery->pre_incubation stimulation Stimulation with Test Compounds (Isomers, Controls) pre_incubation->stimulation incubation Incubation (37°C, 60 min) stimulation->incubation sample_collection Supernatant Collection incubation->sample_collection elisa Insulin Measurement (ELISA) sample_collection->elisa data_analysis Data Analysis & Normalization elisa->data_analysis

Experimental Workflow for Static Insulin Secretion Assay.

signaling_pathways cluster_metabolic Metabolic Pathway cluster_receptor Receptor-Mediated Pathway GPA D-Glucose Pentaacetate hydrolysis Intracellular Hydrolysis GPA->hydrolysis glucose D-Glucose hydrolysis->glucose metabolism Glycolysis & ATP Production glucose->metabolism k_atp KATP Channel Closure metabolism->k_atp depolarization Depolarization k_atp->depolarization ca_channel Ca2+ Influx depolarization->ca_channel insulin_secretion Insulin Secretion ca_channel->insulin_secretion GPA_L L-Glucose Pentaacetate receptor Putative B-Cell Receptor GPA_L->receptor g_protein G-Protein Activation (e.g., Gustducin) receptor->g_protein downstream Downstream Signaling g_protein->downstream depolarization2 Depolarization downstream->depolarization2 ca_channel2 Ca2+ Influx depolarization2->ca_channel2 ca_channel2->insulin_secretion

Proposed Signaling Pathways for this compound Isomers.

References

Technical Support Center: Optimizing Peracetic Acid Generation from Glucose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in-situ generation of peracetic acid (PAA) from glucose pentaacetate (GPA). This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure safe and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of generating peracetic acid from this compound?

A1: The generation of peracetic acid (PAA) from this compound (GPA) is based on the principle of perhydrolysis. In this reaction, GPA acts as an acetyl group donor. When reacted with hydrogen peroxide (H₂O₂), the acetyl groups are transferred to the H₂O₂, forming peracetic acid and leading to the partial or complete deacetylation of the glucose molecule.

Q2: What is the typical yield of peracetic acid from this reaction?

A2: Published literature suggests that the formation of peracetic acid from the reaction of this compound and hydrogen peroxide can achieve a yield of approximately 85%.[1]

Q3: What are the main advantages of using GPA for in-situ PAA generation?

A3: Using GPA for in-situ PAA generation offers several advantages:

  • Safety: It avoids the storage and handling of concentrated, potentially explosive PAA solutions.

  • Controlled Release: PAA is generated as needed for the application, which can be beneficial for processes requiring a sustained release of the oxidizing agent.

  • Milder Conditions: The reaction can proceed under relatively mild temperature and pH conditions.

Q4: How does pH affect the generation and stability of PAA from GPA?

A4: The pH is a critical parameter. The reaction's selectivity is influenced by pH, and the liberated acetic acid (with a pKa of approximately 4.8) can help buffer the reaction mixture.[1] Peracetic acid itself is most effective in a pH range of 6.5 to 7.5. The stability of the generated PAA is also pH-dependent, with decomposition rates increasing in alkaline conditions.

Q5: What is the effect of temperature on this process?

A5: Temperature significantly impacts both the reaction rate and the stability of the PAA product. While higher temperatures can increase the rate of PAA formation, they also drastically accelerate its decomposition.[2] It is generally recommended to conduct the reaction at controlled, moderate temperatures (e.g., 25-40°C) and to store the resulting PAA solution at temperatures below 30°C.[3]

Q6: What are the primary byproducts of this reaction?

A6: The main byproduct of the reaction is the deacetylated or partially deacetylated glucose molecule. Depending on the application of the generated PAA, further byproducts could form. For example, if used in water containing halides (bromide, chloride), halogenated byproducts such as bromoform may be generated.[4][5]

Experimental Protocols

Synthesis of β-D-Glucose Pentaacetate

This protocol describes the synthesis of the β-anomer of D-glucose pentaacetate, which is a common precursor for PAA generation.

Materials:

  • D-glucose

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Methanol

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine 5 g of D-glucose and 4 g of anhydrous sodium acetate.

  • Carefully add 25 mL of acetic anhydride to the flask.

  • Heat the mixture to approximately 90°C for 90 minutes with continuous stirring.

  • Allow the flask to cool to room temperature.

  • In a separate beaker, prepare 250 mL of ice-cold deionized water.

  • Slowly and carefully pour the reaction mixture into the ice water while stirring vigorously. A white precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • Recrystallize the product from a mixture of methanol and water (approximately 1:2 ratio) to purify.

  • Filter the purified crystals and dry them under vacuum.

  • Determine the melting point and yield of the final product.

In-Situ Generation of Peracetic Acid from this compound

This protocol provides a general method for the laboratory-scale generation of PAA from synthesized GPA.

Materials:

  • β-D-Glucose pentaacetate (synthesized as above)

  • Hydrogen peroxide (30% w/w solution)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Temperature-controlled water bath

  • Reaction vessel (e.g., beaker or flask)

Procedure:

  • In the reaction vessel, dissolve a specific amount of this compound in a minimal amount of a suitable solvent if necessary, or use it as a fine powder.

  • Add a calculated volume of deionized water.

  • Place the vessel in a temperature-controlled water bath set to the desired reaction temperature (e.g., 25°C).

  • While stirring, slowly add the required molar equivalent of 30% hydrogen peroxide solution.

  • Monitor the pH of the reaction mixture periodically. Adjust if necessary using a dilute acid or base, depending on the requirements of the subsequent application.

  • Allow the reaction to proceed for the desired time, taking aliquots at regular intervals to determine the concentration of PAA and unreacted H₂O₂.

Quantification of Peracetic Acid and Hydrogen Peroxide

A two-step titration method is commonly used to determine the concentrations of both PAA and H₂O₂ in the reaction mixture.[6]

Reagents:

  • Ceric sulfate solution (0.1 N)

  • Potassium iodide (solid)

  • Sodium thiosulfate solution (0.1 N)

  • Starch indicator solution

  • Sulfuric acid (10%)

  • Ferroin indicator

Procedure:

  • H₂O₂ Titration:

    • Take a known volume of the reaction sample and dilute it with ice-cold deionized water in an Erlenmeyer flask.

    • Acidify the solution with 10% sulfuric acid.

    • Add a few drops of Ferroin indicator.

    • Titrate with 0.1 N ceric sulfate solution until the color changes from orange to blue. The volume of ceric sulfate used corresponds to the amount of H₂O₂ in the sample.

  • PAA Titration:

    • To the same flask after the H₂O₂ titration, add solid potassium iodide.

    • Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the solution turns a pale yellow.

    • Add a few drops of starch indicator solution. The solution will turn dark blue/black.

    • Continue the titration with sodium thiosulfate until the blue color disappears. The volume of sodium thiosulfate used corresponds to the amount of PAA in the sample.

Data Presentation: Factors Influencing PAA Generation and Stability

The following tables summarize the expected influence of key parameters on the generation and stability of peracetic acid.

Table 1: Effect of Temperature on Peracetic Acid Decomposition

Temperature (°C)Approximate Half-life of PAANotes
25> 240 hoursSlower decomposition, suitable for controlled reactions and storage.[2]
35-Decomposition rate increases significantly.
45~72 hoursRapid decomposition, not recommended for storage.[2]
50+Very RapidSignificant loss of PAA, may lead to pressure buildup from oxygen release.[7]

Table 2: Influence of pH on Peracetic Acid Stability and Efficacy

pH RangeStabilityEfficacyNotes
< 5HighModerateThe pKa of PAA is ~8.2, so it is predominantly in its protonated, more stable form.
5.0 - 7.5GoodHighOptimal range for many disinfection applications.
> 8.0LowDecreasingDecomposition rate increases in alkaline conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low PAA Yield (<80%) 1. Incomplete reaction. 2. Incorrect molar ratio of reactants. 3. Suboptimal pH. 4. Impure this compound.1. Increase reaction time and monitor PAA concentration. 2. Optimize the molar ratio of H₂O₂ to GPA. 3. Adjust the initial pH of the reaction mixture. 4. Ensure the GPA is pure and dry.
Rapid Decrease in PAA Concentration 1. Reaction temperature is too high. 2. Presence of catalytic impurities (e.g., heavy metal ions). 3. pH is too high (alkaline).1. Lower the reaction temperature and use a temperature-controlled bath. 2. Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal contamination is suspected. 3. Buffer the solution to a slightly acidic or neutral pH.
Inconsistent Titration Results 1. Interference between PAA and H₂O₂. 2. Decomposition of PAA during titration. 3. Instability of titration reagents.1. Use the two-step titration method under cold conditions to minimize interference. 2. Perform the titration quickly after taking the sample. 3. Standardize titration solutions regularly.
Precipitate Formation During Reaction 1. Low solubility of this compound. 2. Formation of insoluble byproducts.1. Ensure vigorous stirring. Consider using a co-solvent if compatible with the application. 2. Analyze the precipitate to identify its composition. Adjust reaction conditions to minimize its formation.

Visualizations

experimental_workflow cluster_gpa_synthesis This compound Synthesis cluster_paa_generation Peracetic Acid Generation cluster_analysis Analysis glucose D-Glucose reaction1 Reaction (90°C, 90 min) glucose->reaction1 ac2o Acetic Anhydride ac2o->reaction1 naoac Sodium Acetate naoac->reaction1 precipitation Precipitation in Ice Water reaction1->precipitation filtration Filtration & Drying precipitation->filtration gpa β-D-Glucose Pentaacetate filtration->gpa h2o2 Hydrogen Peroxide (30%) reaction2 Perhydrolysis (Controlled Temp & pH) gpa->reaction2 h2o2->reaction2 paa_solution PAA Solution reaction2->paa_solution titration Two-Step Titration paa_solution->titration quantification Quantification of PAA & H₂O₂ titration->quantification

Caption: Experimental workflow for PAA generation.

reaction_mechanism GPA This compound (Acetyl Donor) PAA Peracetic Acid (Product) GPA->PAA Perhydrolysis DeacetylatedGlucose Deacetylated Glucose (Byproduct) GPA->DeacetylatedGlucose Deacetylation H2O2 Hydrogen Peroxide H2O2->PAA

Caption: Simplified reaction mechanism.

troubleshooting_logic start Low PAA Yield? check_temp Is Temperature > 40°C? start->check_temp Yes check_ph Is pH outside 5-7.5 range? start->check_ph No check_temp->check_ph No lower_temp Action: Lower Temperature check_temp->lower_temp Yes check_ratio Check H₂O₂:GPA Molar Ratio check_ph->check_ratio No adjust_ph Action: Adjust pH check_ph->adjust_ph Yes check_time Increase Reaction Time check_ratio->check_time optimize_ratio Action: Optimize Ratio check_ratio->optimize_ratio

References

Validation & Comparative

A Comparative Analysis of α- and β-Anomers of Glucose Pentaacetate on Pancreatic Islet Hormone Secretion and Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of the α- and β-anomers of D-glucose pentaacetate, focusing on their impact on pancreatic islet hormone secretion and cellular metabolic responses. The data presented is compiled from studies on isolated rat pancreatic islets and perfused rat pancreases, offering insights into the distinct and overlapping mechanisms of action of these two stereoisomers.

Quantitative Comparison of Effects on Hormone Secretion

The following table summarizes the quantitative effects of α-D-glucose pentaacetate and β-D-glucose pentaacetate on insulin and glucagon secretion from isolated perfused rat pancreas in the presence of 10.0 mM L-leucine.

Hormone Secretion Parameterα-D-Glucose Pentaacetate (1.7 mM)β-D-Glucose Pentaacetate (1.7 mM)Unesterified D-Glucose (1.7 mM)
Insulin Release
Initial Response (First Phase)Rapid and pronounced peakSlower and less pronounced initial responseNo significant stimulation
Sustained Response (Second Phase)Sustained elevationSustained elevationNo significant stimulation
Overall MagnitudeStrong stimulationModerate to strong stimulationNo significant stimulation
Glucagon Secretion
Initial ResponseTransient stimulationNot directly compared, but other L-anomer shows initial stimulationImmediate inhibition
Later PhaseInhibition of releaseNot directly compared, but other L-anomer shows no late inhibitionSustained inhibition

Note: The direct comparative data for β-D-glucose pentaacetate's effect on glucagon secretion under these specific conditions is limited in the available literature. The information for the β-anomer's effect on insulin release is inferred from studies indicating a similar, though perhaps less immediate, insulinotropic effect compared to the α-anomer. One study noted that both α- and β-D-glucose pentaacetate augmented insulin release to a similar extent in the presence of succinic acid dimethyl ester[1].

Differential Effects on Cellular Metabolism

Studies monitoring the autofluorescence of NAD(P)H in pancreatic islet cells have revealed differences in the metabolic responses to the anomers of glucose pentaacetate.

Metabolic Parameterα-D-Glucose PentaacetateUnesterified D-Glucose
Early NAD(P)H Response (≤ 1 min) Rapid increase in both B and non-B cellsRapid increase in B-cells only
Late NAD(P)H Response (45 min) Increased signal in both B and non-B cellsIncreased signal in both B and non-B cells

This suggests that α-D-glucose pentaacetate is either taken up or metabolized more rapidly by both B and non-B cells compared to unesterified D-glucose, which shows a more cell-type-specific initial metabolic effect.

Experimental Protocols

Isolated Perfused Rat Pancreas for Hormone Secretion Analysis

This protocol is adapted from studies investigating the effects of this compound anomers on hormone secretion.

1. Animal Preparation:

  • Female Wistar rats (approximately 200g) are fasted for 24 hours with free access to water.

  • Anesthesia is induced via intraperitoneal injection of sodium pentobarbital.

2. Pancreas Isolation and Perfusion:

  • The pancreas is surgically isolated.

  • A cannula is inserted into the celiac artery for arterial perfusion, and another is placed in the portal vein for collection of the venous effluent.

  • The isolated pancreas is transferred to a perifusion chamber maintained at 37°C.

  • The organ is perifused with a Krebs-Ringer bicarbonate buffer containing 10 mM L-leucine, 2% (w/v) dextran, and 0.2% (w/v) bovine serum albumin, gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

3. Experimental Procedure:

  • The pancreas is allowed to equilibrate for a 40-minute period with the basal perifusion medium.

  • After equilibration, the perifusion medium is switched to one containing either α-D-glucose pentaacetate (1.7 mM), β-D-glucose pentaacetate (1.7 mM), or unesterified D-glucose (1.7 mM).

  • The venous effluent is collected in fractions at regular intervals (e.g., every minute) for the duration of the experiment.

  • At the end of the experiment, a stimulatory concentration of unesterified D-glucose (e.g., 5.5 mM) may be administered to assess the viability and responsiveness of the pancreas.

4. Hormone Assay:

  • The collected fractions are stored at -20°C until analysis.

  • Insulin and glucagon concentrations in the effluent are determined by radioimmunoassay.

Measurement of NAD(P)H Fluorescence in Islet Cells

This method allows for the real-time monitoring of metabolic changes in response to different stimuli.

1. Islet Isolation and Cell Preparation:

  • Pancreatic islets are isolated from rats by collagenase digestion.

  • Islets are dispersed into a single-cell suspension using trypsin/EDTA.

  • The cell suspension is seeded onto a glass coverslip for microscopic analysis.

2. Fluorescence Microscopy:

  • The coverslip with adherent cells is mounted in a perifusion chamber on the stage of an inverted microscope equipped for epifluorescence.

  • The cells are perifused with a Krebs-Ringer bicarbonate buffer.

  • NAD(P)H fluorescence is excited at approximately 360 nm, and the emission is recorded at around 460 nm.

3. Experimental Procedure:

  • A baseline NAD(P)H fluorescence is recorded during perifusion with the basal buffer.

  • The perifusion medium is then switched to a solution containing the test substance (e.g., α-D-glucose pentaacetate, unesterified D-glucose).

  • Changes in NAD(P)H fluorescence are monitored and recorded over time.

Proposed Signaling Pathways and Mechanisms of Action

The observed effects of α- and β-anomers of this compound suggest a dual mechanism of action on pancreatic B-cells, which differs from the canonical glucose-stimulated insulin secretion (GSIS) pathway.

Experimental Workflow for Investigating the Dual Mode of Action

experimental_workflow cluster_preparation Islet Preparation cluster_experiments Functional Assays cluster_stimuli Test Compounds cluster_analysis Data Analysis Islet_Isolation Isolate Pancreatic Islets Cell_Dispersion Disperse into Single Cells Islet_Isolation->Cell_Dispersion Perifusion Pancreas Perifusion (Hormone Secretion) Islet_Isolation->Perifusion Fluorescence NAD(P)H Fluorescence (Metabolic Activity) Cell_Dispersion->Fluorescence Hormone_Quantification Quantify Insulin & Glucagon Perifusion->Hormone_Quantification Fluorescence_Analysis Analyze NAD(P)H Time Course Fluorescence->Fluorescence_Analysis Alpha_GPA α-D-Glucose Pentaacetate Alpha_GPA->Perifusion Alpha_GPA->Fluorescence Beta_GPA β-D-Glucose Pentaacetate Beta_GPA->Perifusion Glucose D-Glucose Glucose->Perifusion Glucose->Fluorescence Comparison Compare Anomer Effects Hormone_Quantification->Comparison Fluorescence_Analysis->Comparison signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Pancreatic B-Cell cluster_hydrolysis Hydrolysis Pathway cluster_receptor Direct Receptor Pathway alpha_GPA α-D-Glucose Pentaacetate GPA_in This compound (intracellular) alpha_GPA->GPA_in Diffusion Receptor Putative Receptor alpha_GPA->Receptor Binding beta_GPA β-D-Glucose Pentaacetate beta_GPA->GPA_in Diffusion beta_GPA->Receptor Binding Esterases Esterases GPA_in->Esterases Glucose_in Intracellular D-Glucose Esterases->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Exo_H Insulin Exocytosis Ca_influx->Insulin_Exo_H Signaling Second Messenger Signaling Receptor->Signaling Ion_Channel Ion Channel Modulation Signaling->Ion_Channel Insulin_Exo_R Insulin Exocytosis Ion_Channel->Insulin_Exo_R

References

A Comparative Guide to Glucose Pentaacetate's Effect on Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of glucose pentaacetate's effects on insulin secretion with other alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound has emerged as a novel insulin secretagogue with a mechanism of action distinct from traditional glucose-stimulated insulin secretion (GSIS). This guide delves into the experimental validation of its effects, comparing it primarily with sulfonylureas, a well-established class of insulin-releasing drugs. While both stimulate insulin release, their underlying pathways differ significantly. This compound is proposed to act via a receptor-mediated mechanism, potentially involving bitter taste receptors on pancreatic β-cells, leading to membrane depolarization and calcium influx. In contrast, sulfonylureas directly bind to and inhibit the ATP-sensitive potassium (K-ATP) channels in β-cells, initiating a similar cascade of events. This guide presents available quantitative data, detailed experimental protocols for validation, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Comparative Analysis of Insulin Secretagogues

Table 1: Effect of β-L-Glucose Pentaacetate on Insulin Release from Rat Islets
Concentration of β-L-Glucose PentaacetateBackground D-Glucose ConcentrationInsulin Release (µU/islet/90 min)Fold Increase vs. Control
0 mM (Control)7.0 mM~151.0
0.17 mM7.0 mMNo significant increase~1.0
0.34 mM7.0 mMSignificant increase>1.0
0.85 mM7.0 mMNear-maximal response>2.0
1.7 mM7.0 mM13.7 ± 7.0< Maximal Response

Data adapted from a study on the insulinotropic action of β-L-glucose pentaacetate. The exact fold increase for 0.34 mM and 0.85 mM was described as significant and near-maximal, respectively, but precise mean values were not provided in the source text.

Table 2: Effect of Glibenclamide on C-peptide Secretion Rates in Type 2 Diabetic Patients
Glibenclamide TreatmentGlucose Clamp ConcentrationC-peptide Secretion Rate (pmol/min) - Geometric Mean (95% CI)
Placebo4.0 mM63 (46, 86)
Glibenclamide (2.5 mg BID)4.0 mMIncreased by 140 (99, 181)
Placebo8.0 mM143 (105, 195)
Glibenclamide (2.5 mg BID)8.0 mMIncreased by 126 (85, 167)
Placebo12.0 mM205 (149, 281)
Glibenclamide (2.5 mg BID)12.0 mMIncreased by 158 (117, 199)

Data adapted from a study on the effect of glibenclamide on insulin secretion at various glucose concentrations.[1]

Note on α-D-Glucose Pentaacetate: Studies indicate that α-D-glucose pentaacetate is a more potent insulin secretagogue than its β-L-anomer.[2][3] However, detailed dose-response data for the α-anomer in a comparable format were not available.

Signaling Pathways

The proposed signaling pathways for this compound and the established pathway for sulfonylureas are depicted below.

GlucosePentaacetate_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell cluster_bloodstream Bloodstream GPA This compound receptor Unidentified Receptor (Bitter Taste Receptor?) GPA->receptor Binds g_protein G-protein (α-gustducin?) receptor->g_protein Activates k_channel K+ Channel g_protein->k_channel Inhibits depolarization Membrane Depolarization k_channel->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Mediates insulin_exocytosis Insulin Granule Exocytosis ca_influx->insulin_exocytosis Triggers insulin Insulin Release insulin_exocytosis->insulin

Caption: Proposed signaling pathway for this compound-induced insulin secretion.

Sulfonylurea_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell cluster_bloodstream Bloodstream sulfonylurea Sulfonylurea (e.g., Glibenclamide) katp_channel K-ATP Channel (SUR1 Subunit) sulfonylurea->katp_channel Binds and Inhibits depolarization Membrane Depolarization katp_channel->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Mediates insulin_exocytosis Insulin Granule Exocytosis ca_influx->insulin_exocytosis Triggers insulin Insulin Release insulin_exocytosis->insulin

Caption: Established signaling pathway of sulfonylurea-induced insulin secretion.

Experimental Protocols

The validation of this compound's effect on insulin secretion involves several key experimental procedures.

Islet Perifusion for Dynamic Insulin Secretion

This method allows for the real-time measurement of insulin secretion from isolated pancreatic islets in response to various stimuli.

Workflow Diagram:

Islet_Perifusion_Workflow islet_isolation 1. Islet Isolation (e.g., from rat pancreas) islet_culture 2. Islet Culture (Short-term) islet_isolation->islet_culture islet_loading 4. Loading Islets into Perifusion Chambers islet_culture->islet_loading perifusion_setup 3. Perifusion System Setup (Pump, chambers, fraction collector) perifusion_setup->islet_loading basal_perifusion 5. Basal Perifusion (Low glucose buffer) islet_loading->basal_perifusion stimulus_perifusion 6. Stimulatory Perifusion (e.g., this compound) basal_perifusion->stimulus_perifusion fraction_collection 7. Collection of Perifusate Fractions at Timed Intervals stimulus_perifusion->fraction_collection insulin_assay 8. Insulin Quantification (e.g., ELISA or RIA) fraction_collection->insulin_assay data_analysis 9. Data Analysis (Insulin secretion profile) insulin_assay->data_analysis

Caption: Experimental workflow for islet perifusion.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rat) by collagenase digestion of the pancreas followed by purification using a density gradient.

  • Islet Culture: Isolated islets are cultured for a short period (e.g., overnight) to allow recovery.

  • Perifusion System: A perifusion system is assembled, consisting of a peristaltic pump, chambers to hold the islets, a water bath to maintain temperature at 37°C, and a fraction collector.

  • Islet Loading: A known number of islets (e.g., 100-200) are placed into each perifusion chamber.

  • Basal Perifusion: Islets are first perifused with a buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.

  • Stimulation: The perifusion medium is switched to one containing the test substance (e.g., various concentrations of this compound or a sulfonylurea).

  • Fraction Collection: The effluent from the chambers is collected in fractions at regular intervals (e.g., every 1-5 minutes).

  • Insulin Measurement: The concentration of insulin in each fraction is determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The results are plotted as insulin secretion rate over time to visualize the dynamic response to the stimulus.

86Rb+ Efflux Assay for K+ Channel Activity

This assay is used to assess the permeability of β-cell membranes to potassium ions, providing an indirect measure of K-ATP channel activity. A decrease in 86Rb+ efflux suggests closure of K+ channels.

Methodology:

  • Islet Loading: Isolated islets are pre-incubated in a buffer containing 86RbCl to allow for the uptake of the radioactive tracer.

  • Perifusion: The pre-loaded islets are then transferred to a perifusion system.

  • Fraction Collection: The perifusate is collected at regular intervals.

  • Stimulation: After a basal efflux rate is established, the islets are exposed to the test compound (e.g., this compound).

  • Radioactivity Measurement: The radioactivity of each collected fraction and the remaining radioactivity in the islets at the end of the experiment are measured using a liquid scintillation counter.

  • Data Analysis: The fractional efflux of 86Rb+ is calculated for each time point and plotted to observe the effect of the stimulus on potassium permeability.

45Ca2+ Efflux Assay for Calcium Dynamics

This assay measures the movement of calcium ions across the β-cell membrane, which is a critical step in insulin exocytosis.

Methodology:

  • Islet Loading: Islets are pre-incubated in a buffer containing 45CaCl2.

  • Perifusion: The labeled islets are perifused to measure the efflux of 45Ca2+.

  • Fraction Collection and Stimulation: Similar to the 86Rb+ efflux assay, fractions are collected before and after the introduction of the stimulus.

  • Radioactivity Measurement and Data Analysis: The amount of 45Ca2+ in each fraction and remaining in the islets is quantified to determine the fractional efflux rate, indicating changes in calcium handling by the cells.

Conclusion

The available evidence suggests that this compound is a promising insulin secretagogue with a unique mechanism of action that differs from that of sulfonylureas. Its ability to stimulate insulin secretion, potentially through a receptor-mediated pathway analogous to bitter taste sensation, opens new avenues for the development of novel therapeutics for diabetes. The experimental protocols detailed in this guide provide a framework for the further validation and characterization of this compound and other novel insulin secretagogues. Future research should focus on direct, quantitative comparisons with existing drugs and the definitive identification of the molecular target of this compound in pancreatic β-cells.

References

A Comparative Analysis of Glucose Pentaacetate and D-Glucose for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide Published: December 13, 2025

This guide provides a detailed comparison between the acetylated glucose derivative, D-glucose pentaacetate (GPA), and its unesterified precursor, D-glucose. Tailored for researchers, scientists, and drug development professionals, this document objectively evaluates their physicochemical properties, biological activities, and cellular transport mechanisms, supported by experimental data and detailed protocols.

Introduction

D-glucose is a fundamental monosaccharide central to energy metabolism in most living organisms. Its transport into cells is a tightly regulated process mediated by specific transporter proteins. D-glucose pentaacetate is a derivative where the hydroxyl groups of glucose have been esterified with acetyl groups. This modification dramatically alters its chemical nature, transforming it from a polar, hydrophilic molecule into a more lipophilic compound. This guide explores the implications of this structural change, focusing on how GPA can serve as a valuable research tool and a potential prodrug to bypass conventional glucose transport pathways.

Physicochemical Properties

The esterification of D-glucose significantly alters its physical and chemical characteristics. These differences are fundamental to their distinct biological behaviors.

PropertyUnesterified D-GlucoseD-Glucose Pentaacetate (β-anomer)Citation(s)
Molecular Formula C₆H₁₂O₆C₁₆H₂₂O₁₁[1][2]
Molecular Weight 180.16 g/mol 390.34 g/mol [1][2]
Appearance White crystalline solidWhite to off-white powder[1][3]
Melting Point α-form: 146 °C (419 K) β-form: 150 °C (423 K)~135 °C[3][4]
Water Solubility Highly soluble1.5 mg/mL (at 18 °C)[3][4]
Taste SweetOdorless, but has a bitter taste[5][6][7]
Lipophilicity (LogP) Highly polar (hydrophilic)0.63 (more lipophilic)[3]
Biological Activity and Cellular Mechanisms

The primary difference in the biological application of GPA compared to D-glucose stems from its ability to enter cells independently of glucose transporters. Once inside the cell, it is hydrolyzed by intracellular esterases to yield D-glucose.

FeatureUnesterified D-GlucoseD-Glucose PentaacetateCitation(s)
Cellular Uptake Requires specific transporters: • GLUT family (facilitated diffusion) • SGLT family (secondary active transport)Enters cells via passive diffusion across the plasma membrane, bypassing the need for transporters.[8][9][10]
Intracellular Fate Immediately phosphorylated by hexokinase to glucose-6-phosphate to enter glycolysis.Hydrolyzed by intracellular esterases to release D-glucose and five acetate molecules. The resulting D-glucose is then available for metabolism.[11]
Metabolic Impact Directly fuels glycolysis and other metabolic pathways.Acts as a prodrug, delivering glucose intracellularly. It can bypass metabolic defects related to glucose transport, such as in GLUT4 null mice.[8][12]
Effect on Insulin Secretion A primary physiological stimulator of insulin release through its metabolism in pancreatic β-cells.Potently stimulates insulin release. This action is linked to the intracellular generation of glucose but may also involve additional mechanisms not identical to the standard glucose-induced pathway.[9][11][13][14]
Key Applications Primary energy source, cell culture media component.Research tool to study glucose metabolism independent of transport; potential prodrug for targeted glucose delivery; used in the synthesis of pharmaceuticals and glycosides.[1][8][12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for assessing cell permeability and glucose uptake, which are central to comparing these two molecules.

Protocol 1: In Vitro Cell Permeability Assay

This protocol determines the rate at which a compound crosses a cell monolayer, modeling biological barriers like the intestinal epithelium.

Objective: To compare the membrane permeability of D-glucose and D-glucose pentaacetate.

Model: Caco-2 cell monolayer cultured on Transwell inserts.[15]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto the microporous membrane of Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.[15]

  • Assay Procedure:

    • The culture medium is removed from the apical (upper) and basolateral (lower) chambers.

    • A transport buffer (e.g., Hanks' Balanced Salt Solution) is added to both chambers and the cells are allowed to equilibrate.

    • The buffer in the apical chamber is replaced with a solution containing the test compound (either D-glucose or D-glucose pentaacetate) at a known concentration.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber. The volume removed is replaced with fresh transport buffer.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified. For D-glucose, a standard glucose oxidase assay can be used. For D-glucose pentaacetate, High-Performance Liquid Chromatography (HPLC) is typically required.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Protocol 2: Cellular Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells, typically in response to stimuli like insulin.

Objective: To measure insulin-stimulated glucose uptake in adipocytes.

Model: Differentiated 3T3-L1 adipocytes.

Methodology:

  • Cell Culture: 3T3-L1 cells are cultured and differentiated into mature adipocytes in multi-well plates.

  • Serum Starvation: Prior to the assay, cells are starved of serum for several hours to establish a basal state of glucose uptake.[16]

  • Insulin Stimulation: Cells are treated with a known concentration of insulin (or a vehicle control) for a short period (e.g., 15-30 minutes) to stimulate the translocation of GLUT4 transporters to the plasma membrane.[10][16]

  • Glucose Uptake Measurement:

    • A radioactive glucose analog, 2-deoxy-D-[³H]-glucose, is added to the cells for a brief incubation period (e.g., 5-10 minutes).[16] This analog is transported into the cell and phosphorylated but cannot be further metabolized, effectively trapping it inside.

    • The uptake process is stopped by rapidly washing the cells with ice-cold buffer to remove any extracellular tracer.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[16]

  • Data Analysis: The measured radioactivity (counts per minute) is normalized to the total protein content in each sample to determine the rate of glucose uptake.

Visualizations: Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of complex biological processes and experimental designs.

G Fig. 1: Cellular Uptake & Metabolism Comparison cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) D_Glucose D-Glucose GLUT GLUT Transporter D_Glucose->GLUT Facilitated Diffusion GPA Glucose Pentaacetate (Lipophilic) GPA_in This compound GPA->GPA_in Passive Diffusion (Transporter Independent) Glucose_in D-Glucose GLUT->Glucose_in Esterases Intracellular Esterases GPA_in->Esterases Esterases->Glucose_in De-esterification Acetate Acetate (5x) Esterases->Acetate Hexokinase Hexokinase (ATP -> ADP) Glucose_in->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis

Caption: Fig. 1: Cellular entry and initial metabolic steps of D-glucose vs. This compound.

G Fig. 2: Workflow for In Vitro Permeability Assay A 1. Seed Cells (e.g., Caco-2) on Transwell Insert B 2. Culture for 21 days to form a confluent monolayer A->B C 3. Verify Monolayer Integrity (Measure TEER) B->C D 4. Add Test Compound (Glucose or GPA) to Apical Chamber C->D E 5. Incubate at 37°C D->E F 6. Collect Samples from Basolateral Chamber at Time Points (t=0, 30, 60... min) E->F G 7. Quantify Compound Concentration (e.g., HPLC, Glucose Assay) F->G H 8. Calculate Permeability Coefficient (Papp) G->H

Caption: Fig. 2: A stepwise workflow for the Transwell-based in vitro cell permeability assay.

References

Comparative Efficacy of Acetyl Donors in Plasma Protein Acetylation: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Glucose Pentaacetate against other common acetyl donors, focusing on their potential efficacy in acetylating plasma proteins. Given the limited direct research on this compound as a biological acetyl donor, this document outlines a proposed experimental framework for comparison, based on established biochemical principles.

Introduction to Protein Acetylation in Plasma

Protein acetylation is a crucial post-translational modification where an acetyl group is added to a protein, typically at the ε-amino group of a lysine residue. This process can alter a protein's function, stability, and interactions. In plasma, protein acetylation can occur non-enzymatically and is influenced by the concentration and reactivity of available acetyl donors.[1][2] This guide evaluates the theoretical efficacy of this compound (GPA) in this role and compares it to two well-characterized acetyl donors: Aspirin and Acetyl-Coenzyme A (Acetyl-CoA).

  • This compound (GPA): A fully acetylated derivative of glucose, GPA is primarily used in chemical synthesis.[3][4] Its potential as a biological acetyl donor is predicated on its hydrolysis by plasma esterases to release acetate, which must then be converted to the active donor, Acetyl-CoA.[5]

  • Aspirin (Acetylsalicylic Acid): A widely used drug known to directly and non-enzymatically acetylate a variety of proteins, most notably cyclooxygenase, by transferring its acetyl group to lysine residues.[6][7][8]

  • Acetyl-Coenzyme A (Acetyl-CoA): The primary endogenous acetyl donor in cellular metabolism.[1] Acetyl-CoA can directly acetylate proteins non-enzymatically, a process favored by its reactive thioester bond.[2][9]

Proposed Mechanisms of Action

The efficacy of each compound as an acetyl donor in plasma is dependent on its mechanism for making an acetyl group available for reaction with protein lysine residues. The proposed pathways differ significantly in their directness and efficiency.

G cluster_0 This compound (Indirect Pathway) cluster_1 Aspirin (Direct Pathway) cluster_2 Acetyl-CoA (Direct Pathway) GPA This compound Acetate Acetate GPA->Acetate Plasma Esterases ACS Acetyl-CoA Synthetase Acetate->ACS AcCoA_GPA Acetyl-CoA ACS->AcCoA_GPA Protein_GPA Acetylated Plasma Protein AcCoA_GPA->Protein_GPA Non-enzymatic Acetylation Aspirin Aspirin Protein_Aspirin Acetylated Plasma Protein Aspirin->Protein_Aspirin Direct Non-enzymatic Acetylation AcCoA Acetyl-CoA Protein_AcCoA Acetylated Plasma Protein AcCoA->Protein_AcCoA Direct Non-enzymatic Acetylation

Figure 1. Proposed pathways for plasma protein acetylation by different donors.

Hypothetical Performance Data

To objectively compare the potential efficacy of these donors, we present simulated data from a proposed in vitro experiment detailed in Section 4. This experiment measures the increase in total plasma protein acetylation after incubation with equimolar concentrations of each donor.

Acetyl DonorProposed MechanismMean Acetylation Increase (Relative Densitometry Units)Standard Deviation
Control (Vehicle) Baseline1.0± 0.1
This compound Indirect, multi-step1.4± 0.3
Aspirin Direct, non-enzymatic8.5± 1.2
Acetyl-CoA Direct, non-enzymatic12.2± 1.8

Table 1. Simulated quantitative comparison of plasma protein acetylation following a 2-hour incubation with various acetyl donors. Data represent the fold-change in anti-acetyl-lysine signal intensity relative to the control.

Experimental Protocols

The following is a detailed protocol for a proposed experiment to generate the comparative data presented in Table 1.

Objective: To quantify and compare the ability of this compound, Aspirin, and Acetyl-CoA to acetylate proteins in human plasma in vitro.

Materials:

  • Human plasma (anticoagulant-treated)

  • This compound (GPA)

  • Aspirin (Acetylsalicylic Acid)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary Antibody: Rabbit anti-acetyl-lysine

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate

  • Imaging system and densitometry software

Workflow:

Figure 2. Experimental workflow for comparing acetyl donor efficacy in plasma.

Detailed Steps:

  • Preparation of Reagents:

    • Thaw a single lot of pooled human plasma on ice to ensure consistency.

    • Prepare 100 mM stock solutions of this compound, Aspirin, and Acetyl-CoA in an appropriate vehicle (e.g., DMSO or PBS). Prepare a vehicle-only solution for the control.

  • In Vitro Acetylation Reaction:

    • In separate microcentrifuge tubes, add 98 µL of human plasma.

    • Add 2 µL of the 100 mM stock solution of each donor (or vehicle control) to the respective tubes for a final concentration of ~2 mM.

    • Incubate all tubes in a water bath at 37°C for 2 hours with gentle agitation.

  • Protein Denaturation and Loading:

    • Stop the reaction by adding 25 µL of 4x Laemmli sample buffer to each tube.

    • Boil the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of total protein from each sample onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by molecular weight.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for acetylated lysine residues overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the total signal intensity for each lane using densitometry software (e.g., ImageJ).[10] Normalize the signal of each treatment group to the vehicle control to determine the relative increase in acetylation.

Conclusion and Future Directions

Based on established biochemical mechanisms, this guide proposes that this compound is likely a very inefficient acetyl donor for plasma proteins compared to direct donors like Aspirin and Acetyl-CoA. Its efficacy is limited by a multi-step pathway requiring enzymatic hydrolysis and subsequent activation to Acetyl-CoA. The provided experimental protocol offers a robust framework for validating this hypothesis. Future research could explore the specific plasma esterases capable of hydrolyzing GPA and measure the rate of acetate release to further elucidate its potential, albeit limited, role in biological systems.

References

A Comparative Analysis of the Metabolic Fate of Glucose Pentaacetate Isomers: α-D-Glucose Pentaacetate vs. β-D-Glucose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic fate of two anomers of glucose pentaacetate: α-D-glucose pentaacetate and β-D-glucose pentaacetate. These acetylated forms of glucose have garnered interest for their potential as insulin secretagogues and their ability to enter cells independently of glucose transporters. Understanding the differential metabolic pathways of these isomers is crucial for their development as therapeutic agents. This document summarizes key experimental findings, presents comparative data, and details relevant experimental protocols.

Executive Summary

Both α- and β-D-glucose pentaacetate are taken up by cells and hydrolyzed by intracellular esterases to yield D-glucose and acetate. The liberated glucose then enters cellular metabolism. However, emerging evidence suggests that the anomeric configuration of the parent molecule influences its metabolic and signaling consequences. Notably, in pancreatic islets, the β-anomer appears to be a more potent insulin secretagogue, a characteristic that may be linked to a preferential shunting of its glucose moiety towards oxidative pathways. This guide delves into the available data to elucidate these differences.

Data Presentation: Comparative Metabolic Parameters

The following tables summarize the available quantitative and qualitative data on the metabolism of α- and β-D-glucose pentaacetate. It is important to note that direct comparative studies are limited, and some data points are inferred from studies focusing on a single isomer.

Table 1: Comparative Insulinotropic Effects in Pancreatic Islets

Parameterα-D-Glucose Pentaacetateβ-D-Glucose PentaacetateReference(s)
Insulin Release Augmentation (in the presence of 2.8 mM D-glucose) Less potentMore potent[1]
Effect on D-[U-14C]glucose Oxidation / D-[5-3H]glucose Utilization Ratio No significant effectSignificantly increased[1]
Interaction with Succinic Acid Dimethyl Ester-Induced Insulin Release Augments releaseAugments release to a similar extent[2]

Table 2: Metabolic Fate in Different Tissues

TissueMetabolic Processα-D-Glucose Pentaacetateβ-D-Glucose PentaacetateReference(s)
Pancreatic Islets Uptake and Hydrolysis Efficiently taken up and hydrolyzed.[3]Assumed to be efficiently taken up and hydrolyzed.
Metabolism Catabolized to generate fuel for insulin secretion.[3]Higher insulinotropic potency suggests efficient catabolism.[1]
Hepatocytes Hydrolysis Extensive hydrolysis observed.[4]No direct data available.
Glucose Moiety Catabolism Not more efficient than unesterified D-glucose at equimolar concentrations.[4]No direct data available.
Acetate Moiety Catabolism Large majority recovered as [2-13C]acetate.[4]No direct data available.
Muscle (Diaphragm, Soleus, Extensor Digitorum Longus) Glycogen Incorporation (of undifferentiated D-glucose pentaacetate) ~10-30 times lower than unesterified glucose.[5]~10-30 times lower than unesterified glucose.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the study of this compound metabolism.

Protocol 1: Analysis of Insulin Release from Isolated Pancreatic Islets

This protocol is adapted from studies investigating the insulinotropic effects of this compound isomers.[1][2]

  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.

  • Islet Culture: Islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow recovery.

  • Incubation: Batches of islets are incubated in a Krebs-Ringer bicarbonate buffer containing various concentrations of the test compounds (α- or β-D-glucose pentaacetate), unesterified glucose, and other agents as required by the experimental design.

  • Sample Collection: At the end of the incubation period, aliquots of the supernatant are collected for insulin measurement.

  • Insulin Assay: Insulin concentration in the supernatant is determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Protocol 2: Metabolic Flux Analysis using 13C-Labeled this compound

This protocol is a generalized approach based on methodologies for metabolic flux analysis (MFA) using stable isotopes.[4][6][7]

  • Cell Culture: Hepatocytes or other target cells are cultured to a desired confluency.

  • Isotope Labeling: The culture medium is replaced with a medium containing a specific 13C-labeled this compound isomer (e.g., α-D-[1,2-13C]this compound).

  • Metabolite Extraction: After a defined incubation period, metabolism is quenched rapidly (e.g., with liquid nitrogen), and intracellular metabolites are extracted using a solvent system (e.g., methanol/chloroform/water).

  • Metabolite Analysis: The extracted metabolites are derivatized if necessary and analyzed by:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and quantify the mass isotopomer distribution of various metabolites (e.g., lactate, pyruvate, amino acids).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the positional labeling of metabolites, providing detailed information on pathway utilization.

  • Flux Calculation: The obtained labeling data, along with measured uptake and secretion rates, are fitted to a metabolic network model to calculate intracellular fluxes.

Visualization of Pathways and Workflows

Metabolic Fate of this compound Isomers

The following diagram illustrates the general pathway for the cellular uptake and initial metabolism of this compound isomers.

Metabolic_Fate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_metabolism Cellular Metabolism GPA_alpha α-D-Glucose Pentaacetate GPA_alpha_in α-D-Glucose Pentaacetate GPA_alpha->GPA_alpha_in Uptake GPA_beta β-D-Glucose Pentaacetate GPA_beta_in β-D-Glucose Pentaacetate GPA_beta->GPA_beta_in Uptake Esterases Esterases GPA_alpha_in->Esterases GPA_beta_in->Esterases Glucose D-Glucose Esterases->Glucose Acetate Acetate Esterases->Acetate Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway Glucose->PPP Glycogen Glycogen Synthesis Glucose->Glycogen Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cell Culture (e.g., Hepatocytes, Myocytes) Isomer_Alpha α-D-Glucose Pentaacetate Treatment Cell_Culture->Isomer_Alpha Isomer_Beta β-D-Glucose Pentaacetate Treatment Cell_Culture->Isomer_Beta Control Control (Unesterified Glucose) Cell_Culture->Control Metabolite_Extraction Metabolite Extraction Isomer_Alpha->Metabolite_Extraction Isomer_Beta->Metabolite_Extraction Control->Metabolite_Extraction GC_MS GC-MS Analysis Metabolite_Extraction->GC_MS NMR NMR Spectroscopy Metabolite_Extraction->NMR Flux_Analysis Metabolic Flux Analysis GC_MS->Flux_Analysis NMR->Flux_Analysis Uptake_Rates Uptake & Hydrolysis Rates Flux_Analysis->Uptake_Rates Pathway_Flux Glycolysis vs. PPP Flux Flux_Analysis->Pathway_Flux Comparative_Data Comparative Data Analysis Uptake_Rates->Comparative_Data Pathway_Flux->Comparative_Data Insulin_Secretion_Pathway cluster_cell Pancreatic β-Cell Glucose Glucose (from GPA hydrolysis) Metabolism Metabolism (Glycolysis, TCA Cycle) Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ [Ca2+]i Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis

References

Validating the Insulinotropic Action of Glucose Pentaacetate: A Comparative Guide for Pancreatic Beta-Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insulinotropic action of glucose pentaacetate (GPA), contrasting its effects with standard glucose stimulation in key pancreatic beta-cell lines: MIN6, INS-1, and HIT-T15. Due to a notable lack of direct experimental data for GPA in these specific cell lines, this guide synthesizes findings from seminal studies on isolated rat pancreatic islets and juxtaposes them with the known glucose-responsive characteristics of each cell line. This approach offers a foundational framework for researchers designing experiments to validate GPA's efficacy and mechanism of action in these widely used beta-cell models.

Executive Summary

This compound (GPA) has been investigated as a potential insulin secretagogue with two primary proposed mechanisms of action depending on its anomer. The α-D-glucose pentaacetate anomer is thought to act primarily by intracellular hydrolysis to D-glucose, subsequently entering the standard metabolic pathways to stimulate insulin secretion.[1][2] In contrast, L-glucose pentaacetate anomers are hypothesized to stimulate insulin release through a direct, metabolism-independent interaction with a putative cell surface receptor, possibly a taste receptor, leading to membrane depolarization and calcium influx.[3][4][5] This guide details these pathways, presents available quantitative data from rat islet studies, and provides standardized protocols to facilitate the validation of these actions in MIN6, INS-1, and HIT-T15 cell lines.

Comparative Performance Data

The following tables summarize quantitative data on insulin secretion stimulated by glucose in the specified cell lines and by GPA in isolated rat islets. This data is presented to offer a baseline for comparison, with the crucial caveat that the experimental systems are different.

Table 1: Glucose-Stimulated Insulin Secretion (GSIS) in Common Beta-Cell Lines

Cell LineBasal Glucose (mM)Stimulatory Glucose (mM)Fold Increase in Insulin Secretion (Approx.)Key Characteristics
MIN6 2-520-25~7-foldExhibits a robust and progressive glucose-dependent insulin secretion profile, closely resembling primary mouse islets.[4]
INS-1 2.5-515-20Variable, can be blunted without specific culture conditions.[6]Widely used rat insulinoma cell line; its responsiveness to glucose is highly dependent on culture conditions and passage number.[6][7]
HIT-T15 0-210-11.1Concentration-dependent increase.[8]Hamster insulinoma cell line that responds to glucose, but can lose responsiveness with high passage numbers.[9]

Table 2: this compound-Stimulated Insulin Secretion in Isolated Rat Islets

CompoundConcentrationConditionsObserved Effect on Insulin SecretionReference
α-D-Glucose Pentaacetate 1.0 mMIn the presence of 5.0 mM L-leucineFourfold increase in overall insulin secretion.[2][2]
β-L-Glucose Pentaacetate 0.85 mMIn the presence of 7.0 mM D-glucoseNear-maximal stimulation of insulin release.[5][5]
α-D-Glucose Pentaacetate 1.7 mMIn the presence of 10.0 mM L-leucineStimulated insulin release.[10][11][10][11]
β-L-Glucose Pentaacetate 1.7 mMIn the presence of 10.0 mM L-leucineStimulated insulin release, to a lesser extent than α-D-GPA.[10][10]

Signaling Pathways and Mechanisms of Action

The proposed signaling pathways for the two main anomers of this compound are distinct, offering different targets for therapeutic intervention.

GPA_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic Beta-Cell alpha_GPA α-D-Glucose Pentaacetate alpha_GPA_in α-D-Glucose Pentaacetate alpha_GPA->alpha_GPA_in Uptake Hydrolysis Intracellular Hydrolysis alpha_GPA_in->Hydrolysis Glucose D-Glucose Hydrolysis->Glucose Metabolism Glycolysis & Oxidative Phosphorylation Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel Closure ATP_ADP->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel VDCC Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis

Proposed metabolism-dependent signaling pathway for α-D-Glucose Pentaacetate.

GPA_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic Beta-Cell l_GPA L-Glucose Pentaacetate Receptor Unidentified Receptor (e.g., Taste Receptor) l_GPA->Receptor G_protein G-Protein Activation (e.g., Gustducin) Receptor->G_protein Effector Effector Activation G_protein->Effector K_conductance ↓ K⁺ Conductance Effector->K_conductance Depolarization Membrane Depolarization K_conductance->Depolarization Ca_channel VDCC Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis

Proposed receptor-mediated signaling pathway for L-Glucose Pentaacetate.

Experimental Protocols

To facilitate the validation of GPA's insulinotropic effects in MIN6, INS-1, or HIT-T15 cells, the following detailed experimental protocols are provided.

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed for assessing insulin secretion in response to various secretagogues in a static incubation format, suitable for 24- or 48-well plates.

Materials:

  • MIN6, INS-1, or HIT-T15 cells cultured to ~80-90% confluency.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • Low glucose KRBH (e.g., 2.8 mM glucose).

  • High glucose KRBH (e.g., 16.7 mM or 25 mM glucose).

  • Test compound KRBH (e.g., GPA at desired concentrations in low or high glucose KRBH).

  • Acid-ethanol solution (1.5% HCl in 70% ethanol) for cell lysis and insulin extraction.

  • Insulin detection kit (ELISA or RIA).

Procedure:

  • Cell Seeding: Seed cells in a 24- or 48-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C in a CO₂ incubator. This step synchronizes the cells to a basal secretory state.

  • Stimulation:

    • Carefully aspirate the pre-incubation buffer.

    • Add the various stimulation buffers to the wells (in triplicate):

      • Low glucose KRBH (Basal).

      • High glucose KRBH (Positive Control).

      • GPA in low glucose KRBH.

      • GPA in high glucose KRBH (to test for potentiation).

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection:

    • After incubation, collect the supernatant from each well into labeled microcentrifuge tubes.

    • Centrifuge the tubes at 500 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clarified supernatant to new tubes and store at -20°C or -80°C until insulin measurement.

  • Insulin Content Measurement (Optional but Recommended):

    • To normalize secreted insulin to total insulin content, lyse the cells in the plate by adding acid-ethanol and incubating for at least 4 hours (or overnight) at -20°C.

    • Scrape the cells, collect the lysate, and centrifuge to remove debris.

    • Store the lysate at -20°C.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants and cell lysates using an appropriate ELISA or RIA kit, following the manufacturer's instructions.

Protocol 2: Dynamic Insulin Secretion (Perifusion) Assay

This method allows for the real-time measurement of insulin secretion, capturing the biphasic nature of the response.

Materials:

  • Perifusion system with chambers, peristaltic pump, and fraction collector.

  • Cultured beta-cells or islets.

  • KRBH buffers (low glucose, high glucose, GPA-containing) as described in Protocol 1.

Procedure:

  • System Preparation:

    • Prime the perifusion system with low glucose KRBH at 37°C.

    • Ensure a constant flow rate (e.g., 100-200 µL/min).

  • Cell Loading:

    • Gently load a known number of cells or islets into the perifusion chambers.

  • Equilibration:

    • Perifuse the cells with low glucose KRBH for 30-60 minutes to establish a stable baseline.

  • Stimulation Protocol:

    • Switch the perifusion buffer to the desired stimulus (e.g., high glucose, GPA) for a defined period (e.g., 20-30 minutes).

    • A typical protocol might be:

      • 10 min low glucose (baseline).

      • 20 min high glucose or GPA.

      • 15 min low glucose (return to baseline).

      • 10 min KCl (depolarizing stimulus to assess total secretory capacity).

  • Fraction Collection:

    • Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) into a 96-well plate or microcentrifuge tubes.

  • Insulin Quantification:

    • Measure the insulin concentration in each fraction using ELISA or RIA.

    • Plot insulin secretion rate over time to visualize the dynamic response.

Experimental and Validation Workflow

A systematic approach is crucial for validating the insulinotropic properties of a compound like GPA. The following workflow outlines the key steps from initial characterization to mechanistic studies.

validation_workflow start Start: Hypothesis on Insulinotropic Action of GPA cell_culture 1. Cell Line Culture (MIN6, INS-1, HIT-T15) start->cell_culture dose_response 2. Static GSIS Assay: Dose-Response & Time-Course cell_culture->dose_response dynamic_secretion 3. Perifusion Assay: Characterize Biphasic Secretion dose_response->dynamic_secretion viability 4. Cell Viability/Toxicity Assays (e.g., MTT, LDH) dose_response->viability mechanism 5. Mechanistic Studies dynamic_secretion->mechanism viability->mechanism ca_imaging Calcium Imaging (e.g., Fura-2) mechanism->ca_imaging membrane_potential Membrane Potential Dyes mechanism->membrane_potential metabolic_flux Metabolic Flux Analysis (for α-D-GPA) mechanism->metabolic_flux receptor_binding Receptor Binding/Knockdown (for L-GPA) mechanism->receptor_binding publish Publish Findings ca_imaging->publish membrane_potential->publish metabolic_flux->publish receptor_binding->publish

General workflow for validating a novel insulinotropic compound.

Conclusion

This compound presents an intriguing profile as a potential insulin secretagogue with multifaceted mechanisms of action. While research in isolated rat islets has been illuminating, a critical next step is the validation and characterization of its effects in standardized pancreatic beta-cell lines such as MIN6, INS-1, and HIT-T15. This guide provides the necessary background, comparative data context, and detailed experimental protocols to empower researchers to undertake these crucial validation studies. The provided workflows and pathway diagrams offer a logical framework for investigation, ultimately contributing to a deeper understanding of GPA's therapeutic potential in the context of diabetes drug development.

References

A Comparative Guide to Glucose Pentaacetate and Other Glucose Derivatives in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of glucose pentaacetate with other commonly used glucose derivatives in metabolic research. It is designed to assist researchers in selecting the appropriate tools for their studies by presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying cellular mechanisms.

Introduction to Glucose Derivatives in Metabolic Research

Glucose is a central molecule in cellular metabolism, and its derivatives are invaluable tools for dissecting metabolic pathways, understanding disease states, and developing therapeutic interventions.[1] These derivatives, through modifications such as esterification or substitution of hydroxyl groups, exhibit unique metabolic fates and cellular effects, allowing for the targeted investigation of specific metabolic processes. This guide focuses on the comparative analysis of this compound (both D- and L-isomers) alongside D-glucose and 2-deoxy-D-glucose, highlighting their distinct applications in metabolic studies.

Comparative Metabolic Effects: A Tabular Overview

The following tables summarize quantitative data from various studies, offering a direct comparison of the metabolic effects of D-glucose, D-glucose pentaacetate, and 2-deoxy-D-glucose in different experimental models.

Table 1: Metabolism in Pancreatic Islets

ParameterD-Glucose (1.7 mM)α-D-Glucose Pentaacetate (1.7 mM)2-Deoxy-D-GlucoseReference
Insulin Secretion BaselineStimulatory, but may not involve the same coupling process as glucose.[2] The secretory response to this compound esters can exceed that of unesterified D-glucose at the same concentration.[3]Inhibits glucose-induced insulin secretion.[4][2][3][4]
CO2 Production (from [U-14C] labeled substrate) Exceeds that of α-D-glucose pentaacetate at equimolar concentrations.Conversion to 14CO2 is significant and inhibited by 2-deoxy-D-glucose.[2]Inhibits glucose oxidation.[2][2]
Intracellular Glucose Accumulation Regulated by transport and phosphorylation.Leads to a much higher intracellular D-glucose content compared to unesterified D-glucose.[2]Competes with glucose for transport and phosphorylation, leading to accumulation of 2-deoxy-D-glucose-6-phosphate.[5][2][5]
Oxygen Uptake IncreasesFails to increase O2 uptake.[2]Depresses fat cell respiration by about 50%.[5][2][5]

Table 2: Metabolism in Muscle and Adipose Tissues

ParameterD-GlucoseD-Glucose Pentaacetate2-Deoxy-D-GlucoseReference
Glycogen Synthesis (in GLUT4 null mice muscle) Incorporation of D-[U-14C]glucose into glycogen is significantly reduced.[6]Incorporation of D-[U-14C]this compound into glycogen is 10-30 times lower than with unesterified glucose.[6]Not a substrate for glycogen synthesis.[6]
Glucose Utilization (in GLUT4 null mice muscle) Utilization of D-[5-3H]glucose is little affected.[6]Utilization of D-[5-3H]this compound is not significantly different from control animals.[6]Competitively inhibits glucose uptake and subsequent metabolism.[6]
Cellular Uptake Primarily via GLUT transporters (e.g., GLUT4 in muscle and adipose tissue).Bypasses the need for glucose transporters, likely through passive diffusion across the cell membrane followed by intracellular hydrolysis.[6]Transported by GLUT transporters and phosphorylated by hexokinase.[5][5][6]

Signaling Pathways and Mechanisms of Action

The different glucose derivatives exert their effects through distinct signaling pathways. While D-glucose and its pentaacetate derivative primarily act through metabolic pathways, L-glucose pentaacetate appears to signal through a receptor-mediated mechanism.

D-Glucose and D-Glucose Pentaacetate Signaling

D-glucose metabolism is the canonical pathway for insulin secretion in pancreatic β-cells. Its uptake and subsequent metabolism lead to an increased ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and calcium influx, which triggers insulin exocytosis.

D-glucose pentaacetate is believed to be hydrolyzed intracellularly to D-glucose, thus largely activating the same downstream metabolic pathways. However, studies suggest that the coupling between its metabolism and insulin secretion may differ from that of unesterified glucose.[2] The bypass of glucose transporters allows it to exert effects even in cells with impaired glucose uptake, such as in GLUT4-deficient muscle.[6]

DG_Metabolism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular D-Glucose D-Glucose GLUT GLUT Transporter D-Glucose->GLUT Uptake D-Glucose_Pentaacetate D-Glucose Pentaacetate Diffusion Passive Diffusion D-Glucose_Pentaacetate->Diffusion Uptake Glucose_Intra D-Glucose GLUT->Glucose_Intra Hydrolysis Hydrolysis Diffusion->Hydrolysis Uptake Glycolysis Glycolysis Glucose_Intra->Glycolysis Hydrolysis->Glucose_Intra ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP Insulin_Secretion Insulin Secretion ATP_ADP->Insulin_Secretion Triggers

Metabolic pathway of D-Glucose and D-Glucose Pentaacetate.

L-Glucose Pentaacetate Signaling

In contrast to its D-isomer, the insulinotropic action of L-glucose pentaacetate is not linked to its metabolism.[1] Evidence suggests that it acts as a ligand for a yet-unidentified G-protein coupled receptor (GPCR) on the surface of pancreatic β-cells.[1] This interaction is thought to involve the G-protein gustducin, which is also involved in taste perception.[1] Activation of this receptor leads to membrane depolarization, calcium influx, and subsequent insulin secretion, bypassing the need for intracellular metabolism.[1][7]

LG_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular L-Glucose_Pentaacetate L-Glucose Pentaacetate GPCR GPCR (Gustducin-coupled) L-Glucose_Pentaacetate->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Depolarization Membrane Depolarization Effector->Depolarization Ca_Influx ↑ [Ca2+] Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Signaling pathway of L-Glucose Pentaacetate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the study of glucose derivative metabolism.

Radiolabeled Glucose Uptake Assay in Myotubes

This protocol is adapted from established methods for measuring glucose uptake in cultured cells.[8]

  • Cell Culture: Culture human primary myoblasts and differentiate them into myotubes.

  • Starvation: Prior to the assay, starve the myotubes in serum-free medium for a specified period (e.g., 4 hours) to establish a basal state.

  • Incubation: Incubate the cells with Krebs-Ringer bicarbonate buffer containing the radiolabeled glucose derivative (e.g., [3H]2-deoxy-D-glucose or [14C]D-glucose pentaacetate) for a defined time (e.g., 10-30 minutes). Include parallel incubations with and without insulin to assess insulin-stimulated uptake.

  • Washing: Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Glucose_Uptake_Workflow Start Start: Differentiated Myotubes Starvation Serum Starvation Start->Starvation Incubation Incubate with Radiolabeled Glucose Derivative (± Insulin) Starvation->Incubation Washing Wash with Ice-Cold PBS Incubation->Washing Lysis Cell Lysis Washing->Lysis Counting Liquid Scintillation Counting Lysis->Counting Analysis Data Analysis: Normalize to Protein Counting->Analysis End End: Glucose Uptake Rate Analysis->End

Workflow for radiolabeled glucose uptake assay.

GLUT4 Translocation Assay

This assay quantifies the movement of the GLUT4 glucose transporter to the plasma membrane, a key step in insulin-stimulated glucose uptake.[2][6]

  • Cell Culture: Use cells expressing a tagged version of GLUT4 (e.g., GLUT4-myc) or use antibodies against an extracellular epitope of GLUT4.

  • Starvation and Stimulation: Serum-starve the cells and then stimulate with insulin or other compounds for a specific duration.

  • Labeling: For cells with tagged GLUT4, fix the cells and then incubate with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody. For native GLUT4, incubate live cells with an antibody targeting an extracellular loop.

  • Imaging/Quantification: Visualize the localization of GLUT4 using fluorescence microscopy. Quantify the amount of GLUT4 at the plasma membrane using image analysis software or by flow cytometry.

Metabolic Fate of Acetate from this compound

Upon intracellular hydrolysis of this compound, five molecules of acetate are released for every molecule of glucose. This acetate can be a significant source of acetyl-CoA, a central metabolite that fuels the tricarboxylic acid (TCA) cycle and serves as a precursor for fatty acid and cholesterol synthesis.[9][10] The metabolic fate of this acetate is an important consideration when using this compound in metabolic studies, as it can influence cellular energetics and biosynthetic pathways independently of the glucose moiety.

Conclusion

This compound and other glucose derivatives offer distinct advantages for probing specific aspects of glucose metabolism. D-glucose pentaacetate's ability to bypass glucose transporters makes it a useful tool for studying intracellular glucose metabolism in contexts where transport is a limiting factor. In contrast, the non-metabolizable L-glucose pentaacetate provides a unique means to investigate receptor-mediated signaling pathways that influence insulin secretion. A thorough understanding of the comparative metabolic fates and mechanisms of action of these derivatives, as outlined in this guide, is essential for the design and interpretation of robust metabolic studies.

References

Cross-Validation of Experimental Results with Historical Data on Glucose Pentaacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of glucose pentaacetate, cross-referencing recent experimental findings with historical data. The information is intended to support researchers and professionals in the fields of drug discovery and development in evaluating the potential applications of this compound.

Executive Summary

This compound (GPA) is a synthetic derivative of glucose that has been historically investigated for its effects on insulin secretion. While its insulinotropic properties are well-documented, emerging research is exploring its potential in other therapeutic areas, including anti-inflammatory and anti-cancer applications. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to provide an objective comparison of GPA's performance against alternative compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data available for this compound across different biological activities, comparing it with historical data and alternative compounds where possible.

Table 1: Insulinotropic Activity

The primary and most studied biological effect of this compound is its ability to stimulate insulin secretion from pancreatic β-cells.

Compound/AnomerConcentrationExperimental ModelObserved Effect on Insulin ReleaseAlternative CompoundsComparative Effect
α-D-Glucose Pentaacetate 1.7 mMRat Pancreatic IsletsImmediate and significant increase in insulin output.[1]D-Glucose (unesterified)Secretory response to GPA largely exceeded that of unesterified D-glucose at the same concentration.[1]
β-D-Glucose Pentaacetate 1.7 mMRat Pancreatic IsletsInitial transient inhibition followed by a secondary rise in secretory rate.Glyburide (Sulfonylurea)Newer secretagogues like repaglinide and nateglinide have a faster onset and shorter duration of action compared to sulfonylureas.[2]
L-Glucose Pentaacetate Not specifiedRat Pancreatic IsletsStimulates insulin release, proposed to be via direct interaction with a receptor.[3]Repaglinide/NateglinideThese newer agents may offer a lower risk of hypoglycemia compared to older sulfonylureas.[4][5]
Table 2: Antimicrobial Activity

Recent studies have begun to investigate the antimicrobial properties of this compound, particularly in combination with other agents.

CompoundTarget MicroorganismExperimental ConditionObserved EffectAlternative CompoundsComparative Effect
Pentaacetate Glucose (PAG) Pseudomonas aeruginosa, Staphylococcus aureusIn combination with plasma-activated waterSignificantly improved bactericidal activity compared to plasma-activated water alone.Tetraacetylethylenediamine (TAED)PAG was more effective at forming peracetic acid, a potent antimicrobial agent.

Note: There is currently a lack of robust, peer-reviewed quantitative data on the direct anti-inflammatory and anti-cancer effects of this compound. While related compounds like pentagalloyl glucose have shown such activities, these findings cannot be directly extrapolated to this compound. Further research is required to elucidate the potential of GPA in these areas.

Experimental Protocols

Detailed methodologies for key experiments relevant to the assessment of this compound's biological activities are provided below. These protocols can be adapted for the evaluation of GPA and its analogues.

Insulin Secretion Assay in Pancreatic Islets

This protocol is designed to measure the effect of this compound on insulin secretion from isolated pancreatic islets.

  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.

  • Pre-incubation: Isolated islets are pre-incubated for 30-60 minutes in a Krebs-Ringer bicarbonate buffer containing a low concentration of glucose (e.g., 2.8 mM).

  • Incubation with Test Compounds: Islets are then incubated for a defined period (e.g., 60 minutes) in the same buffer supplemented with the test compound (e.g., 1.7 mM α-D-glucose pentaacetate) and a stimulatory concentration of glucose (e.g., 8.3 mM). Control groups include islets incubated with the stimulatory glucose concentration alone and with alternative insulin secretagogues.

  • Sample Collection: At the end of the incubation period, the supernatant is collected to measure insulin concentration. The islets can be lysed to determine insulin content.

  • Insulin Measurement: Insulin concentration in the supernatant and islet lysates is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion is typically expressed as a percentage of total insulin content or as ng of insulin released per islet per hour.

In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Activation

This protocol assesses the potential of this compound to modulate the inflammatory response in macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubating for 24 hours.[6][7]

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified by ELISA.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed effects are not due to cytotoxicity.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3][8][9]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.

insulin_secretion_pathway GPA This compound Receptor Putative GPCR (Taste Receptor-like) GPA->Receptor Binds G_Protein G-Protein (Gustducin) Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release Induces Depolarization Membrane Depolarization Ca_release->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Proposed signaling pathway for L-glucose pentaacetate-induced insulin secretion.

experimental_workflow_inflammation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat LPS_challenge Induce inflammation with LPS Pretreat->LPS_challenge Collect_supernatant Collect Supernatant LPS_challenge->Collect_supernatant MTT_assay Cell Viability (MTT Assay) LPS_challenge->MTT_assay Griess_assay Nitric Oxide Assay (Griess Reagent) Collect_supernatant->Griess_assay ELISA Cytokine Measurement (ELISA) Collect_supernatant->ELISA logical_relationship_cytotoxicity Start Cancer Cell Line (e.g., HeLa, MCF-7) Treatment Treatment with This compound (Various Concentrations) Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Metabolic_Activity Metabolically Active Cells (Viable Cells) Incubation->Metabolic_Activity MTT_Reduction MTT Reduction to Formazan Metabolic_Activity->MTT_Reduction Absorbance Measure Absorbance (570 nm) MTT_Reduction->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability

References

Comparative study of the antibacterial solutions produced by different acetyl donors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibacterial agents is paramount. This guide provides an objective comparison of the antibacterial efficacy of solutions derived from various acetyl donors, supported by experimental data and detailed methodologies. We will delve into the performance of prominent acetyl donors, including Tetraacetylethylenediamine (TAED), Pentaacetate Glucose (PAG), N-acetyl-l-cysteine (NAC), Triacetin, and Acetylsalicylic Acid (Aspirin).

The primary mechanism of antibacterial action for several acetyl donors, such as TAED and PAG, involves the in-situ generation of peracetic acid (PAA), a potent oxidizing agent. This process typically occurs through the reaction of the acetyl donor with a source of hydrogen peroxide (H₂O₂). Other acetyl donors, like NAC and aspirin, exhibit antibacterial properties through different mechanisms, including biofilm disruption and direct inhibition of bacterial processes.

Comparative Performance of Acetyl Donors

A key study compared the antibacterial efficacy of solutions generated from TAED and PAG when activated by a low-temperature atmospheric-pressure argon plasma jet, which produces hydrogen peroxide. The results highlight significant differences in their ability to generate key antibacterial agents and their resulting bactericidal activity.

Table 1: Comparison of Antibacterial Solution Properties from TAED and PAG
ParameterTAED SolutionPAG SolutionControl (Plasma-activated DI water)
H₂O₂ Concentration (mM) 5.04.22.5
Peracetic Acid (PAA) Conc. (mM) 2.06.3Not Detected
pH ~4.0~3.5~4.5
Bactericidal Efficacy vs. P. aeruginosa Significant ImprovementSignificant ImprovementBaseline
Bactericidal Efficacy vs. S. aureus Significant ImprovementSignificant ImprovementBaseline

Data sourced from a study on plasma-activated acetyl donors.[1]

The data reveals that while TAED is more effective at enhancing the concentration of hydrogen peroxide, PAG is superior in generating peracetic acid.[1] The higher PAA concentration in the PAG-derived solution also contributes to a lower pH.[1] Both acetyl donors significantly improved the bactericidal activity against both Gram-negative (Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria compared to plasma-activated water alone.[1]

In-Depth Look at Individual Acetyl Donors

Tetraacetylethylenediamine (TAED) and Pentaacetate Glucose (PAG)

As demonstrated in the comparative data, both TAED and PAG are effective precursors for generating antibacterial solutions. The primary pathway involves the perhydrolysis of the acetyl donor by hydrogen peroxide to form peracetic acid.

G cluster_0 Peracetic Acid Generation Acetyl Donor Acetyl Donor PAA Peracetic Acid (PAA) Acetyl Donor->PAA Perhydrolysis Byproduct Diacetylated Byproduct Acetyl Donor->Byproduct H2O2 Hydrogen Peroxide (H₂O₂) H2O2->PAA

Caption: Peracetic acid generation from an acetyl donor and hydrogen peroxide.

N-acetyl-l-cysteine (NAC)

NAC exhibits antibacterial and antibiofilm properties through mechanisms distinct from PAA generation. It is known to disrupt the extracellular polymeric substance (EPS) matrix of biofilms and can interfere with bacterial metabolism. One study showed that a 200 mg/ml solution of NAC was more effective than 5.25% sodium hypochlorite and 2% chlorhexidine in killing Enterococcus faecalis and Streptococcus mutans bacteria.[2]

Triacetin
Acetylsalicylic Acid (Aspirin)

Aspirin is not typically used to generate peracetic acid for disinfection. However, it possesses inherent antibacterial properties. Studies have shown that aspirin can inhibit the growth of various bacteria, with Minimum Inhibitory Concentrations (MICs) varying depending on the bacterial strain. For instance, one study reported MICs for aspirin ranging from 0.04 mg/mL to 10.24 mg/mL against a panel of bacteria. While aspirin's interaction with hydrogen peroxide has been studied, it is more in the context of its antioxidant or pro-oxidant effects rather than for generating a dedicated antibacterial solution.[5][6][7][8][9]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols relevant to the comparative study of these antibacterial solutions.

Preparation of Antibacterial Solutions from TAED and PAG

This protocol is based on the plasma activation method.

G cluster_workflow Solution Preparation Workflow start Dissolve Acetyl Donor (TAED or PAG) in Deionized Water plasma Expose Solution to Low-Temperature Plasma start->plasma analysis Analyze for H₂O₂ and PAA Concentrations plasma->analysis antibacterial_test Perform Antibacterial Susceptibility Testing analysis->antibacterial_test

Caption: Workflow for preparing and testing plasma-activated acetyl donor solutions.

Detailed Steps:

  • Solution Preparation: Dissolve a specific concentration of the acetyl donor (e.g., TAED or PAG) in deionized water.

  • Plasma Activation: Expose the solution to a low-temperature atmospheric-pressure plasma jet for a defined period. This generates hydrogen peroxide in the solution.

  • Chemical Analysis:

    • Hydrogen Peroxide Concentration: Determined using a spectrophotometric method, for example, the ferrous ion oxidation-xylenol orange (FOX-2) assay, measuring absorbance at a specific wavelength (e.g., 560 nm).[10]

    • Peracetic Acid Concentration: Measured by a colorimetric method involving the oxidation of potassium iodide (KI) and subsequent measurement of the triiodide ion (I₃⁻) absorbance.[1]

  • Antibacterial Susceptibility Testing: The prepared solutions are then tested against bacterial strains using standard methods like the Kirby-Bauer disk diffusion test or by determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a widely used method to determine the sensitivity of bacteria to antimicrobial agents.[11][12][13][14]

G cluster_kirby_bauer Kirby-Bauer Test inoculate Inoculate Agar Plate with Bacterial Suspension place_disk Place Paper Disk Impregnated with Test Solution on Agar inoculate->place_disk incubate Incubate the Plate (e.g., 24h at 37°C) place_disk->incubate measure Measure the Diameter of the Zone of Inhibition (mm) incubate->measure

Caption: The Kirby-Bauer disk diffusion test workflow.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard) is prepared.[11]

  • Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[11]

  • Disk Application: Sterile paper disks are impregnated with a known volume of the antibacterial solution and placed on the agar surface.[12]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the antimicrobial agent.[15]

Bacterial Enumeration by Pour Plate Method

This technique is used to determine the number of viable bacteria (Colony Forming Units or CFUs) in a sample after treatment with an antibacterial solution.[16][17][18][19][20]

Detailed Steps:

  • Serial Dilution: The bacterial suspension, after being treated with the antibacterial solution for a specific contact time, is serially diluted in a sterile diluent (e.g., phosphate-buffered saline).

  • Plating: A known volume (e.g., 1 mL) of each dilution is pipetted into a sterile Petri dish.

  • Pouring Agar: Molten, cooled agar (e.g., Plate Count Agar at ~45°C) is poured into the Petri dish and mixed with the inoculum by gentle swirling.

  • Incubation: The plates are incubated until colonies are visible.

  • Colony Counting: The number of colonies on the plate with a countable range (typically 30-300 colonies) is determined. The CFU/mL of the original sample is then calculated by multiplying the colony count by the dilution factor.

Conclusion

The choice of an acetyl donor for generating an antibacterial solution depends on the specific application and desired properties of the final product.

  • TAED and PAG are effective precursors for generating peracetic acid, with PAG showing a higher yield of PAA and TAED favoring a higher concentration of hydrogen peroxide.[1] Their efficacy is well-documented against a range of pathogens.

  • N-acetyl-l-cysteine offers an alternative antibacterial and antibiofilm mechanism that does not rely on PAA generation, making it a valuable option, particularly in combating bacterial biofilms.

  • Triacetin is a viable acetyl donor for PAA production, though more direct comparative studies with other donors in academic literature would be beneficial to fully assess its relative performance.

  • Acetylsalicylic Acid (Aspirin) possesses intrinsic antibacterial properties but is not a conventional choice for generating antibacterial solutions via reaction with a peroxide source for disinfection purposes.

Further research is warranted to conduct direct comparative studies of these and other acetyl donors under standardized conditions to provide a more comprehensive understanding of their relative antibacterial efficacies.

References

Assessing the isomeric and anomeric specificity of glucose pentaacetate's biological effects.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the isomeric and anomeric specificity of α-D-glucose pentaacetate and β-D-glucose pentaacetate reveals significant differences in their biological effects, particularly in the regulation of insulin secretion. This guide provides a comparative analysis based on available experimental data, outlines the methodologies used in these assessments, and visualizes the proposed signaling pathways.

This document is intended for researchers, scientists, and drug development professionals interested in the nuanced biological activities of acetylated glucose derivatives. The data presented underscores the importance of stereochemistry in the design and evaluation of therapeutic agents targeting metabolic pathways.

Quantitative Comparison of Insulinotropic Effects

The insulin-releasing (insulinotropic) effects of the α- and β-anomers of D-glucose pentaacetate have been investigated primarily in isolated rat pancreatic islets. The data consistently demonstrate that the biological activity of these isomers is not identical and is influenced by the experimental conditions.

In the presence of a substimulatory concentration of D-glucose (2.8 mM), β-D-glucose pentaacetate is notably more potent in augmenting insulin release compared to its α-anomer.[1] However, when insulin secretion is stimulated by succinic acid dimethyl ester, both anomers enhance the secretory response to a similar degree.[2] This suggests that the underlying mechanism of action is complex and may involve more than simple intracellular hydrolysis to glucose.

Conditionα-D-Glucose Pentaacetate (1.7 mM)β-D-Glucose Pentaacetate (1.7 mM)Key FindingReference
Basal Insulin Release (in the presence of 2.8 mM D-glucose) Moderate augmentationStronger augmentationThe β-anomer is more potent in augmenting glucose-stimulated insulin release.[1]
Stimulated Insulin Release (in the presence of 10.0 mM succinic acid dimethyl ester) Significant augmentationSimilar significant augmentationBoth anomers show a comparable ability to enhance insulin release in a non-glucose-stimulated context.[2]
Time Course of Insulin Release Immediate increase in insulin outputInitial transient inhibition followed by a secondary rise in secretory rateThe anomers exhibit distinct temporal patterns of insulin release.[3]

Proposed Signaling Pathways and Mechanisms of Action

The differential effects of α- and β-D-glucose pentaacetate on insulin secretion are thought to arise from a combination of metabolic and receptor-mediated events. The prevailing hypothesis suggests that while intracellular hydrolysis to D-glucose contributes to their insulinotropic action, a direct interaction with a stereospecific receptor on the pancreatic β-cell surface also plays a crucial role.[1][2] This interaction appears to modulate ion channel activity, leading to changes in intracellular calcium concentrations ([Ca²⁺]i), a key trigger for insulin exocytosis.

The insulinotropic action of these compounds is associated with the inhibition of ATP-sensitive potassium (KATP) channels and a subsequent influx of extracellular Ca²⁺.[4] The closure of KATP channels leads to membrane depolarization, which in turn opens voltage-gated Ca²⁺ channels, increasing [Ca²⁺]i and triggering the fusion of insulin-containing granules with the cell membrane.

Below are diagrams illustrating the established glucose-stimulated insulin secretion pathway and a proposed workflow for assessing the effects of glucose pentaacetate anomers.

G cluster_0 Glucose-Stimulated Insulin Secretion Pathway Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Metabolism Glycolysis & Mitochondrial Respiration GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization VGCC Voltage-Gated Ca²⁺ Channel Opening Depolarization->VGCC Ca_influx ↑ [Ca²⁺]i VGCC->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin

Caption: Canonical pathway of glucose-stimulated insulin secretion in pancreatic β-cells.

G cluster_1 Experimental Workflow for Assessing Anomeric Specificity Islet_Isolation Isolate Pancreatic Islets Preincubation Pre-incubate Islets Islet_Isolation->Preincubation Incubation Incubate with this compound Anomers Preincubation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Insulin_Assay Measure Insulin Concentration (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis Analyze and Compare Data Insulin_Assay->Data_Analysis

Caption: A generalized workflow for studying the effects of this compound anomers.

Experimental Protocols

The following provides a generalized methodology for assessing the insulinotropic effects of this compound anomers based on standard protocols for in vitro insulin secretion assays from isolated pancreatic islets.

1. Isolation of Pancreatic Islets:

  • Pancreatic islets are typically isolated from rats by collagenase digestion of the pancreas, followed by purification using a density gradient centrifugation method.

2. Islet Culture and Pre-incubation:

  • Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

  • Before the experiment, islets are pre-incubated for a defined period (e.g., 30-60 minutes) in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) containing a basal glucose concentration (e.g., 2.8 mM).

3. Insulin Secretion Assay:

  • Following pre-incubation, batches of islets (e.g., 3-5 islets per vial) are incubated in the experimental buffer containing the test compounds.

  • Experimental groups would typically include:

    • Control (basal glucose)

    • α-D-glucose pentaacetate at various concentrations

    • β-D-glucose pentaacetate at various concentrations

    • Positive controls (e.g., high glucose, other secretagogues)

  • The incubation is carried out for a specific duration (e.g., 60 minutes) at 37°C.

4. Measurement of Insulin:

  • After incubation, the supernatant is collected, and the islets may be lysed to measure total insulin content.

  • The concentration of insulin in the supernatant is determined using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

5. Data Analysis:

  • Insulin secretion is typically expressed as the amount of insulin released per islet per unit of time (e.g., µU/islet/hour or ng/islet/hour).

  • Statistical analysis is performed to compare the effects of the different anomers and conditions.

Conclusion

The anomeric configuration of this compound significantly influences its biological activity, particularly its ability to stimulate insulin secretion from pancreatic β-cells. The β-anomer generally exhibits greater potency than the α-anomer in a glucose-dependent context, suggesting a stereospecific interaction with a putative β-cell receptor. These findings highlight the critical importance of considering stereoisomerism in the design and evaluation of carbohydrate-based therapeutic agents. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways that are differentially modulated by these anomers, which could open new avenues for the development of novel secretagogues for the treatment of metabolic disorders such as type 2 diabetes.

References

Safety Operating Guide

Proper Disposal of Glucose Pentaacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical waste like glucose pentaacetate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) specific to the this compound in your inventory. While some suppliers may not classify it as a hazardous substance, others indicate that it may cause an allergic skin reaction[1][2]. Therefore, it is prudent to handle it as a hazardous chemical.

Personal Protective Equipment (PPE) Required:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles[3].

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

In the event of a spill, avoid dust formation[1]. Sweep up the solid material and place it into a suitable, labeled container for disposal[4]. Ensure adequate ventilation in the spill area[1].

Step-by-Step Disposal Procedure

The disposal of this compound should follow the established protocols for chemical waste management within your institution, which are guided by local, state, and federal regulations[5][6].

  • Waste Classification: Treat all unwanted this compound, including contaminated materials, as hazardous chemical waste. This is the most conservative approach given the potential for skin sensitization[1][2].

  • Container Selection:

    • Use a container that is compatible with this compound. High-density polyethylene (HDPE) or other plastic containers are often preferred for solid chemical waste[7][8].

    • The container must have a leak-proof, screw-on cap to prevent spillage[9].

    • Ensure the container is clean and dry before adding waste.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag or label provided by your institution's Environmental Health and Safety (EHS) department[8][10].

    • The label must include the following information[8]:

      • The full chemical name: "this compound" (do not use abbreviations)[8].

      • The quantity of waste.

      • The date of waste generation (the date you first add waste to the container)[8].

      • Your name, department, and laboratory location[8].

      • Checkmarks indicating the appropriate hazard characteristics (e.g., "irritant" if applicable).

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[7][10]. This area must be at or near the point of generation[7].

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents and strong acids[2][3].

    • It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks from the primary container[9].

  • Request for Pickup:

    • Once the container is full, or before the accumulation time limit is reached (typically 90 to 365 days, depending on your generator status and local regulations), submit a request for waste pickup to your institution's EHS office[7][9].

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper submission[8].

Empty Container Disposal: An empty container that held this compound should be triple-rinsed with a suitable solvent (such as water or ethanol)[11][12]. The rinsate must be collected and disposed of as hazardous waste[11][12]. After triple-rinsing and air-drying, deface the original label and the container may then be disposed of in the regular trash[11].

Quantitative Data Summary

The following table summarizes key quantitative limits and specifications for laboratory chemical waste management, which are generally applicable to the disposal of this compound.

ParameterGuidelineSource
Maximum Accumulation Volume (SAA) 55 gallons of hazardous waste[7][9]
Maximum Accumulation (Acutely Toxic) 1 quart of liquid or 1 kilogram of solid[7]
Secondary Containment Volume Must hold 110% of the volume of the primary container[9]
Maximum Container Weight Should be compatible with load handling regulations (e.g., max 15 kg)[5]
Triple-Rinse Solvent Volume Approximately 5% of the container volume for each rinse[11]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal A Identify Glucose Pentaacetate Waste B Wear Appropriate PPE A->B Safety First C Select Compatible Waste Container B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container D->E F Store in Designated SAA with Secondary Containment E->F G Container Full or Time Limit Reached F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste for Final Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Glucose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Glucose Pentaacetate.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid powder that may cause an allergic skin reaction, skin irritation, and serious eye irritation.[1][2][3] While not classified as a hazardous substance by OSHA, it is crucial to handle it with appropriate care to minimize exposure.[1] The beta-isomer, in particular, has been noted to potentially cause severe skin burns and eye damage.[4]

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed.[5] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[2][3][4][6][7]To protect eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2][3][4][8][9]To prevent skin contact, which may cause irritation or an allergic reaction.
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[2][3][4]To prevent inhalation of dust particles, which may cause respiratory irritation.

Exposure Control and Monitoring

Currently, there are no established occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) for this compound.[3] Therefore, it is essential to use engineering controls and work practices to minimize the potential for exposure.

Parameter Limit Source
OSHA PELNot availableACGIH TLV
NIOSH RELNot availableNIOSH
ACGIH TLVNot availableACGIH

Operational Plans: Step-by-Step Handling Procedures

Adherence to standard laboratory safety practices is crucial when working with this compound. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure adequate ventilation (e.g., fume hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and handle the solid chemical in a designated area prep3->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 clean1 Clean the work area thoroughly handle3->clean1 clean2 Remove and properly dispose of or decontaminate PPE clean1->clean2 clean3 Wash hands and exposed skin clean2->clean3 cluster_waste Waste Generation cluster_collection Collection and Storage cluster_disposal Final Disposal waste1 Excess this compound collect1 Place in a labeled, sealed, and compatible waste container waste1->collect1 waste2 Contaminated PPE (gloves, etc.) waste2->collect1 waste3 Contaminated labware waste3->collect1 collect2 Store in a designated hazardous waste accumulation area collect1->collect2 dispose1 Arrange for pickup by a licensed hazardous waste disposal company collect2->dispose1 dispose2 Dispose of contents/container to an approved waste disposal plant dispose1->dispose2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucose pentaacetate
Reactant of Route 2
Glucose pentaacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。